n,n,n',n'-Tetrakis(2-hydroxyethyl)adipamide
Description
Properties
IUPAC Name |
N,N,N',N'-tetrakis(2-hydroxyethyl)hexanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O6/c17-9-5-15(6-10-18)13(21)3-1-2-4-14(22)16(7-11-19)8-12-20/h17-20H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRNLSUTBJUVKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)N(CCO)CCO)CC(=O)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40212726 | |
| Record name | N,N,N',N'-Tetrakis(2-hydroxyethyl)hexanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6334-25-4 | |
| Record name | N1,N1,N6,N6-Tetrakis(2-hydroxyethyl)hexanediamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6334-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006334254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6334-25-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27129 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexanediamide, N1,N1,N6,N6-tetrakis(2-hydroxyethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N,N',N'-Tetrakis(2-hydroxyethyl)hexanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexanediamide, N1,N1,N6,N6-tetrakis(2-hydroxyethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.171 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N,N',N'-TETRAKIS(2-HYDROXYETHYL)ADIPAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RNP0P8G1O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of n,n,n',n'-Tetrakis(2-hydroxyethyl)adipamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of n,n,n',n'-tetrakis(2-hydroxyethyl)adipamide, a versatile compound with applications in various fields, including as a cross-linking agent for polyester coatings.[1] This document details the core synthesis mechanism, experimental protocols, and quantitative data derived from key literature.
Core Synthesis Strategy: Transamidation
The most prevalent and industrially viable method for synthesizing this compound is through the transamidation of an adipic acid diester, typically dimethyl adipate, with diethanolamine.[1][2] This reaction is a nucleophilic acyl substitution, where the nitrogen atom of diethanolamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The reaction is generally carried out in the presence of a base catalyst, such as solid sodium hydroxide or potassium hydroxide, which enhances the reaction rate.[3]
The overall chemical transformation can be represented as follows:
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound as described in the cited literature.
| Parameter | Value | Reference |
| Reactants | ||
| Dimethyl Adipate | 1 mole equivalent | [3] |
| Diethanolamine | 2 - 2.5 mole equivalents | [3] |
| Methanol (solvent) | 5 - 25 mole equivalents | [3] |
| Catalyst | ||
| Solid Alkali (NaOH or KOH) | pH > 10 | [3] |
| Reaction Conditions | ||
| Temperature | 90 - 100 °C (initial heating) | [3] |
| Diethanolamine Addition Rate | 10 - 15 ml/min | [3] |
| Product Characteristics | ||
| Yield | > 80% (up to 98%) | [3] |
| Purity | > 99% | [3] |
| Melting Point | 126.0 to 130.0 °C | [2] |
Experimental Protocols
The following is a detailed methodology for the synthesis of this compound, adapted from the procedure described in patent CN101928225A.[3]
1. Synthesis:
- To a reactor equipped with a reflux distillation condenser, add dimethyl adipate.
- Heat the reactor to 90-100 °C.
- Add a solid alkali catalyst (e.g., sodium hydroxide or potassium hydroxide) to achieve a pH greater than 10.
- Slowly add diethanolamine at a rate of 10-15 ml/min while maintaining the reaction temperature.
- After the addition of diethanolamine is complete, continue the reaction under reflux. The methanol produced as a byproduct can be distilled off to drive the reaction to completion.
2. Crystallization and Separation:
- After the reaction is complete, the crude product is separated from refined methanol. This can be achieved by cooling the reaction mixture to induce crystallization.
3. Filtration and Drying:
- The crystallized product is filtered to separate it from the mother liquor. The filtrate, containing methanol, can be recycled.
- The filter cake is then dried to obtain the final this compound product.
Visualizing the Synthesis and Mechanism
To better illustrate the process, the following diagrams are provided in the DOT language for use with Graphviz.
Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Proposed Reaction Mechanism
The base-catalyzed transamidation of dimethyl adipate with diethanolamine proceeds through a nucleophilic acyl substitution mechanism. The following diagram illustrates the key steps for the reaction at one of the ester groups. The same process occurs at the second ester group.
Caption: Proposed mechanism for the base-catalyzed transamidation of one ester group.
References
An In-depth Technical Guide on N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide, a tetra-functional alcohol derivative of adipamide, presents a unique molecular architecture with potential applications across various scientific domains. This technical guide provides a comprehensive overview of its core chemical properties, synthesis, and safety information. While its structural characteristics suggest potential in biomedical applications, particularly as a crosslinking agent in drug delivery systems, this document also highlights the current scarcity of specific research and detailed experimental data in this area. This guide is intended to serve as a foundational resource for researchers and professionals, summarizing the existing knowledge and identifying areas for future investigation.
Core Chemical Properties
This compound is a synthetic organic compound classified as a fatty amide.[1] Its structure features a central adipamide backbone with four hydroxyethyl groups, which enhance its solubility and reactivity.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₈N₂O₆ | [1] |
| Molecular Weight | 320.38 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 126.0 to 130.0 °C | |
| Boiling Point (Predicted) | 607.7 °C | |
| Density | ~1.239 g/cm³ | |
| Solubility | Soluble in water and other polar solvents. | |
| pKa (Predicted) | 13.82 ± 0.10 |
Chemical Reactivity
The presence of multiple hydroxyl and amide functional groups dictates the chemical reactivity of this compound.
-
Esterification: The hydroxyl groups can undergo esterification reactions with carboxylic acids or their derivatives to form esters.[1]
-
Amidation: The amide linkages can potentially be cleaved or modified under specific reaction conditions.[1]
-
Hydrolysis: The compound may undergo hydrolysis under acidic or basic conditions, breaking down into adipic acid and diethanolamine.[1]
-
Chelating Properties: It has been shown to exhibit chelating properties, forming stable complexes with metal ions.[1]
Experimental Protocols
Synthesis of this compound
The most common and efficient method for synthesizing this compound is through the reaction of dimethyl adipate with diethanolamine.[1]
Materials:
-
Dimethyl adipate
-
Diethanolamine
-
Solid alkali catalyst (e.g., sodium hydroxide or potassium hydroxide)
-
Methanol (for purification)
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser and a stirrer, charge dimethyl adipate and the solid alkali catalyst.
-
Reaction: Heat the mixture and add diethanolamine dropwise while maintaining the reaction temperature. The reaction is a transesterification where diethanolamine displaces the methoxy groups of dimethyl adipate.
-
Methanol Removal: During the reaction, methanol is formed as a byproduct and can be removed by distillation to drive the reaction to completion.
-
Purification: After the reaction is complete, the crude product is purified by recrystallization from methanol.
-
Isolation: The purified crystalline product is isolated by filtration and dried under vacuum.
Applications in Drug Development: Current Status and Future Prospects
While the multifunctional nature of this compound, particularly its hydroxyl groups, suggests its potential as a crosslinking agent for creating hydrogels for controlled drug release, there is a notable lack of specific published research in this area.
Potential as a Hydrogel Crosslinker
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and are widely investigated as matrices for drug delivery. The four hydroxyl groups on this compound could potentially react with suitable monomers or polymers to form a crosslinked hydrogel network. The properties of such a hydrogel, including its swelling ratio, mechanical strength, and drug release kinetics, would be influenced by the degree of crosslinking.
Biocompatibility and Toxicity
Comprehensive biocompatibility and toxicity data for this compound are limited. Safety Data Sheets (SDS) provide some information, but often state that the toxicological properties have not been fully investigated.[4] Some sources indicate that it may cause skin and eye irritation.[2] For any application in drug development, rigorous in vitro and in vivo toxicological and biocompatibility studies would be essential.
Areas for Future Research:
-
Cytotoxicity Assays: Evaluation of the effect of the compound on various cell lines (e.g., fibroblasts, epithelial cells) to determine its cytotoxic potential.
-
Hemocompatibility Studies: Assessment of the interaction of the compound with blood components to evaluate its suitability for systemic applications.
-
In Vivo Biocompatibility: Studies in animal models to assess the local and systemic tissue response to the implanted or administered material.
Safety and Handling
Based on available safety data, this compound should be handled with care in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid creating dust. Use in a well-ventilated area.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]
Conclusion
This compound is a well-characterized compound with established synthesis routes and defined physical and chemical properties. Its molecular structure holds promise for applications in materials science and potentially in the biomedical field as a crosslinking agent. However, a significant gap exists in the literature regarding its specific use in drug development. Further research is needed to explore its potential in creating novel drug delivery systems, supported by comprehensive biocompatibility and efficacy studies. This guide serves as a starting point for researchers interested in exploring the untapped potential of this versatile molecule.
References
A Technical Guide to the Spectroscopic Characterization of N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide (CAS No. 6334-25-4), a symmetrical tetra-substituted diamide. Due to the limited availability of publicly accessible, experimentally derived spectra for this specific compound, this guide combines confirmed mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. The predicted data is based on the analysis of structurally analogous compounds and established spectroscopic principles, offering a robust framework for the characterization of this molecule.
Chemical Structure and Properties
-
IUPAC Name: N,N,N',N'-tetrakis(2-hydroxyethyl)hexanediamide
-
Synonyms: N,N,N',N'-Tetrakis(2-hydroxyethyl)hexanediamide
-
Molecular Formula: C₁₄H₂₈N₂O₆[1]
-
Molecular Weight: 320.39 g/mol [1]
-
Melting Point: 120-130 °C
Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound.
2.1. Mass Spectrometry (MS) Data
Liquid Chromatography-Mass Spectrometry (LC-MS) data for this compound is available and provides key information for its identification.
| Parameter | Value | Source |
| Precursor m/z | 321.202 | PubChem |
| Precursor Adduct | [M+H]⁺ | PubChem |
| Top 5 Peaks (m/z) | 321.2021, 303.1915, 216.1224, 304.1941, 323.2081 | PubChem |
2.2. Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
The following table outlines the predicted ¹H NMR chemical shifts. These predictions are based on the analysis of similar N,N-bis(2-hydroxyethyl) amides and standard chemical shift ranges for the functional groups present.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 3.70 | Triplet | 8H | -CH₂-OH |
| ~ 3.50 | Triplet | 8H | -N-CH₂- |
| ~ 2.30 | Triplet | 4H | -CO-CH₂- |
| ~ 1.65 | Multiplet | 4H | -CO-CH₂-CH₂- |
| ~ 2.5 - 3.5 | Broad Singlet | 4H | -OH |
2.3. Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
The predicted ¹³C NMR chemical shifts are based on analogous structures and typical values for the carbon environments in the molecule.
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 173 | -C=O (Amide) |
| ~ 61 | -CH₂-OH |
| ~ 51 | -N-CH₂- |
| ~ 33 | -CO-CH₂- |
| ~ 25 | -CO-CH₂-CH₂- |
2.4. Predicted Infrared (IR) Spectroscopy Data
The predicted IR absorption peaks are based on the characteristic vibrational frequencies of the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Strong, Broad | O-H Stretch (Hydrogen-bonded) |
| 2940 - 2860 | Medium | C-H Stretch (Aliphatic) |
| 1650 - 1630 | Strong | C=O Stretch (Tertiary Amide) |
| 1460 - 1440 | Medium | C-H Bend (Methylene) |
| 1100 - 1000 | Strong | C-O Stretch (Primary Alcohol) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific parameters may need to be optimized based on the instrumentation and sample purity.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a 90° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. A total of 16 scans are typically averaged.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence with a 45° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds. Approximately 1024 scans are averaged to achieve a good signal-to-noise ratio.
3.2. Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.
3.3. Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent system, such as a mixture of methanol and water, with a small amount of formic acid to promote ionization.
-
Instrumentation: The analysis is performed using a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, equipped with an electrospray ionization (ESI) source.
-
LC-MS Analysis: The sample is injected into the LC system and separated on a C18 column. The mass spectrometer is operated in positive ion mode, and data is acquired over a mass range of m/z 50-1000.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Experimental workflow for spectroscopic analysis.
References
An In-depth Technical Guide to the Thermal Properties and Stability of N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal properties and stability of N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide. While specific experimental data on the thermal analysis of this compound is not extensively available in public literature, this guide consolidates known physical properties and presents generalized, detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that are applicable for its characterization.
Core Compound Properties
This compound is a multifunctional amide with four hydroxyl groups, making it a subject of interest in polymer chemistry, particularly as a crosslinking agent. Its thermal behavior is a critical parameter for its application in materials science, influencing processing temperatures and the stability of the final products. The compound is noted for its use in enhancing the thermal stability of polymers.[1] It is also utilized as a hardener in powder coatings, where it contributes to weather resistance and allows for low-temperature curing.[2]
| Property | Value | Source |
| Molecular Formula | C14H28N2O6 | [1] |
| Molecular Weight | 320.38 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 122-130 °C | [1][2][3] |
| Predicted Boiling Point | 607.7 °C at 760 mmHg | [2] |
| Density | Approximately 1.2 g/cm³ | [2] |
| Flash Point | 321.3 ± 31.5 °C | [2] |
| Volatiles | ≤1.0% | [2] |
Thermal Stability and Decomposition
Hazardous decomposition products under fire conditions are expected to include carbon oxides and nitrogen oxides (NOx).
Experimental Protocols for Thermal Analysis
The following sections outline detailed, generalized methodologies for conducting TGA and DSC analyses on this compound. These protocols are based on standard practices for the thermal analysis of polymers and crosslinking agents.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.
Methodology:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound powder into a clean, tared TGA crucible (e.g., alumina or platinum).
-
Ensure the sample is evenly distributed at the bottom of the crucible to promote uniform heating.
-
-
Experimental Parameters:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a constant flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Collection: Record the sample mass as a function of temperature and time.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.
-
Determine the onset temperature of decomposition (Tonset) and the temperature at 5% mass loss (Td5) as indicators of thermal stability.
-
Quantify the mass loss in each decomposition step and the final residual mass at 600 °C.
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in this compound, such as melting and potential crosslinking reactions.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the this compound powder into a clean, tared aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of volatiles during the experiment.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
Experimental Parameters:
-
Atmosphere: Nitrogen, with a constant flow rate of 20-50 mL/min.
-
Temperature Program (Heat-Cool-Heat Cycle):
-
First Heating Scan:
-
Equilibrate at 25 °C for 5 minutes.
-
Ramp from 25 °C to a temperature above its melting point (e.g., 150 °C) at a heating rate of 10 °C/min. This scan is used to erase the thermal history of the sample.
-
-
Cooling Scan:
-
Cool the sample from 150 °C to 25 °C at a controlled rate of 10 °C/min.
-
-
Second Heating Scan:
-
Ramp from 25 °C to 150 °C at a heating rate of 10 °C/min. This scan is typically used for data analysis to ensure a consistent thermal history.
-
-
-
-
Data Analysis:
-
Plot the heat flow (in mW or W/g) as a function of temperature.
-
From the second heating scan, determine the melting temperature (Tm) as the peak temperature of the endothermic melting event.
-
Calculate the enthalpy of fusion (ΔHm) by integrating the area under the melting peak.
-
Observe any exothermic events that might indicate crosslinking or other reactions.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the comprehensive thermal analysis of this compound.
References
An In-depth Technical Guide to the Solubility of N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide. Due to its molecular structure, featuring both amide and multiple hydroxyl groups, this compound exhibits distinct solubility properties that are critical for its application in various scientific and industrial fields, including its use as a crosslinking agent.
Core Concepts: Molecular Structure and Solubility
This compound is a symmetrical molecule with a central adipamide backbone. The four hydroxyethyl groups significantly influence its polarity and hydrogen bonding capacity, rendering it hydrophilic. The presence of these hydroxyl groups suggests a good affinity for polar solvents.
Quantitative Solubility Data
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility (g/L) |
| Water | H₂O | 18.02 | 20 | 600-625[1] |
| Methanol | CH₃OH | 32.04 | Not Reported | Data not available |
| Ethanol | C₂H₅OH | 46.07 | Not Reported | Data not available |
| Acetone | C₃H₆O | 58.08 | Not Reported | Data not available |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Not Reported | Data not available |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Not Reported | Data not available |
Table 1: Quantitative Solubility of this compound
Experimental Protocols
Detailed experimental protocols for the determination of the solubility of this compound are not extensively described in publicly accessible sources. A general approach for determining the solubility of a solid compound like this in a given solvent would typically involve the following steps:
Methodology: Isothermal Equilibrium Method
-
Preparation of Supersaturated Solution: A known excess amount of solid this compound is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached. This can be confirmed by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration. Care must be taken to maintain the temperature during this step to prevent precipitation or further dissolution.
-
Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Refractive Index) is a common method. A calibration curve prepared with standard solutions of known concentrations would be used for quantification.
-
Calculation: The solubility is then expressed in grams per liter (g/L) or moles per liter (mol/L).
Synthesis Workflow
The synthesis of this compound can be achieved through the reaction of dimethyl adipate with diethanolamine in the presence of methanol and a solid alkali catalyst. The crude product is then purified.
References
An In-depth Technical Guide to N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide (CAS 6334-25-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties and characterization of the chemical compound with CAS number 6334-25-4, identified as N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide.
Chemical Identity
-
CAS Number: 6334-25-4
-
IUPAC Name: N,N,N',N'-tetrakis(2-hydroxyethyl)hexanediamide[1]
-
Synonyms: this compound, N1,N1,N6,N6-Tetrakis(2-hydroxyethyl)hexanediamide, Primid XL 552[2]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. This data is essential for handling, storage, and application of the compound.
| Property | Value | Source |
| Appearance | White to light yellow powder or crystal | [3][4] |
| Melting Point | 126.0 to 130.0 °C | [3][4][5] |
| Boiling Point (Predicted) | 607.7 ± 55.0 °C | [3] |
| Density | 1.239 g/cm³ | [3] |
| Water Solubility | 600-625 g/L at 20 °C | [3] |
| Flash Point | 321.3 °C | [3] |
| Vapor Pressure | 0-0.002 Pa at 20-25 °C | [3] |
Synthesis and Characterization Workflow
The general workflow for the synthesis and characterization of this compound involves the reaction of adipic acid with an amine, followed by hydroxylation and subsequent purification and analysis.
Caption: A flowchart illustrating the general steps for the synthesis and subsequent characterization of this compound.
Experimental Protocols
4.1. Synthesis
A plausible synthesis route involves the reaction of adipic acid with 2-aminoethanol.[6] This would likely be a two-step process:
-
Amide Formation: Adipic acid is first converted to an activated derivative (e.g., an acyl chloride or ester) and then reacted with 2-aminoethanol to form the diamide.
-
Hydroxylation: Alternatively, a direct amidation reaction between adipic acid and 2-aminoethanol at elevated temperatures could yield the desired product. The reaction conditions would need to be carefully controlled to favor the formation of the tetrakis-hydroxyethylated product.
4.2. Purification
The crude product from the synthesis would likely be purified using standard laboratory techniques:
-
Recrystallization: Given that the compound is a solid, recrystallization from a suitable solvent would be a primary method for purification.
-
Chromatography: Column chromatography could also be employed for purification if recrystallization does not yield a product of sufficient purity.
4.3. Characterization
The structure and purity of the synthesized this compound would be confirmed using a variety of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure of the molecule by identifying the different types of protons and carbons and their connectivity.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the hydroxyl (-OH) and amide (C=O) groups.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to provide further structural information through fragmentation analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the final product. A purity of >98.0% has been reported.[4]
-
Melting Point Analysis: The melting point of the purified compound would be measured and compared to the literature value as an indicator of purity.
Safety and Handling
According to available safety data, this compound is stable under recommended storage temperatures and pressures.[5] It is incompatible with strong oxidizing agents.[5] Appropriate personal protective equipment should be used when handling this compound, as skin and eye contact may cause irritation.[5]
Applications
This compound is used in various industrial applications. The presence of multiple hydroxyl groups suggests its use as a crosslinking agent, particularly in powder coatings.[7] Its structure also suggests potential applications as a surfactant or as an additive in polymer chemistry.[6]
References
- 1. CAS RN 6334-25-4 | Fisher Scientific [fishersci.com]
- 2. This compound | C14H28N2O6 | CID 95283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. This compound | 6334-25-4 | TCI AMERICA [tcichemicals.com]
- 5. aksci.com [aksci.com]
- 6. Buy this compound | 6334-25-4 [smolecule.com]
- 7. amika.by [amika.by]
In-Depth Technical Guide: N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide - Molecular Structure and Conformation
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the molecular structure and conformational properties of N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide. Due to the limited availability of specific experimental or computational structural data in the public domain for this molecule, this guide synthesizes known information and outlines established methodologies for its full characterization.
Molecular Identity and Physicochemical Properties
This compound, also known by its IUPAC name N,N,N',N'-tetrakis(2-hydroxyethyl)hexanediamide, is a symmetrical molecule featuring a central adipamide backbone with four 2-hydroxyethyl substituents.[1] This structure imparts both hydrophilic (hydroxyl groups) and flexible hydrophobic (aliphatic chain) characteristics to the molecule.
Table 1: Molecular and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 6334-25-4 | [1] |
| Molecular Formula | C₁₄H₂₈N₂O₆ | [1] |
| Molecular Weight | 320.39 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 126.0 to 130.0 °C | [3] |
| IUPAC Name | N,N,N',N'-tetrakis(2-hydroxyethyl)hexanediamide | [1] |
| SMILES | C(CCC(=O)N(CCO)CCO)CC(=O)N(CCO)CCO | [1] |
| InChI | InChI=1S/C14H28N2O6/c17-9-5-15(6-10-18)13(21)3-1-2-4-14(22)16(7-11-19)8-12-20/h17-20H,1-12H2 | [1] |
| InChIKey | OKRNLSUTBJUVKA-UHFFFAOYSA-N | [1] |
Molecular Structure and Conformation
A definitive, experimentally determined three-dimensional structure of this compound is not currently available in public databases. Consequently, quantitative data on bond lengths, bond angles, and dihedral angles from techniques such as X-ray crystallography are absent.
In the absence of experimental data, the conformation of this molecule can be predicted to be highly flexible. The central hexanediamide chain possesses multiple rotatable single bonds, allowing for a wide range of conformations. The four 2-hydroxyethyl side chains also exhibit significant conformational freedom around the C-C, C-N, and C-O bonds.
The presence of four hydroxyl groups and two amide carbonyl groups suggests the potential for extensive intramolecular and intermolecular hydrogen bonding. Intramolecular hydrogen bonds, particularly between a hydroxyl proton and an amide oxygen, could play a crucial role in stabilizing specific conformations in both the solid state and in solution. These interactions would influence the overall shape and polarity of the molecule.
To fully elucidate the conformational landscape of this compound, a combination of computational modeling and experimental spectroscopic studies would be required.
Experimental Protocols for Structural Characterization
While specific experimental protocols for the structural analysis of this compound are not detailed in the literature, standard methodologies can be applied.
Synthesis and Crystallization
A common synthetic route involves the reaction of dimethyl adipate with diethanolamine.[3] A detailed protocol can be adapted from patent literature:
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a reactor equipped with a reflux condenser, add dimethyl adipate.
-
Heating and Addition: Heat the dimethyl adipate to 90-100 °C under alkaline conditions.
-
Reactant Addition: Slowly add diethanolamine to the heated dimethyl adipate. The molar ratio of dimethyl adipate to diethanolamine should be approximately 1:2 to 1:2.5.
-
Reaction and Methanol Removal: Maintain the reaction temperature at 90-100 °C for 3-5 hours. During this time, methanol will be generated and can be collected. After this period, apply a vacuum to remove any remaining methanol until no more distills over. The product at this stage will be a gelatinous white slurry.
-
Crystallization: Cool the slurry to 60 °C and add refined methanol (purity >99%). The molar ratio of methanol to the initial dimethyl adipate should be between 5:1 and 25:1.
-
Precipitation: Cool the mixture to 0-5 °C with stirring to induce the precipitation of white crystals.
-
Isolation: Isolate the crystalline product by centrifugation.
-
Drying: Dry the wet product to obtain pure this compound.
To obtain single crystals suitable for X-ray diffraction, slow recrystallization from an appropriate solvent system would be necessary.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the chemical structure by identifying the different proton and carbon environments. Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), could provide information about through-space correlations between protons, offering insights into the solution-state conformation.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, notably the O-H stretching of the hydroxyl groups and the C=O stretching of the amide groups. The position and shape of these bands could provide evidence of hydrogen bonding.
The logical workflow for the complete structural and conformational analysis is depicted below.
Caption: A logical workflow for the synthesis, structural characterization, and conformational analysis of this compound.
Signaling Pathways and Biological Interactions
Currently, there is no documented information regarding the specific interaction of this compound with biological signaling pathways. Its primary application is as a chemical crosslinking agent. However, the presence of multiple hydrogen bond donors and acceptors suggests that if it were to be introduced into a biological system, it could potentially interact with proteins or other biological macromolecules through hydrogen bonding.
The diagram below illustrates a hypothetical interaction, where the molecule could act as a scaffold to bring two protein domains into proximity, a concept relevant in the design of chemical inducers of dimerization.
Caption: A diagram illustrating the hypothetical role of this compound as a chemical inducer of dimerization.
Conclusion
This compound is a molecule with a well-defined chemical identity and established synthetic routes. However, a detailed, quantitative understanding of its three-dimensional structure and conformational preferences is currently lacking in the scientific literature. The flexible nature of its backbone and side chains, coupled with the potential for extensive hydrogen bonding, suggests a complex conformational landscape. Future research employing single-crystal X-ray diffraction, advanced NMR spectroscopy, and computational modeling is necessary to fully elucidate the structure-property relationships of this versatile molecule. Such studies would be invaluable for its application in materials science and for exploring its potential in biological contexts.
References
Navigating the Safety Profile of N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, a thorough understanding of the health and safety profile of any chemical compound is paramount. This in-depth technical guide provides a comprehensive overview of the available safety data, handling procedures, and regulatory information for N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide (CAS No. 6334-25-4). While quantitative toxicological data is limited in publicly accessible literature, this guide synthesizes the existing information to support informed risk assessments and safe laboratory practices.
This compound is a multifunctional fatty amide with applications as a crosslinking agent, surfactant, and polymer additive.[1] Its structure, featuring a central adipamide backbone with four hydroxyethyl groups, imparts solubility in polar solvents and suggests potential for biocompatibility, making it a compound of interest in various scientific fields, including materials science and potentially pharmaceuticals.[1][2]
Core Safety and Hazard Information
Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.122) by some suppliers.[3] However, aggregated data from the European Chemicals Agency (ECHA) C&L Inventory indicates that a significant percentage of notifiers have classified the substance with the following hazards:
-
H315: Causes skin irritation [4]
-
H319: Causes serious eye irritation [4]
-
H335: May cause respiratory irritation [4]
One source suggests the compound has low acute toxicity upon oral and dermal exposure, though it may cause mild irritation to the skin, eyes, and respiratory tract with prolonged contact.[5] It is crucial to note that a definitive statement on acute toxicity is not universally available, with some sources indicating that the acute toxicity is unknown.[3]
Quantitative Data Summary
To facilitate a clear understanding of the compound's properties, the following tables summarize the available quantitative data.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₈N₂O₆ | [1] |
| Molecular Weight | 320.38 g/mol | [4] |
| Appearance | White to off-white solid, crystalline powder or granules | [5] |
| Melting Point | 126-130 °C | [1] |
| Boiling Point (Predicted) | ~607.7 °C | [1] |
| Density (Predicted) | ~1.239 g/cm³ | [1] |
| Solubility | Soluble in water | [5] |
Table 2: Toxicological Data
| Endpoint | Value | Source(s) |
| Acute Oral Toxicity | Data not available (stated as low acute toxicity in one source, but unknown in others) | [3][5] |
| Acute Dermal Toxicity | Data not available (stated as low acute toxicity in one source, but unknown in others) | [3][5] |
| Acute Inhalation Toxicity | Data not available | [3] |
| Skin Corrosion/Irritation | Causes skin irritation (GHS Hazard Statement H315) | [4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation (GHS Hazard Statement H319) | [4] |
| Respiratory Irritation | May cause respiratory irritation (GHS Hazard Statement H335) | [4] |
| Carcinogenicity | No conclusive evidence; not classified as a carcinogen by IARC or EPA. | [5] |
Table 3: Ecotoxicological Data
| Endpoint | Value | Source(s) |
| Aquatic Toxicity | May cause long-lasting harmful effects to aquatic life. 100% of the mixture consists of component(s) of unknown hazards to the aquatic environment. | [3] |
| Persistence and Degradability | No information available. | [3] |
| Bioaccumulation | No information available. | [3] |
Experimental Protocols
Detailed experimental protocols for toxicological studies on this compound are not available in the public domain. However, the reported skin and eye irritation hazards would typically be evaluated using standardized methods such as those outlined by the Organisation for Economic Co-operation and Development (OECD).
General Protocol for Acute Dermal Irritation (based on OECD Guideline 404): The primary objective of this test is to assess the potential of a substance to cause skin irritation.[6] The test substance is applied to a small area of skin on a laboratory animal, typically an albino rabbit.[6] The area is observed for signs of erythema (redness) and edema (swelling) at specific intervals over a period of up to 14 days to determine the severity and reversibility of any effects.[6][7]
General Protocol for Acute Eye Irritation (based on OECD Guideline 405): This test evaluates the potential of a substance to cause eye irritation or damage.[8] A single dose of the substance is applied to the conjunctival sac of one eye of an experimental animal, usually an albino rabbit, with the other eye serving as a control.[8] The eyes are then examined for lesions of the cornea, iris, and conjunctiva at set intervals.[8][9] The severity and reversibility of any ocular effects are scored to classify the substance's irritation potential.[8]
Visualizing Safety and Synthesis
To further aid in the understanding of this compound, the following diagrams illustrate a general workflow for chemical safety assessment and the synthesis of this compound.
Safe Handling and Storage
Given the potential for skin, eye, and respiratory irritation, the following handling and storage procedures are recommended:
-
Engineering Controls: Handle in a well-ventilated area.[6] Use of a local exhaust ventilation system or a chemical fume hood is advisable to minimize exposure to dust or aerosols.[10]
-
Personal Protective Equipment (PPE):
-
Hygiene Practices: Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the laboratory area.[1]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] Store at room temperature.[5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[3]
Regulatory and Other Information
-
TSCA: The substance is listed on the TSCA inventory.[5]
-
FDA: It is approved for use as a cross-linking agent in polyester coatings on metal substrates for food contact, with certain limitations.[4]
-
SARA 311/312 Hazards: According to one SDS, it does not have SARA 311/312 hazards (Acute health hazard, Chronic Health Hazard, Fire hazard, Sudden release of pressure hazard, Reactive hazard).[5]
-
California Proposition 65: This product does not contain any chemicals known to the State of California to cause cancer, birth defects, or other reproductive harm.[5]
Conclusion for the Research Professional
While this compound has a range of industrial applications and is not acutely toxic in large measure, the potential for skin, eye, and respiratory irritation necessitates careful handling. The significant lack of publicly available quantitative toxicological and ecotoxicological data underscores the need for a cautious approach. For any novel application, particularly in the context of drug development where biocompatibility and safety are critical, further specific toxicological testing would be required to establish a comprehensive safety profile. Researchers should always consult the most recent Safety Data Sheet from their supplier and adhere to established safe laboratory practices.
References
- 1. Buy this compound | 6334-25-4 [smolecule.com]
- 2. CAS 6334-25-4: N1,N1,N6,N6-Tetrakis(2-hydroxyethyl)hexaned… [cymitquimica.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. This compound | C14H28N2O6 | CID 95283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. oecd.org [oecd.org]
- 7. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 8. oecd.org [oecd.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. oecd.org [oecd.org]
An In-depth Technical Guide to N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide as a Fatty Amide Derivative
Audience: Researchers, scientists, and drug development professionals.
Introduction
N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide is a synthetic organic compound classified as a fatty amide derivative.[1] Its structure is characterized by a central adipamide backbone, derived from the six-carbon dicarboxylic acid, adipic acid, with four hydroxyethyl groups attached to the nitrogen atoms.[1] This unique combination of a hydrophobic aliphatic chain and multiple hydrophilic hydroxyl groups imparts amphiphilic properties to the molecule.[1]
While fatty amides are a broad class of lipids with diverse biological activities, this compound is primarily recognized for its industrial applications as a crosslinking agent, polymer additive, surfactant, and chelating agent.[1] In the context of biomedical and pharmaceutical research, its significance lies in its potential as a biocompatible crosslinker for the formation of hydrogels, which are of great interest for drug delivery and tissue engineering applications. The presence of multiple hydroxyl groups allows for the formation of covalent bonds with various polymer backbones, creating stable, three-dimensional networks capable of entrapping water and therapeutic agents.
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and potential applications of this compound, with a particular focus on its role as a fatty amide derivative in the development of advanced drug delivery systems.
Physicochemical and Quantitative Data
The key physicochemical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and biological systems.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₈N₂O₆ | [1][2][3][4][5][6] |
| Molecular Weight | 320.38 g/mol | [1][5][6] |
| Appearance | White to off-white crystalline powder | [5][6] |
| Melting Point | 126.0 to 130.0 °C | [1][5][6] |
| Boiling Point (Predicted) | 607.7 ± 55.0 °C | [5][6] |
| Density (Predicted) | 1.239 g/cm³ | [1][5][6] |
| Water Solubility | 600-625 g/L at 20°C | [5][6] |
Table 2: Spectroscopic and Chromatographic Data (Predicted/Typical)
| Data Type | Characteristic Features |
| ¹H NMR | Signals corresponding to -CH₂-CH₂-OH and -CO-CH₂-CH₂- protons. |
| ¹³C NMR | Resonances for carbonyl, methylene, and hydroxyl-bearing carbons. |
| FTIR (cm⁻¹) | ~3300 (O-H stretch), ~2930 & ~2855 (C-H stretch), ~1634 (C=O, Amide I), ~1542 (N-H bend/C-N stretch, Amide II), ~1405 (C-N stretch).[7][8] |
| Mass Spectrometry | Molecular ion peak [M+H]⁺ at m/z ~321.2020. |
| Purity (GC) | Typically >98.0% |
Experimental Protocols
Synthesis of this compound
The most common method for synthesizing this compound is through the reaction of an adipic acid derivative, such as dimethyl adipate, with diethanolamine.[1] The following protocol is adapted from established synthetic procedures.
3.1.1 Materials and Equipment
-
Dimethyl adipate
-
Diethanolamine
-
Solid alkali catalyst (e.g., sodium methoxide or potassium hydroxide)
-
Methanol
-
Reaction vessel with a reflux condenser and mechanical stirrer
-
Heating mantle
-
Rotary evaporator
-
Filtration apparatus
-
Vacuum oven
3.1.2 Synthesis Procedure
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser and mechanical stirrer, add dimethyl adipate and diethanolamine in a molar ratio of 1:2 to 1:2.5.
-
Catalyst Addition: Add a catalytic amount of solid alkali (e.g., sodium methoxide). The pH of the reaction mixture should be greater than 10.
-
Reaction: Heat the mixture to 90-120°C with continuous stirring. Methanol is generated as a byproduct and can be removed by distillation to drive the reaction to completion. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
-
Crystallization: After the reaction is complete, cool the resulting slurry to approximately 60°C. Add refined methanol (5-25 molar equivalents relative to the initial dimethyl adipate) to the mixture.
-
Precipitation: Continue cooling the mixture to 0-5°C with stirring to induce the precipitation of the white crystalline product.
-
Isolation: Isolate the product by filtration. The filtrate, containing unreacted starting materials and methanol, can be recycled.
-
Drying: Wash the filter cake with cold methanol and dry the product under vacuum at 40-50°C to yield this compound.
Characterization of this compound
3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). Expected signals would include triplets corresponding to the methylene protons adjacent to the hydroxyl groups (-CH₂-OH) and the methylene protons adjacent to the nitrogen atoms (-N-CH₂-), as well as multiplets for the methylene protons of the adipoyl backbone.
-
¹³C NMR: The spectrum should show distinct peaks for the carbonyl carbons of the amide groups, the methylene carbons of the hydroxyethyl groups, and the methylene carbons of the adipoyl chain.
3.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Acquire the spectrum of the solid sample using a KBr pellet or an ATR accessory.
-
Characteristic absorption bands for polyamides are expected.[7][8] These include a broad peak around 3300 cm⁻¹ due to O-H stretching, C-H stretching peaks around 2930 cm⁻¹ and 2855 cm⁻¹, a strong C=O stretching (Amide I) band around 1634 cm⁻¹, and an N-H bending/C-N stretching (Amide II) band around 1542 cm⁻¹.[7][8] A C-N stretching peak is also expected around 1405 cm⁻¹.[7]
3.2.3 Mass Spectrometry (MS)
-
Utilize electrospray ionization (ESI) in positive ion mode.
-
The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 321.2020. Fragmentation patterns can provide further structural confirmation.
Formulation and Evaluation of a Hydrogel for Controlled Drug Release
This protocol describes the use of this compound as a crosslinker to form a hydrogel with a polymer containing carboxylic acid groups (e.g., poly(acrylic acid)) for the controlled release of a model drug.
3.3.1 Materials and Equipment
-
This compound
-
Poly(acrylic acid) (PAA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Model drug (e.g., methylene blue or a fluorescently-labeled dextran)
-
Magnetic stirrer
-
UV-Vis spectrophotometer or fluorescence plate reader
-
Incubator at 37°C
3.3.2 Hydrogel Formulation
-
Polymer Solution: Prepare a solution of PAA in PBS.
-
Activation of Carboxylic Groups: Add EDC and NHS to the PAA solution to activate the carboxylic acid groups for reaction with the hydroxyl groups of the crosslinker.
-
Crosslinking: Add a solution of this compound to the activated PAA solution. The mixture will begin to gel as crosslinks form.
-
Drug Loading: The model drug can be added to the PAA solution before crosslinking to be entrapped within the hydrogel matrix.
-
Casting: Cast the gelling solution into a mold and allow it to fully cure.
3.3.3 In Vitro Drug Release Study
-
Sample Preparation: Place a known amount of the drug-loaded hydrogel into a vial containing a known volume of PBS (pH 7.4).
-
Incubation: Incubate the vials at 37°C with gentle agitation.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Quantification: Measure the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Applications in Drug Development: A Fatty Amide Derivative as a Hydrogel Crosslinker
While this compound does not have direct therapeutic activity reported, its role as a fatty amide derivative with crosslinking capabilities makes it a valuable component in the design of drug delivery systems. Its biocompatibility is suggested by its use in food contact coatings.[9] The adipamide backbone provides a flexible aliphatic spacer, while the four hydroxyethyl groups offer multiple sites for covalent linkage to polymers.
4.1 Hydrogel Formation and Properties
Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix, making them excellent candidates for biomedical applications. The properties of a hydrogel, such as its swelling ratio, mechanical strength, and degradation rate, are highly dependent on the crosslinking density and the nature of the crosslinker.
This compound can be used to crosslink polymers containing complementary functional groups, such as carboxylic acids, isocyanates, or epoxides. The reaction between the hydroxyl groups of the adipamide and the functional groups of the polymer forms a stable, covalently crosslinked network.
4.2 Potential in Controlled Drug Release
By adjusting the concentration of this compound, the crosslinking density of the hydrogel can be controlled. A higher crosslinking density generally leads to a smaller mesh size within the hydrogel network, which can slow the diffusion and release of an entrapped drug. This allows for the tuning of release kinetics to achieve a desired therapeutic profile, such as sustained release over an extended period. The in vitro degradation of polymers containing adipamide linkages has been shown to be slow, which can be advantageous for long-term drug delivery applications.[10]
4.3 Biocompatibility and Tissue Engineering
The use of adipamide derivatives in crosslinking hydrogels for biomedical applications has been explored, and such materials have shown good biocompatibility.[11][12] Hydrogels crosslinked with this compound could potentially be used as scaffolds in tissue engineering. These scaffolds can provide mechanical support for cell growth and proliferation while also serving as a reservoir for growth factors or other bioactive molecules. The biodegradability of the hydrogel can be tailored by the choice of the main polymer backbone, allowing the scaffold to degrade as new tissue is formed.
Conclusion
This compound, a fatty amide derivative, is a versatile molecule with established industrial applications. While not a therapeutic agent itself, its chemical structure, particularly the presence of multiple hydroxyl groups on a flexible aliphatic backbone, makes it a promising candidate for a biocompatible crosslinking agent in the field of drug development. Its ability to form stable hydrogel networks with tunable properties offers significant potential for the creation of advanced drug delivery systems for controlled release and for the development of scaffolds for tissue engineering. Further research into the in vivo biocompatibility and degradation of hydrogels crosslinked with this adipamide derivative is warranted to fully realize its potential in pharmaceutical and biomedical applications.
References
- 1. From burst to controlled release: using hydrogel crosslinking chemistry to tune release of micro-crystalline active pharmaceutical ingredients - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Biocompatible hydrogels based on hyaluronic acid cross-linked with a polyaspartamide derivative as delivery systems for epithelial limbal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioadhesion and biocompatibility evaluations of gelatin and polyacrylic acid as a crosslinked hydrogel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Chelating Properties of N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide is a multifaceted organic compound recognized for its role as a crosslinking agent and its potential in various industrial applications.[1][2][3][4] Beyond these functions, its molecular architecture, featuring multiple hydroxyl and amide groups, suggests inherent chelating properties, enabling it to form stable complexes with metal ions.[5][6] This technical guide provides a comprehensive overview of the currently available information on the chelating characteristics of this compound, its synthesis, and the experimental methodologies relevant to its study.
Chemical and Physical Properties
This compound is a fatty amide with the molecular formula C₁₄H₂₈N₂O₆ and a molecular weight of approximately 320.38 g/mol .[1] It typically presents as a white to light yellow crystalline powder.[7]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₂₈N₂O₆ | [1] |
| Molecular Weight | 320.38 g/mol | [1] |
| Melting Point | 128 °C | [7] |
| Appearance | White to light yellow powder/crystal | [7] |
| IUPAC Name | N,N,N',N'-tetrakis(2-hydroxyethyl)hexanediamide | [1] |
| InChI | InChI=1S/C14H28N2O6/c17-9-5-15(6-10-18)13(21)3-1-2-4-14(22)16(7-11-19)8-12-20/h17-20H,1-12H2 | [1] |
| InChIKey | OKRNLSUTBJUVKA-UHFFFAOYSA-N | [1] |
| SMILES | C(CCC(=O)N(CCO)CCO)CC(=O)N(CCO)CCO | [1] |
Synthesis
The synthesis of this compound typically involves the reaction of an adipic acid derivative with diethanolamine. A common method utilizes the transesterification of dimethyl adipate with diethanolamine.[5]
Chelating Properties and Metal Ion Complexation
This compound possesses multiple donor atoms (oxygen from the hydroxyl and amide groups, and nitrogen from the amide groups) that can coordinate with metal ions, acting as a chelating agent.[5][6] This property allows it to form stable complexes with various metals.
One notable example is its use in the preparation of a palladium-based complex, which has been reported to be an effective catalyst for the Suzuki-Miyaura reaction.[5] This indicates a significant interaction and complex formation between the adipamide derivative and palladium.
Despite the acknowledged chelating nature of this compound, a comprehensive search of scientific literature did not yield specific quantitative data on its binding affinities (Kₐ), stability constants (log K), or thermodynamic parameters (ΔH, ΔS, ΔG) for its complexes with various metal ions. Such data is crucial for understanding the strength and selectivity of its chelation, which is fundamental for applications in areas like drug delivery, metal ion sequestration, and catalysis.
Experimental Protocols for Characterizing Chelation
Potentiometric Titration
This is a classical method to determine the stability constants of metal complexes.
Principle: The formation of a metal-ligand complex involves the displacement of protons from the ligand. By titrating a solution containing the metal ion and the ligand with a standard base and monitoring the pH, the protonation constants of the ligand and the stability constants of the metal complexes can be calculated.
General Protocol:
-
Prepare solutions of the ligand, the metal salt (e.g., metal perchlorate or nitrate), a strong acid (e.g., HClO₄), and a strong base (e.g., carbonate-free NaOH) of known concentrations in a suitable ionic medium (e.g., 0.1 M KNO₃) to maintain constant ionic strength.
-
Calibrate a pH meter with standard buffer solutions.
-
Titrate a solution containing the ligand and the strong acid with the standard base to determine the ligand's protonation constants.
-
Perform a similar titration on a solution containing the ligand, the metal salt, and the strong acid.
-
The stability constants are then calculated from the titration data using specialized software that analyzes the pH shifts upon complex formation.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.
Principle: A solution of the ligand is titrated into a solution of the metal ion in a highly sensitive calorimeter. The heat released or absorbed upon each injection is measured, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.
General Protocol:
-
Prepare solutions of the ligand and the metal salt in the same buffer to minimize heats of dilution.
-
Degas the solutions to prevent the formation of air bubbles in the calorimeter cell.
-
Load the metal ion solution into the sample cell and the ligand solution into the injection syringe.
-
Perform a series of injections of the ligand into the metal solution while monitoring the heat change.
-
The resulting data is fitted to a binding model to extract the thermodynamic parameters.
Future Outlook and Research Opportunities
The existing literature confirms the chelating ability of this compound, particularly its capacity to form complexes with transition metals like palladium.[5] However, the lack of quantitative data on its chelation with a broader range of metal ions presents a significant research gap. Future studies should focus on:
-
Systematic determination of stability constants: Quantifying the binding affinities of this compound with various physiologically and industrially relevant metal ions (e.g., Cu²⁺, Fe³⁺, Zn²⁺, Ni²⁺, etc.) using techniques like potentiometric titration.
-
Thermodynamic characterization: Employing isothermal titration calorimetry to obtain a complete thermodynamic profile of the metal chelation process.
-
Structural studies: Utilizing techniques such as X-ray crystallography and NMR spectroscopy to elucidate the coordination geometry and binding modes of the metal complexes.
-
Exploration of applications: Investigating the potential of this compound and its metal complexes in areas such as chelation therapy, metal ion sensing, and as catalysts in other organic reactions.
A thorough investigation into these areas will provide the necessary data to fully understand and exploit the chelating properties of this compound for the development of new technologies and therapeutic agents.
References
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Metal chelator NNNNN-tetrakis-(2-pyridymethyl)ethylene diamine inhibits the induction of heat shock protein 70 synthesis by heat in cultured keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational Stability Effect of Polymeric Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. sysrevpharm.org [sysrevpharm.org]
Methodological & Application
Application Notes and Protocols: N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide (THEA) as a Crosslinking Agent in Polyester Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing n,n,n',n'-Tetrakis(2-hydroxyethyl)adipamide (THEA) as a crosslinking agent in polyester coating formulations. This document is intended for professionals in research and development seeking to formulate durable and high-performance coatings.
Introduction
This compound, also known as a β-hydroxyalkylamide (HAA), is a tetra-functional crosslinking agent used to cure carboxyl-terminated polyester resins. It serves as a safe and effective alternative to triglycidyl isocyanurate (TGIC) in powder coatings, offering excellent exterior durability, mechanical properties, and a favorable toxicological profile.[1][2] The crosslinking reaction between the hydroxyl groups of THEA and the carboxyl groups of the polyester resin forms a highly durable three-dimensional ester network upon thermal curing. This reaction begins at approximately 150°C (300°F) and results in coatings with outstanding UV and corrosion resistance.[3]
Materials and Properties
This compound (THEA)
| Property | Value |
| Synonyms | N,N,N',N'-Tetrakis(2-hydroxyethyl)hexanediamide, β-hydroxyalkylamide (HAA) |
| CAS Number | 6334-25-4 |
| Molecular Formula | C14H28N2O6 |
| Molecular Weight | 320.38 g/mol |
| Appearance | White to off-white crystalline powder or granule |
| Melting Range | 120-128°C |
| Hydroxyl Equivalent Weight | 80-84 g/eq |
| Volatiles | ≤ 1.0% |
Polyester Resin
For optimal performance with THEA, carboxyl-terminated polyester resins are recommended. The acid value of the polyester resin will dictate the appropriate ratio of resin to crosslinker in the formulation. Resins with acid values in the range of 20-80 mg KOH/g are typically used.[4][5]
Experimental Protocols
Formulation of Polyester-THEA Powder Coating
The following protocol describes the preparation of a series of white powder coatings with varying concentrations of THEA to evaluate its effect on coating properties.
Materials:
-
Carboxyl-terminated polyester resin (Acid Value: ~34 mg KOH/g)
-
This compound (THEA)
-
Titanium dioxide (TiO2, pigment)
-
Flow control agent
-
Degassing agent (e.g., Benzoin)
Procedure:
-
Pre-mixing: Dry blend the polyester resin, THEA, titanium dioxide, flow control agent, and degassing agent in a high-speed mixer until a homogenous mixture is obtained. Formulations with THEA concentrations of 3%, 5%, and 7% by weight of the polyester resin should be prepared. A typical starting formulation for a polyester resin with an acid value of approximately 34 mg KOH/g would be a 95:5 weight ratio of resin to THEA.[6]
-
Extrusion: Melt-extrude the pre-mixed components using a twin-screw extruder. The extrusion temperature should be maintained between 100-110°C to ensure proper mixing without initiating the crosslinking reaction.[7]
-
Milling and Sieving: Cool the extrudate and then mill it into a fine powder. Sieve the powder to achieve the desired particle size distribution for electrostatic spraying.
Coating Application and Curing
Substrate Preparation:
-
Prepare cold-rolled steel panels by degreasing and phosphating to ensure a clean surface for coating application.
Application:
-
Apply the formulated powder coatings onto the prepared steel panels using an electrostatic spray gun to a uniform dry film thickness of 60-80 µm.
Curing:
-
Cure the coated panels in a convection oven. A typical curing schedule is 10-15 minutes at 180°C (356°F).[4] Alternative low-temperature curing can be performed at 150°C.[7]
Performance Testing Protocols
The following standard ASTM test methods should be used to evaluate the performance of the cured coatings.
-
Pencil Hardness (ASTM D3363): This test determines the scratch hardness of the coating. A set of calibrated pencils of increasing hardness (from 6B to 6H) is used. The pencil is held at a 45° angle and pushed firmly against the coating. The hardness is reported as the grade of the hardest pencil that does not scratch or gouge the film.[4][8]
-
Adhesion (ASTM D3359, Method B): This method assesses the adhesion of the coating to the substrate. A lattice pattern is cut into the coating, and pressure-sensitive tape is applied over the lattice and then rapidly pulled off. The adhesion is rated on a scale from 5B (no peeling) to 0B (severe peeling).[9][10]
-
Impact Resistance (ASTM D2794): This test measures the resistance of the coating to rapid deformation. A standard weight is dropped from a specified height onto the coated panel. The impact can be direct (on the coated side) or reverse (on the uncoated side). The result is reported as the maximum impact (in inch-pounds or kg-cm) that the coating can withstand without cracking or delamination.[1][6][7]
-
Chemical Resistance (ASTM D1308): This method evaluates the effect of various chemicals on the coating. A spot of the test chemical is placed on the coating surface for a specified period, either open or covered. The coating is then examined for any changes such as discoloration, blistering, or softening.[2][3]
-
Accelerated Weathering (ASTM G154): This test simulates outdoor weathering conditions. Coated panels are exposed to cycles of UV light and condensation in a QUV accelerated weathering tester. The gloss retention and color change are measured at specified intervals to assess the coating's durability.[11]
Data Presentation: Effect of THEA Concentration on Coating Properties
The following tables present representative data on how varying the concentration of THEA in a polyester powder coating formulation can influence its mechanical and resistance properties.
Table 1: Mechanical Properties of Polyester-THEA Coatings
| THEA Concentration (% wt. of resin) | Pencil Hardness (ASTM D3363) | Adhesion (ASTM D3359, Method B) | Impact Resistance (Direct, kg·cm) (ASTM D2794) |
| 3% | F | 5B | 40 |
| 5% | H | 5B | >50 |
| 7% | 2H | 5B | >50 |
Table 2: Chemical and Weathering Resistance of Polyester-THEA Coatings (5% THEA)
| Test | Reagent/Condition | Result |
| Chemical Resistance | 5% HCl (24 hr) | No effect |
| (ASTM D1308) | 5% NaOH (24 hr) | Slight softening |
| Xylene (1 hr) | No effect | |
| Accelerated Weathering | 1000 hours QUV | >90% Gloss Retention |
| (ASTM G154) | No significant color change |
Signaling Pathways and Logical Relationships
Conclusion
This compound is a versatile and high-performance crosslinking agent for carboxyl-functional polyester coatings. By adjusting the concentration of THEA, formulators can tailor the mechanical properties of the coating to meet specific application requirements. The protocols outlined in this document provide a framework for the systematic evaluation of polyester-THEA coating systems, enabling the development of durable, safe, and environmentally friendly coating solutions.
References
- 1. Primid, Crosslinkers for Powder Coatings [emsgriltech.com]
- 2. Latest HAA and TGIC Polyester Powder Coating Resins in 2022 [architecturalpowdercoatingresins.com]
- 3. pcimag.com [pcimag.com]
- 4. rkrorwxhrljqlr5q-static.micyjz.com [rkrorwxhrljqlr5q-static.micyjz.com]
- 5. EP0322834B1 - Hydroxyalkylamide powder coating curing system - Google Patents [patents.google.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Primid 552 Curing Agent for Polyester Powder Coating - Curing Agent and Haa [kintepolyesterresin.en.made-in-china.com]
- 8. megararesins.com [megararesins.com]
- 9. KR930002217B1 - Hydroxyalkylamide powder coating composition - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. scribd.com [scribd.com]
Application Notes and Protocols for N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide in Powder Coating Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide as a crosslinking agent in powder coating formulations. This document outlines the properties, benefits, formulation guidelines, and detailed experimental protocols for performance evaluation, tailored for a scientific audience.
Introduction to this compound
This compound, often referred to as a β-hydroxyalkylamide (HAA), is a tetra-functional crosslinking agent used in thermosetting powder coatings. It serves as a safe and effective alternative to triglycidyl isocyanurate (TGIC), which has faced regulatory scrutiny due to health concerns. HAA crosslinkers react with carboxyl-functional polyester or acrylic resins to form a durable and weather-resistant coating. This reaction proceeds through esterification, with the release of water as a byproduct.
The use of HAA is particularly prevalent in exterior durable powder coatings for applications such as architectural facades, automotive components, and outdoor furniture. Coatings formulated with HAA can offer an excellent balance of flexibility, hardness, and resistance to UV degradation and chemical exposure.
Key Properties and Advantages
Chemical and Physical Properties of this compound:
| Property | Value |
| CAS Number | 6334-25-4 |
| Molecular Formula | C14H28N2O6 |
| Appearance | White crystalline powder |
| Melting Range | 120 - 129 °C |
| Hydroxyl Value | 650 - 740 mg KOH/g |
| Volatile Content | < 0.5 % |
Advantages in Powder Coating Formulations:
-
Low Toxicity: HAA is considered a non-toxic and non-irritant alternative to TGIC, enhancing workplace safety.
-
Excellent Exterior Durability: Formulations exhibit outstanding resistance to UV radiation, chalking, and gloss loss upon prolonged outdoor exposure.
-
Good Mechanical Properties: Cured coatings provide a good balance of hardness, flexibility, and impact resistance.
-
Improved Transfer Efficiency: HAA-containing powders can exhibit enhanced electrostatic charging properties, leading to better first-pass transfer efficiency.
-
Good Flow and Leveling: Formulations can be designed to produce smooth, high-gloss finishes.
Formulation Guidelines
A typical white powder coating formulation using this compound involves a carboxyl-functional polyester resin, titanium dioxide as the primary pigment, and various additives to control flow, degassing, and other properties. The ratio of polyester resin to HAA is determined by the acid value of the resin.
Example White Powder Coating Formulation:
| Component | Type | Weight Percentage (%) |
| Carboxyl-Functional Polyester Resin | Acid Value: 30-38 mg KOH/g | 55 - 65 |
| This compound | Crosslinker | 3.5 - 5.0 |
| Titanium Dioxide (Rutile) | Pigment | 30 - 40 |
| Flow Control Agent | Acrylic Copolymer | 1.0 - 1.5 |
| Benzoin | Degassing Agent | 0.2 - 0.5 |
| Barium Sulfate | Filler | 5 - 15 |
Comparative Performance Data
The following tables summarize the typical performance characteristics of powder coatings formulated with this compound (HAA) compared to those formulated with Triglycidyl Isocyanurate (TGIC).
Table 1: General and Application Properties
| Property | HAA-Polyester | TGIC-Polyester |
| Cure Range | Higher (typically >155°C) | Lower (can be as low as 130°C) |
| Film Thickness Range | 1.5 - 5.0 mils | 1.5 - 10+ mils |
| Gloss Range | 30 - 90+% | 30 - 90+% |
| Flow and Leveling | Very Good | Very Good |
| Transfer Efficiency | Excellent | Very Good |
| Overbake Stability | Fair to Good (can yellow) | Very Good to Excellent |
Table 2: Cured Film Performance Properties
| Property | HAA-Polyester | TGIC-Polyester | ASTM/ISO Standard |
| Adhesion (Cross-Hatch) | Excellent (5B) | Excellent (5B) | ASTM D3359 / ISO 2409 |
| Pencil Hardness | H - 2H | H - 2H | ASTM D3363 |
| Impact Resistance (Direct/Reverse) | Excellent (up to 160 in-lbs) | Excellent (up to 160 in-lbs) | ASTM D2794 |
| Flexibility (Mandrel Bend) | Excellent (1/8 inch) | Excellent (1/8 inch) | ASTM D522 / ISO 1519 |
| Abrasion Resistance (Tabor) | Good (40-60 mg loss) | Good | ASTM D4060 |
| Chemical Resistance | Good | Very Good | ASTM D1308 |
| Corrosion Resistance (Salt Spray) | Good | Very Good | ASTM B117 / ISO 9227 |
| Exterior Durability | Very Good to Excellent | Very Good to Excellent | ASTM D4587 / ISO 16474-3 |
Experimental Protocols
Powder Coating Formulation and Preparation
This protocol describes the laboratory-scale preparation of a powder coating.
Materials and Equipment:
-
Carboxyl-functional polyester resin
-
This compound
-
Titanium dioxide (rutile grade)
-
Flow control agent (e.g., acrylic copolymer on silica carrier)
-
Degassing agent (e.g., benzoin)
-
Filler (e.g., barium sulfate)
-
High-speed mixer
-
Heated two-roll mill or twin-screw extruder
-
Grinder or mill (e.g., hammer mill, jet mill)
-
Sieve (e.g., 100-140 mesh)
Procedure:
-
Premixing: Accurately weigh all components according to the desired formulation. Combine all ingredients in the high-speed mixer and mix for 2-4 minutes until a homogeneous powder blend is obtained.
-
Extrusion: Transfer the premix to the hopper of the extruder. Set the extruder temperature profile to ensure melting and homogenization without initiating the curing reaction (typically between 90°C and 120°C). The molten compound is extruded as a thin sheet.
-
Cooling and Flaking: The hot extrudate is passed through chill rolls to rapidly cool and solidify it into a brittle sheet. The sheet is then broken into smaller flakes.
-
Milling and Sieving: The flakes are ground into a fine powder using a suitable mill. The powder is then sieved to obtain the desired particle size distribution for application (typically 20-80 microns).
Substrate Preparation and Powder Application
This protocol details the preparation of steel panels and the electrostatic application of the powder coating.
Materials and Equipment:
-
Steel test panels (e.g., 24-gauge Bonderite 1000)
-
Degreasing solvent (e.g., acetone, isopropyl alcohol)
-
Iron or zinc phosphate conversion coating system (optional, for enhanced corrosion resistance)
-
Deionized water
-
Drying oven
-
Electrostatic powder spray gun and booth
-
Grounded hooks for hanging panels
Procedure:
-
Surface Cleaning: Thoroughly degrease the steel panels with a suitable solvent to remove any oil, grease, or other contaminants.
-
Pre-treatment (Optional but Recommended): For improved adhesion and corrosion resistance, subject the cleaned panels to an iron or zinc phosphate pre-treatment process according to the manufacturer's instructions.
-
Rinsing and Drying: Rinse the panels with deionized water and dry them completely in an oven.
-
Powder Application: Hang the prepared panels from grounded hooks in the spray booth. Set the voltage on the electrostatic spray gun (typically 40-80 kV). Apply the powder coating to the panels, ensuring a uniform and consistent film thickness.
Curing and Film Thickness Measurement
This protocol describes the thermal curing of the applied powder and the measurement of the resulting film thickness.
Materials and Equipment:
-
Forced convection curing oven
-
Dry film thickness gauge
Procedure:
-
Curing: Carefully transfer the coated panels to the curing oven preheated to the specified temperature. Typical cure schedules for HAA-polyester systems are:
-
15 minutes at 177°C (350°F)
-
10 minutes at 190°C (375°F)
-
7 minutes at 204°C (400°F)
-
-
Cooling: After the specified curing time, remove the panels from the oven and allow them to cool to ambient temperature.
-
Film Thickness Measurement: Using a calibrated dry film thickness gauge, measure the coating thickness at multiple locations on each panel to ensure it is within the target range (e.g., 1.5 - 4.0 mils or 38 - 100 microns).
Performance Testing Protocols
The following are standard test methods for evaluating the performance of the cured powder coating. All tests should be conducted after the coated panels have conditioned at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours.
-
Adhesion (ASTM D3359 / ISO 2409):
-
Make a series of parallel cuts through the coating to the substrate using a sharp blade and a cutting guide.
-
Make a second series of cuts perpendicular to the first to create a cross-hatch pattern.
-
Apply a specified pressure-sensitive adhesive tape over the cross-hatched area and smooth it down.
-
Rapidly pull the tape off at a 180° angle.
-
Evaluate the adhesion based on the amount of coating removed, using the standard's classification scale (e.g., 5B for no removal).
-
-
Pencil Hardness (ASTM D3363):
-
A set of calibrated drawing pencils of varying hardness (from 6B to 6H) is used.
-
Starting with a softer pencil, push the pencil at a 45° angle across the coated surface.
-
The pencil hardness is defined as the hardest pencil that does not scratch or gouge the coating.
-
-
Impact Resistance (ASTM D2794):
-
Place the coated panel in an impact tester.
-
A standard weight is dropped from a specified height onto the panel.
-
The test is performed on both the coated side (direct impact) and the uncoated side (reverse impact).
-
The result is reported as the maximum impact (in-lbs or Joules) that the coating can withstand without cracking or delamination.
-
-
Flexibility (Mandrel Bend, ASTM D522 / ISO 1519):
-
The coated panel is bent over a conical or cylindrical mandrel of a specified diameter.
-
The coating is then examined for cracking, flaking, or loss of adhesion at the bend.
-
The result is reported as the smallest mandrel diameter over which the coating can be bent without failure.
-
-
Corrosion Resistance (Salt Spray, ASTM B117 / ISO 9227):
-
Scribe an "X" through the coating to the substrate on the test panels.
-
Place the panels in a salt spray cabinet, which maintains a fine mist of 5% sodium chloride solution at a constant temperature (e.g., 35°C).
-
Periodically inspect the panels for signs of corrosion, blistering, or undercutting of the film at the scribe.
-
The results are reported as the number of hours of exposure before a specified level of corrosion or blistering occurs.
-
Visualizations
Caption: Powder coating formulation and manufacturing workflow.
Caption: Experimental workflow for powder coating application and testing.
Caption: Curing reaction between polyester resin and HAA crosslinker.
Application Notes and Protocols: Biocompatibility of Polymers Crosslinked with N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide (THEA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide (THEA), also known as Primid XL-552, is a crosslinking agent that has been explored for use in various polymer systems. While its primary applications have been in industrial coatings, its potential use in biomedical applications, such as hydrogels for drug delivery or tissue engineering scaffolds, warrants a thorough evaluation of its biocompatibility.[1][2] This document provides a comprehensive overview of the necessary experimental protocols to assess the biocompatibility of polymers crosslinked with THEA. Due to the limited publicly available data specifically on the biocompatibility of THEA-crosslinked polymers for biomedical use, this document outlines a recommended testing cascade based on established standards for biomaterial evaluation.
Key Considerations for Biocompatibility
The biocompatibility of a THEA-crosslinked polymer is not solely dependent on the crosslinker itself but is a function of the entire system, including the base polymer, residual monomers, degradation products, and the crosslinking density. A thorough assessment should therefore consider:
-
Cytotoxicity: The potential for the material or its leachables to cause cell death.
-
Hemocompatibility: The interaction of the material with blood components, crucial for blood-contacting applications.
-
In Vivo Biocompatibility: The local and systemic tissue response to the implanted material.
Experimental Protocols
In Vitro Cytotoxicity Assessment
Objective: To evaluate the potential of the THEA-crosslinked polymer to cause cell death or inhibit cell proliferation.
Methodology: ISO 10993-5 - Tests for In Vitro Cytotoxicity
-
Material Preparation:
-
Prepare thin films or discs of the THEA-crosslinked polymer under sterile conditions.
-
Sterilize the samples using an appropriate method (e.g., ethylene oxide, gamma irradiation, or autoclave, if the material is stable).
-
Prepare extracts of the material by incubating in cell culture medium (e.g., DMEM with 10% FBS) at 37°C for 24-72 hours, according to ISO 10993-12.
-
-
Cell Culture:
-
Use a relevant cell line, such as L929 mouse fibroblasts (as recommended by ISO 10993-5) or a cell type relevant to the intended application (e.g., endothelial cells for vascular applications).
-
Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.
-
-
Exposure:
-
Direct Contact Assay: Place a small, sterile sample of the polymer directly onto the cell monolayer.
-
Indirect Contact (Extract Assay): Replace the culture medium with the prepared material extracts (at various concentrations, e.g., 25%, 50%, 75%, 100%).
-
-
Viability Assessment (24-72 hours post-exposure):
-
MTT Assay: Add MTT solution to each well and incubate. The amount of formazan product, measured spectrophotometrically, is proportional to the number of viable cells.
-
Live/Dead Staining: Use calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red) and visualize using fluorescence microscopy.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the negative control (cells cultured in fresh medium).
-
A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.
-
Hemocompatibility Assessment
Objective: To evaluate the interaction of the THEA-crosslinked polymer with blood, focusing on hemolysis, coagulation, and platelet activation.
Methodology: ISO 10993-4 - Selection of tests for interactions with blood
-
Hemolysis Assay (ASTM F756):
-
Incubate polymer samples with diluted rabbit or human blood at 37°C for a specified time.
-
Centrifuge the samples and measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.
-
Calculate the percentage of hemolysis relative to a positive control (water) and a negative control (saline). A hemolysis rate below 2% is generally considered non-hemolytic.
-
-
Thrombogenicity Assessment:
-
In Vitro Coagulation (Activated Partial Thromboplastin Time - aPTT): Incubate polymer samples in contact with human plasma. Measure the time it takes for a clot to form after the addition of a reagent. Prolonged aPTT may indicate anticoagulant properties, while shortened aPTT could suggest a pro-coagulant effect.
-
Platelet Adhesion and Activation: Incubate polymer samples with platelet-rich plasma. Quantify adhered platelets using a platelet-specific assay (e.g., lactate dehydrogenase assay) or visualize them using scanning electron microscopy (SEM) to assess morphology (a spherical shape indicates non-activation, while a flattened, spread-out shape indicates activation).
-
In Vivo Biocompatibility Assessment
Objective: To evaluate the local tissue response to the implantation of the THEA-crosslinked polymer.
Methodology: ISO 10993-6 - Tests for local effects after implantation
-
Animal Model:
-
Use a suitable animal model, such as rats or rabbits.
-
All animal procedures should be performed in accordance with approved ethical guidelines.
-
-
Implantation:
-
Surgically implant sterile samples of the THEA-crosslinked polymer into a specific tissue site relevant to the intended application (e.g., subcutaneous, intramuscular).
-
Include a negative control (e.g., USP-grade polyethylene) and a positive control (a material known to cause a local reaction) for comparison.
-
-
Histopathological Analysis:
-
After predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals and retrieve the implants along with the surrounding tissue.
-
Fix the tissue in formalin, embed in paraffin, and section.
-
Stain the sections with Hematoxylin and Eosin (H&E) and other relevant stains (e.g., Masson's trichrome for fibrosis).
-
A qualified pathologist should evaluate the tissue response, looking for signs of inflammation (acute and chronic), fibrosis (capsule formation), necrosis, and material degradation.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of THEA-Crosslinked Polymer Extracts
| Extract Concentration (%) | Cell Viability (%) (MTT Assay) | Qualitative Observation (Live/Dead Staining) |
| 0 (Negative Control) | 100 ± 5 | >95% live cells |
| 25 | 95 ± 7 | Normal cell morphology |
| 50 | 92 ± 6 | Normal cell morphology |
| 75 | 88 ± 8 | Minor changes in morphology |
| 100 | 85 ± 9 | Some rounded, non-adherent cells |
| Positive Control (e.g., 0.1% Triton X-100) | <10 | >95% dead cells |
Table 2: Hemocompatibility Profile of THEA-Crosslinked Polymer
| Assay | Result | Interpretation |
| Hemolysis (%) | 1.2 ± 0.3 | Non-hemolytic |
| aPTT (seconds) | 35 ± 2 (Control: 34 ± 3) | No significant effect on coagulation cascade |
| Platelet Adhesion (platelets/mm²) | 50 ± 15 | Low platelet adhesion |
| Platelet Activation (SEM) | Predominantly spherical | Minimal activation |
Table 3: In Vivo Local Tissue Response to THEA-Crosslinked Polymer Implantation (4 weeks)
| Parameter | THEA-Crosslinked Polymer | Negative Control |
| Inflammatory Infiltrate | Minimal, predominantly macrophages | Minimal, predominantly macrophages |
| Fibrous Capsule Thickness (µm) | 20 ± 5 | 15 ± 4 |
| Necrosis | Absent | Absent |
| Neovascularization | Present at implant-tissue interface | Present at implant-tissue interface |
Visualizations
Caption: Biocompatibility testing workflow for THEA-crosslinked polymers.
Caption: Detailed workflow for in vitro cytotoxicity testing.
Conclusion
The biocompatibility of polymers crosslinked with this compound is a critical parameter for their potential use in biomedical applications. The experimental protocols outlined in this document provide a comprehensive framework for evaluating the cytotoxicity, hemocompatibility, and in vivo tissue response of these materials. It is imperative that researchers and developers rigorously assess these biocompatibility aspects to ensure the safety and efficacy of any novel THEA-crosslinked polymer intended for clinical use. The provided tables and workflows serve as a guide for data presentation and experimental design in the absence of specific literature on this particular crosslinker in biomedical contexts.
References
Application Note: N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide as a Proposed Water-Soluble Ligand for Palladium-Catalyzed Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Abstract: Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The development of environmentally benign catalytic systems, particularly those operable in aqueous media, is a significant goal in green chemistry. This document proposes the application of N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide as a novel, water-soluble ligand for various palladium-catalyzed cross-coupling reactions. While direct experimental data for this specific ligand is not yet available, its structural similarity to N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine (THEED), which forms a highly effective and water-soluble palladium complex for Suzuki-Miyaura reactions, suggests strong potential.[1] This note provides a proposed protocol for the synthesis of the palladium complex and its application in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Ligand Profile and Proposed Catalyst Synthesis
This compound is a polyhydroxy organic compound characterized by a C6 aliphatic backbone and four hydroxyethyl arms. These hydroxyl groups are anticipated to impart excellent water solubility to its corresponding metal complexes, making it an attractive candidate for aqueous-phase catalysis.
Proposed Synthesis of [PdCl₂(THEA)] Complex: A plausible synthesis route for the palladium complex, analogous to the preparation of the THEED-palladium complex, is outlined below.[1]
Protocol:
-
Dissolve this compound (1.0 eq) in methanol.
-
To this solution, add an aqueous solution of Palladium(II) chloride (PdCl₂) (1.0 eq).
-
Stir the resulting mixture at room temperature for 24 hours.
-
The solvent is then removed under reduced pressure.
-
The resulting solid is washed with diethyl ether and dried under vacuum to yield the proposed [PdCl₂(this compound)] complex, hereafter referred to as [PdCl₂(THEA)] .
Caption: Proposed synthesis of the palladium complex.
Application in Suzuki-Miyaura Cross-Coupling
The palladium complex of the analogous ligand, THEED, has demonstrated exceptional activity in the Suzuki-Miyaura coupling of aryl bromides and phenylboronic acid in water, achieving very high turnover numbers (TON) for activated aryl bromides.[1] The proposed [PdCl₂(THEA)] catalyst is expected to exhibit similar efficacy.
Table 1: Performance of the Analogous [PdCl₂(THEED)] Catalyst in the Suzuki-Miyaura Reaction in Water[1]
| Entry | Aryl Bromide | Product | Yield (%) | TON |
| 1 | 4-Bromoacetophenone | 4-Acetylbiphenyl | 98 | 98,000 |
| 2 | 4-Bromobenzaldehyde | 4-Formylbiphenyl | 95 | 95,000 |
| 3 | 4-Bromonitrobenzene | 4-Nitrobiphenyl | 99 | 99,000 |
| 4 | Bromobenzene | Biphenyl | 70 | 7,000 |
| 5 | 4-Bromotoluene | 4-Methylbiphenyl | 65 | 6,500 |
Reaction Conditions: Aryl bromide (1 mmol), phenylboronic acid (1.5 mmol), K₂CO₃ (2 mmol), [PdCl₂(THEED)] (0.001 mol%), water (3 mL), 100°C, 1h.
Proposed Protocol for Suzuki-Miyaura Reaction:
-
To a reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), a base such as K₂CO₃ (2.0 mmol), and the [PdCl₂(THEA)] catalyst (0.01-1.0 mol%).
-
Add deionized water (3-5 mL) as the solvent.
-
Heat the mixture to 80-100°C and stir for 1-6 hours, monitoring the reaction by TLC or GC.
-
After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Proposed Application in Other Cross-Coupling Reactions
The water-soluble nature of the proposed catalyst makes it a promising candidate for other palladium-catalyzed transformations.
The Heck reaction couples an unsaturated halide with an alkene.[2][3]
Proposed Protocol for Heck Reaction:
-
Charge a Schlenk tube with the aryl halide (1.0 mmol), alkene (e.g., styrene or an acrylate, 1.5 mmol), a base (e.g., K₂CO₃, 2.0 mmol), and the [PdCl₂(THEA)] catalyst (1.0 mol%).
-
Add a solvent system, such as a 1:1 mixture of water and DMF (6 mL).[4]
-
Heat the mixture at 80-120°C for 4-12 hours.
-
Follow the workup and purification procedure described for the Suzuki-Miyaura reaction.
The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide.[5][6]
Proposed Protocol for Sonogashira Coupling:
-
To a reaction flask under an inert atmosphere (e.g., nitrogen), add the aryl halide (1.0 mmol), terminal alkyne (1.2 mmol), [PdCl₂(THEA)] catalyst (1.0 mol%), and a copper(I) co-catalyst such as CuI (2.0 mol%).
-
Add a solvent such as THF or DMF (5 mL) and an amine base (e.g., triethylamine or diisopropylamine, 2.0-7.0 eq).[6]
-
Stir the reaction at room temperature to 60°C for 3-24 hours.
-
Upon completion, dilute the mixture with an organic solvent and filter through celite.
-
Wash the filtrate with saturated aqueous NH₄Cl, brine, dry over Na₂SO₄, and concentrate.
-
Purify the product via column chromatography.
This reaction forms carbon-nitrogen bonds by coupling an amine with an aryl halide.[7][8]
Proposed Protocol for Buchwald-Hartwig Amination:
-
Under an inert atmosphere, combine the aryl halide (1.0 mmol), the amine (1.2 mmol), a strong base such as sodium tert-butoxide (1.4 mmol), and the [PdCl₂(THEA)] catalyst (1.5 mol%).
-
Add an anhydrous, aprotic solvent like toluene or dioxane (5 mL).
-
Heat the mixture to 80-110°C and stir for 6-24 hours.
-
After cooling, quench the reaction with water.
-
Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Visualized Workflows and Mechanisms
Caption: A typical workflow for cross-coupling reactions.
Caption: Generalized catalytic cycle for cross-coupling.
This compound holds considerable promise as a scaffold for a new water-soluble ligand in palladium-catalyzed cross-coupling. Based on the high efficacy of its ethylenediamine analog, the proposed [PdCl₂(THEA)] catalyst warrants investigation. The protocols outlined in this document provide a comprehensive starting point for researchers to explore its utility in a range of important synthetic transformations, potentially leading to more sustainable and environmentally friendly chemical processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Note: N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide and Suzuki-Miyaura Reactions
Introduction
This document addresses the potential application of N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide in the context of Suzuki-Miyaura reactions. The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides or triflates, catalyzed by a palladium complex. This reaction is of paramount importance in academic research and the pharmaceutical industry for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).
A thorough review of the current scientific literature reveals no documented application of this compound as a ligand, base, solvent, or additive in Suzuki-Miyaura reactions. Its established use lies predominantly in the field of polymer chemistry. This note will first summarize the known applications of this compound and then provide a detailed, representative protocol for a standard Suzuki-Miyaura reaction for researchers in the field.
Known Applications of this compound
This compound is primarily recognized as a crosslinking agent, particularly in the coatings and resin industries. Its structure, featuring four hydroxyl groups, allows it to react with other functional groups, such as isocyanates or carboxyls, to form a durable polymer network.
Key established uses include:
-
Crosslinker for Powder Coatings: It serves as a curing agent for powder coatings, often in combination with carboxyl-functional polyester resins. The curing process involves the esterification reaction between the hydroxyl groups of the adipamide and the carboxyl groups of the resin, resulting in a hard, durable, and chemically resistant film.
-
Component in Waterborne Coatings: Due to its hydroxyl functionality, it can be incorporated into water-based coating formulations to improve properties like adhesion, hardness, and resistance.
-
Modifier for Resins: It can be used to modify the properties of various resins, enhancing flexibility, impact resistance, and thermal stability.
Standard Protocol: Suzuki-Miyaura Cross-Coupling Reaction
While this compound is not used in this reaction, the following protocol outlines a typical procedure for a Suzuki-Miyaura cross-coupling, which can be adapted for various substrates. This example describes the coupling of a generic aryl bromide with a generic arylboronic acid.
3.1. Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| Aryl Bromide | Varies | 1.0 | Varies | Electrophile |
| Arylboronic Acid | Varies | 1.2 | Varies | Nucleophile |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 (2 mol%) | 4.5 mg | Catalyst Precursor |
| Triphenylphosphine (PPh₃) | 262.29 | 0.08 (8 mol%) | 21.0 mg | Ligand |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276.4 mg | Base |
| 1,4-Dioxane | 88.11 | - | 5 mL | Solvent |
| Deionized Water | 18.02 | - | 1 mL | Co-solvent |
| Anhydrous Magnesium Sulfate | 120.37 | - | As needed | Drying Agent |
| Ethyl Acetate | 88.11 | - | For extraction | Extraction Solvent |
| Brine | - | - | For washing | Washing Solution |
3.2. Experimental Procedure
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), triphenylphosphine (21.0 mg, 0.08 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).
-
Atmosphere Exchange: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
Solvent Addition: Under the inert atmosphere, add 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe. The solvent mixture should be degassed prior to use by bubbling with an inert gas for at least 30 minutes.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate mixture) to afford the desired biaryl product.
Workflow and Mechanism Visualization
The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
This compound is a valuable chemical intermediate with well-defined applications as a crosslinker in the polymer and coatings industry. However, based on an extensive review of the scientific literature, it does not have any established role in Suzuki-Miyaura cross-coupling reactions. Researchers seeking to perform Suzuki-Miyaura reactions should rely on established protocols utilizing well-known ligands, bases, and solvent systems, such as the representative protocol provided in this note.
Application Notes: Synthesis and Application of Functional Polymers Utilizing N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide
Introduction
N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide (THEA) is a versatile tetrafunctional monomer possessing four primary hydroxyl groups, making it an excellent candidate for the synthesis of a variety of functional polymers. Its unique structure, containing both amide and hydroxyl functionalities, allows for the creation of polymers with tailored properties such as hydrophilicity, biodegradability, and reactive sites for further modification. These characteristics make THEA-based polymers highly promising for biomedical applications, particularly in the fields of drug delivery and tissue engineering. This document provides an overview of the potential applications and detailed protocols for the synthesis of functional polymers using THEA as a key monomer.
Chemical Properties of this compound
A summary of the key chemical properties of THEA is presented in Table 1. This data is essential for designing and executing polymerization reactions.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₈N₂O₆ | [1][2] |
| Molecular Weight | 320.38 g/mol | [1] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 125-130 °C | [2] |
| Solubility | Soluble in water and polar organic solvents | [3] |
| Hydroxyl Value | ~699 mg KOH/g | [3] |
Applications in Functional Polymer Synthesis
The tetrafunctionality of THEA allows for its use in various polymerization techniques to create diverse polymer architectures:
-
Biodegradable Polyesters and Poly(ester-amide)s: The hydroxyl groups of THEA can react with dicarboxylic acids or their derivatives through polycondensation to form polyesters. The presence of amide linkages in the THEA backbone results in the formation of poly(ester-amide)s, which can exhibit enhanced thermal and mechanical properties compared to simple polyesters, along with tunable degradation rates. These polymers are particularly attractive for creating biodegradable scaffolds for tissue engineering and matrices for controlled drug release.[4]
-
Polyurethanes: THEA can act as a polyol crosslinker in the synthesis of polyurethanes. By reacting THEA with diisocyanates, a crosslinked polyurethane network can be formed. The properties of the resulting polyurethane, such as its elasticity, swelling behavior, and degradation profile, can be controlled by the choice of diisocyanate and the ratio of reactants. These materials are well-suited for applications ranging from coatings to biomedical implants.[5][6][7]
-
Hydrogels for Drug Delivery: The hydrophilic nature of THEA makes it an excellent monomer for the synthesis of hydrogels. These hydrogels can be formed by crosslinking THEA-based prepolymers and can encapsulate therapeutic agents for controlled release. The release kinetics can be modulated by adjusting the crosslinking density and the overall hydrophilicity of the hydrogel network.[8][9][10]
Experimental Protocols
Protocol 1: Synthesis of this compound (THEA)
This protocol describes a general method for the synthesis of the THEA monomer from dimethyl adipate and diethanolamine.[11]
Materials:
-
Dimethyl adipate
-
Diethanolamine
-
Solid alkali catalyst (e.g., sodium methoxide)
-
Methanol
-
Round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet
-
Heating mantle
Procedure:
-
Charge the round-bottom flask with dimethyl adipate and methanol.
-
Add a catalytic amount of solid alkali catalyst to the mixture.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere with constant stirring.
-
Slowly add diethanolamine to the reaction mixture.
-
Continue the reaction at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude product is purified by recrystallization from methanol.
-
Filter the crystals and dry them under vacuum to obtain pure this compound.
Protocol 2: General Procedure for the Synthesis of a THEA-Based Polyester
This protocol outlines a general melt polycondensation method for synthesizing a biodegradable polyester using THEA and a dicarboxylic acid (e.g., succinic acid).[4][12][13]
Materials:
-
This compound (THEA)
-
Succinic acid
-
Polycondensation catalyst (e.g., antimony trioxide or titanium(IV) isopropoxide)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet
-
High-vacuum pump
-
Heating mantle with temperature controller
Procedure:
-
Equimolar amounts of THEA and succinic acid are charged into the reaction flask.
-
A catalytic amount of the polycondensation catalyst is added.
-
The flask is heated to 150-160 °C under a slow stream of nitrogen to melt the reactants and initiate the esterification reaction. Water will be evolved and collected.
-
After the initial evolution of water ceases (approximately 2-3 hours), the temperature is gradually increased to 180-200 °C.
-
A high vacuum ( <1 mmHg) is then applied to the system to facilitate the removal of the remaining water and drive the polymerization to completion.
-
The reaction is continued under these conditions for 4-6 hours, during which the viscosity of the melt will increase significantly.
-
The reaction is stopped by cooling the flask to room temperature.
-
The resulting polyester can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., cold methanol).
-
The purified polymer is then dried under vacuum.
Protocol 3: General Procedure for the Formation of a THEA-Based Polyurethane Hydrogel
This protocol provides a general method for preparing a polyurethane hydrogel using THEA as a crosslinker and a diisocyanate.
Materials:
-
This compound (THEA)
-
Hexamethylene diisocyanate (HDI) or Isophorone diisocyanate (IPDI)
-
A suitable solvent (e.g., Dimethylformamide, DMF)
-
A mold for casting the hydrogel
Procedure:
-
Dissolve a specific amount of THEA in the chosen solvent in a reaction vessel.
-
In a separate container, dissolve the diisocyanate in the same solvent.
-
Slowly add the diisocyanate solution to the THEA solution under vigorous stirring. The molar ratio of hydroxyl groups from THEA to isocyanate groups from the diisocyanate will determine the crosslinking density.
-
After thorough mixing, pour the reaction mixture into the mold.
-
Allow the polymerization and crosslinking to proceed at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 24-48 hours, or until a solid gel is formed.
-
The resulting hydrogel can be purified by swelling in a large excess of the solvent to remove any unreacted monomers, followed by drying.
Data Presentation
Table 2: Hypothetical Properties of THEA-Based Polymers
The following table presents a hypothetical summary of expected properties for polymers synthesized using THEA as a monomer, based on general knowledge of polymer chemistry. Actual values would need to be determined experimentally.
| Polymer Type | Monomers | Expected Molecular Weight (Mn) | Expected Thermal Properties (Tg, Tm) | Potential Applications |
| Polyester | THEA, Succinic Acid | 10,000 - 30,000 g/mol | Tg: 10-30 °C, Tm: 80-120 °C | Biodegradable sutures, drug delivery matrices |
| Polyurethane | THEA, HDI | Crosslinked network | Tg: 40-70 °C | Medical implants, coatings |
| Hydrogel | THEA, Diisocyanate | Crosslinked network | Swelling ratio dependent | Controlled drug release, tissue scaffolds |
Visualizations
Caption: Polyester synthesis workflow.
Diagram 3: Logical Relationship for Drug Delivery from a THEA-Based Hydrogel
Caption: Drug release from a THEA hydrogel.
References
- 1. This compound | C14H28N2O6 | CID 95283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 6334-25-4 [chemicalbook.com]
- 3. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 4. Biodegradable polyesters - specific polymers [specificpolymers.com]
- 5. redalyc.org [redalyc.org]
- 6. Frontiers | The state-of-art polyurethane nanoparticles for drug delivery applications [frontiersin.org]
- 7. Sustained Release Drug Delivery Applications of Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrogel: Preparation, characterization, and applications: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and characterization of nanosized P(NIPAM-MBA) hydrogel particles and adsorption of bovine serum albumin on their surface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN101928225A - Method for preparing this compound - Google Patents [patents.google.com]
- 12. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 13. jocpr.com [jocpr.com]
Application of N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide in the Preparation of Poly(ester amide) Coatings
Application Note AN-PEA-001
Introduction
Poly(ester amide)s (PEAs) are a versatile class of polymers that combine the desirable properties of both polyesters and polyamides. The ester linkages contribute to biodegradability and flexibility, while the amide groups provide enhanced thermal stability, mechanical strength, and chemical resistance due to strong intermolecular hydrogen bonding.[1][2][3] N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide (THEA), a tetra-functional β-hydroxyalkylamide (HAA), serves as an effective crosslinking agent for carboxyl-terminated polyester resins to form a durable poly(ester amide) network. This network structure is particularly valuable in the formulation of high-performance powder coatings, offering an environmentally friendly alternative to solvent-based coatings and triglycidyl isocyanurate (TGIC) cured systems.[4][5]
The crosslinking reaction between the hydroxyl groups of THEA and the carboxyl groups of the polyester resin proceeds via a condensation reaction at elevated temperatures, typically between 150°C and 200°C, releasing water as a byproduct.[4][6] The resulting thermoset coating exhibits excellent mechanical properties, weather resistance, and chemical resistance, making it suitable for a wide range of applications, including architectural coatings, automotive components, and general industrial finishes.[7][8][9]
Key Applications
-
Architectural Coatings: Exterior durable powder coatings for window profiles, facades, and fencing.[9]
-
Automotive Coatings: Primers and topcoats for automotive parts requiring high mechanical performance and weatherability.
-
Industrial Finishes: Protective and decorative coatings for machinery, appliances, and metal furniture.
Experimental Protocols
Protocol 1: Synthesis of Carboxyl-Terminated Polyester Resin
This protocol describes a two-stage melt polycondensation method for synthesizing a carboxyl-terminated polyester resin suitable for crosslinking with THEA.
Materials:
-
Neopentyl glycol (NPG)
-
Terephthalic acid (TPA)
-
Adipic acid (AA)
-
Trimethylolpropane (TMP) (branching agent)
-
Dibutyltin oxide (catalyst)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, thermometer, nitrogen inlet, and a distillation column with a condenser.
-
Heating mantle
-
Vacuum pump
Procedure:
Stage 1: Hydroxyl-Terminated Prepolymer Synthesis
-
Charge the reactor with neopentyl glycol, terephthalic acid, adipic acid, and trimethylolpropane.
-
Add dibutyltin oxide catalyst (typically 0.1-0.3% of total reactant weight).
-
Start purging the reactor with nitrogen gas.
-
Begin heating the mixture with continuous stirring.
-
Gradually increase the temperature to 190-230°C to initiate the esterification reaction.
-
Water will be produced as a byproduct and should be collected through the distillation column.
-
Continue the reaction until the acid value of the mixture is below 10 mg KOH/g. This can be monitored by taking samples and titrating with a standard potassium hydroxide solution.
Stage 2: Carboxyl-Termination
-
Cool the reactor to 180-200°C.
-
Add a calculated amount of a dicarboxylic acid (e.g., isophthalic acid) to the reactor to end-cap the hydroxyl-terminated prepolymer. The amount added will determine the final acid value of the resin.
-
Increase the temperature to 220-240°C and apply a vacuum to facilitate the removal of the condensation byproduct (water).
-
Continue the polycondensation reaction until the desired acid value (typically 30-35 mg KOH/g) and viscosity are reached.[10]
-
Discharge the molten polyester resin and allow it to cool.
-
The solid resin can then be pulverized into a fine powder for use in powder coating formulations.
Protocol 2: Formulation and Application of Poly(ester amide) Powder Coating
This protocol outlines the preparation of a powder coating formulation using the synthesized carboxyl-terminated polyester resin and THEA as the crosslinking agent.
Materials:
-
Carboxyl-terminated polyester resin (from Protocol 1)
-
This compound (THEA)
-
Titanium dioxide (pigment)
-
Flow control agent (e.g., acrylic copolymer)
-
Degassing agent (e.g., benzoin)
Equipment:
-
High-speed mixer
-
Twin-screw extruder
-
Chiller rolls
-
Grinding mill (e.g., jet mill)
-
Sieving equipment
-
Electrostatic spray gun
-
Curing oven
Procedure:
1. Powder Coating Formulation and Preparation:
-
Dry blend the carboxyl-terminated polyester resin powder, THEA, titanium dioxide, flow control agent, and degassing agent in a high-speed mixer. A typical formulation ratio of polyester resin to THEA is 95:5 by weight for a polyester with an acid value of approximately 34 mg KOH/g.[5]
-
Melt-extrude the dry blend using a twin-screw extruder at a temperature of 80-120°C.
-
Cool the extrudate rapidly on chiller rolls to form a brittle sheet.
-
Grind the cooled sheet into a fine powder using a grinding mill.
-
Sieve the powder to obtain the desired particle size distribution for electrostatic spraying (typically 20-80 µm).
2. Application and Curing:
-
Apply the powder coating to a prepared substrate (e.g., degreased and phosphated steel panel) using an electrostatic spray gun to a desired film thickness (e.g., 50-80 µm).
-
Cure the coated substrate in an oven. A typical curing schedule is 10-15 minutes at 180-200°C.[7] The curing temperature and time can be adjusted based on the specific formulation and substrate thickness. During curing, the polyester resin melts, flows, and crosslinks with THEA to form the final poly(ester amide) coating.
Data Presentation
Table 1: Typical Properties of this compound (THEA)
| Property | Value | Reference |
| Appearance | White to light yellow crystalline powder | [5] |
| Melting Point (°C) | 122 - 128 | [5] |
| Hydroxyl Equivalent Weight | 80 - 84 | [5] |
| Volatiles (%) | ≤ 1.0 | [5] |
Table 2: Typical Formulation for a White HAA-Cured Polyester Powder Coating
| Component | Weight Percentage (%) |
| Carboxyl-Terminated Polyester Resin (Acid Value ~34 mg KOH/g) | 55 - 65 |
| This compound (THEA) | 3 - 5 |
| Titanium Dioxide (Rutile) | 30 - 40 |
| Flow Control Agent | 1.0 - 1.5 |
| Degassing Agent (Benzoin) | 0.5 - 1.0 |
Table 3: Typical Performance of HAA-Cured Polyester Powder Coatings
| Property | Test Method | Typical Result | Reference |
| Pencil Hardness | ASTM D3363 | H - 2H | [7] |
| Adhesion (Cross-hatch) | ASTM D3359 | 5B (No coating removal) | [7] |
| Impact Resistance (Direct) | ASTM D2794 | Up to 160 in-lbs | [7] |
| Flexibility (Mandrel Bend) | ASTM D522 | 1/8 inch, no cracking | [7] |
| Salt Spray Resistance | ASTM B117 | < 1/16" undercutting after 1000 hours | [7] |
| Water Vapor Permeation | - | No significant difference compared to TGIC systems | [11] |
Visualizations
Figure 1. Workflow for the preparation of a poly(ester amide) coating using THEA.
Biodegradability
Poly(ester amide)s are generally considered biodegradable due to the presence of hydrolyzable ester groups in their backbone.[1][2] The rate of biodegradation can be influenced by factors such as the chemical structure, hydrophilicity, and the presence of specific enzymes.[12] Studies on various poly(ester amide)s have shown degradation under enzymatic conditions, for example, with α-chymotrypsin or in the presence of bacterial strains like Pseudomonas aeruginosa and Bacillus subtilis.[12][13] While specific long-term biodegradation data for THEA-crosslinked polyester coatings is not extensively documented in the reviewed literature, the inherent nature of the ester linkages within the crosslinked network suggests a potential for environmental degradation over time, a desirable characteristic for developing more sustainable coating technologies.
References
- 1. mdpi.com [mdpi.com]
- 2. upcommons.upc.edu [upcommons.upc.edu]
- 3. researchgate.net [researchgate.net]
- 4. Technology Interchange: Polyester Powder Coatings: TGIC vs. HAA > Powder Coated Tough Magazine [powdercoatedtough.com]
- 5. echemi.com [echemi.com]
- 6. Latest HAA and TGIC Polyester Powder Coating Resins in 2022 [architecturalpowdercoatingresins.com]
- 7. axalta.com [axalta.com]
- 8. Trusted HAA Polyester Powder Coating Factory | Top Powder Coating [toppowdercoating.com]
- 9. megararesins.com [megararesins.com]
- 10. Saturated carboxyl polyester resin with low acid value for powder coating and synthetic method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 11. pcimag.com [pcimag.com]
- 12. Biodegradation of unsaturated poly(ester-amide)s and their hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols for Controlled Release Formulations Using N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the potential use of N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide in the development of controlled release drug delivery systems. This document outlines the rationale for its use, hypothetical formulation strategies, and detailed experimental procedures for synthesis and characterization.
Introduction
This compound is a synthetic organic compound with the molecular formula C₁₄H₂₈N₂O₆.[1] Its structure, featuring a central adipamide backbone with four peripheral hydroxyethyl groups, imparts unique properties that make it a promising candidate for biomedical applications.[2][3] The presence of multiple hydroxyl groups enhances its water solubility and provides reactive sites for polymerization and cross-linking, while the amide linkages suggest potential biodegradability. These characteristics are highly desirable for creating biocompatible matrices for controlled drug delivery.
This molecule can theoretically be employed in two primary ways for creating controlled release formulations:
-
As a Monomer for Biodegradable Polymers: The di-functional nature of the core adipamide structure, coupled with the reactive hydroxyl groups, allows it to act as a monomer in condensation polymerization reactions to form polyesters or poly(ester amides). These polymers can then be formulated into microparticles or nanoparticles for drug encapsulation.
-
As a Cross-linking Agent for Hydrogels: The tetra-functional hydroxyl groups can participate in cross-linking reactions with other polymers to form three-dimensional hydrogel networks capable of entrapping and releasing therapeutic agents in a controlled manner.
Section 1: this compound-Based Nanoparticles for Controlled Drug Delivery
This section details the hypothetical use of this compound as a monomer for the synthesis of a biodegradable poly(ester amide) and its subsequent formulation into drug-loaded nanoparticles.
Rationale and Potential Advantages
Poly(ester amides) (PEAs) are a class of biodegradable polymers that combine the favorable mechanical properties of polyamides with the biodegradability of polyesters.[4][5][6] By incorporating this compound into a PEA backbone, it is hypothesized that the resulting polymer will exhibit enhanced hydrophilicity and potentially tunable degradation rates due to the presence of the adipamide linkage and hydroxyl groups. Nanoparticles formulated from such a polymer could offer:
-
Biocompatibility: The monomer itself is suggested to have potential for biocompatibility.[3]
-
Controlled Release: The degradation of the polymer matrix would lead to a sustained release of the encapsulated drug.
-
Protection of the Drug: Encapsulation can protect sensitive drug molecules from premature degradation.
Hypothetical Synthesis of a Poly(ester amide) (PEA) using this compound
Principle: A polycondensation reaction between this compound (acting as a diol), a diacid chloride (e.g., sebacoyl chloride), and an amino acid-based diamine (e.g., L-lysine ethyl ester dihydrochloride) to form a PEA.
Experimental Protocol:
-
Monomer Preparation:
-
Dissolve L-lysine ethyl ester dihydrochloride in a cooled aqueous solution of sodium hydroxide to neutralize the salt and extract the free diamine into an organic solvent like dichloromethane.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the pure diamine.
-
-
Polycondensation Reaction:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve this compound and the prepared L-lysine ethyl ester diamine in a suitable aprotic solvent (e.g., N,N-dimethylacetamide).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of sebacoyl chloride in the same solvent to the reaction mixture with vigorous stirring.
-
Allow the reaction to proceed at 0°C for 2 hours and then at room temperature for 24 hours under a nitrogen atmosphere.
-
Precipitate the resulting polymer by pouring the reaction mixture into a large volume of cold water.
-
Filter the polymer, wash it extensively with water and ethanol, and dry it under vacuum at 40°C.
-
Preparation of Drug-Loaded PEA Nanoparticles
Principle: The nanoprecipitation (solvent displacement) method is a common technique for preparing polymeric nanoparticles.[7]
Experimental Protocol:
-
Polymer and Drug Solution:
-
Dissolve the synthesized PEA and the hydrophobic drug of choice (e.g., paclitaxel) in a water-miscible organic solvent such as acetone or acetonitrile.
-
-
Nanoprecipitation:
-
Prepare an aqueous solution containing a stabilizer (e.g., Pluronic F68 or polyvinyl alcohol).
-
Slowly inject the organic polymer-drug solution into the aqueous stabilizer solution under moderate magnetic stirring.
-
The polymer will precipitate upon contact with the non-solvent (water), forming nanoparticles that encapsulate the drug.
-
-
Solvent Removal and Purification:
-
Stir the resulting nanoparticle suspension at room temperature for several hours to allow the organic solvent to evaporate.
-
Purify the nanoparticles by centrifugation or dialysis to remove the excess stabilizer and non-encapsulated drug.
-
Lyophilize the purified nanoparticle suspension to obtain a dry powder.
-
Characterization of PEA Nanoparticles
Data Presentation:
| Parameter | Method | Typical Expected Values |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | 100 - 300 nm, PDI < 0.2 |
| Surface Morphology | Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | Spherical shape, smooth surface |
| Zeta Potential | DLS with Electrophoretic Mobility | -10 to -30 mV (for uncoated particles) |
| Drug Loading (%) | UV-Vis Spectroscopy / HPLC | 5 - 15% |
| Encapsulation Efficiency (%) | UV-Vis Spectroscopy / HPLC | 70 - 95% |
Experimental Protocols:
-
Particle Size and Zeta Potential: Disperse the nanoparticles in deionized water and analyze using a DLS instrument.
-
Surface Morphology: Mount a diluted sample of the nanoparticle suspension on a stub, air-dry, and coat with gold for SEM analysis. For TEM, place a drop of the suspension on a carbon-coated copper grid and allow it to dry.
-
Drug Loading and Encapsulation Efficiency:
-
Dissolve a known weight of lyophilized nanoparticles in a suitable solvent to break the particles and release the drug.
-
Quantify the drug concentration using UV-Vis spectroscopy or HPLC against a standard curve.
-
Calculate Drug Loading and Encapsulation Efficiency using the following formulas:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
In Vitro Drug Release Study
Principle: A dialysis method is used to study the release of the drug from the nanoparticles over time in a simulated physiological environment.
Experimental Protocol:
-
Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4, containing 0.5% Tween 80 to maintain sink conditions).
-
Transfer the suspension into a dialysis bag with a suitable molecular weight cut-off.
-
Place the dialysis bag in a larger volume of the release medium and keep it at 37°C with constant gentle agitation.
-
At predetermined time intervals, withdraw a sample from the external medium and replace it with an equal volume of fresh medium.
-
Analyze the drug concentration in the collected samples using UV-Vis spectroscopy or HPLC.
-
Plot the cumulative percentage of drug released versus time.
Data Presentation:
| Time (hours) | Cumulative Drug Release (%) |
| 0 | 0 |
| 2 | 15 ± 2.1 |
| 6 | 32 ± 3.5 |
| 12 | 55 ± 4.2 |
| 24 | 78 ± 5.1 |
| 48 | 95 ± 3.8 |
Note: The above data is hypothetical and for illustrative purposes only.
Section 2: this compound as a Cross-linker for Hydrogel Formulations
This section describes the hypothetical use of this compound as a cross-linking agent to form a biodegradable hydrogel for the controlled release of hydrophilic drugs.
Rationale and Potential Advantages
Hydrogels are three-dimensional, water-swollen polymer networks that are highly biocompatible and can be designed to be biodegradable.[8][9] Using this compound as a cross-linker for a natural polymer like dextran could create a hydrogel with:
-
Tunable Properties: The degree of cross-linking can be varied to control the swelling ratio, degradation rate, and drug release profile.
-
Biocompatibility and Biodegradability: Both dextran and the adipamide-based cross-linker are expected to have good biocompatibility.
-
High Water Content: This makes them suitable for encapsulating and delivering delicate biomolecules like proteins and peptides.
Synthesis of a Dextran-Based Hydrogel
Principle: A photo-polymerization reaction where methacrylated dextran is cross-linked using this compound that has been functionalized with acrylate groups.
Experimental Protocol:
-
Functionalization of Dextran:
-
Dissolve dextran in a suitable solvent (e.g., DMSO).
-
React the dextran with glycidyl methacrylate in the presence of a catalyst (e.g., dimethylaminopyridine) to introduce methacrylate groups onto the dextran backbone.
-
Purify the methacrylated dextran by dialysis against water and lyophilize.
-
-
Functionalization of the Cross-linker:
-
React this compound with acryloyl chloride in the presence of a base (e.g., triethylamine) in an aprotic solvent to functionalize the hydroxyl groups with acrylate moieties.
-
Purify the resulting acrylated cross-linker.
-
-
Hydrogel Formation:
-
Prepare a precursor solution by dissolving the methacrylated dextran, the acrylated adipamide cross-linker, and a photoinitiator (e.g., Irgacure 2959) in a buffer solution (e.g., PBS, pH 7.4).
-
Add the hydrophilic drug to this solution.
-
Expose the solution to UV light for a specific duration to initiate polymerization and cross-linking, resulting in the formation of the drug-loaded hydrogel.
-
Characterization of the Hydrogel
Data Presentation:
| Parameter | Method | Typical Expected Values |
| Gelation Time | Vial Tilting Method | 30 - 180 seconds |
| Swelling Ratio | Gravimetric Method | 500 - 1500% |
| In Vitro Degradation | Mass Loss Measurement | 50% mass loss in 14-28 days |
Experimental Protocols:
-
Gelation Time: Record the time taken for the precursor solution to stop flowing upon inversion after exposure to UV light.
-
Swelling Ratio:
-
Immerse a known weight of the dried hydrogel in PBS (pH 7.4) at 37°C.
-
At regular intervals, remove the hydrogel, blot the surface to remove excess water, and weigh it.
-
Calculate the swelling ratio as: (Wet weight - Dry weight) / Dry weight x 100.
-
-
In Vitro Degradation:
-
Incubate pre-weighed hydrogel samples in PBS (pH 7.4) at 37°C.
-
At various time points, remove the samples, wash with deionized water, lyophilize, and weigh.
-
Calculate the percentage of mass loss over time.
-
In Vitro Drug Release Study from the Hydrogel
Experimental Protocol:
-
Place a known amount of the drug-loaded hydrogel into a vial containing a defined volume of release medium (PBS, pH 7.4).
-
Incubate the vials at 37°C with gentle shaking.
-
At specified time points, collect the entire release medium and replace it with fresh medium.
-
Determine the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectroscopy for a chromophoric drug).
-
Plot the cumulative percentage of drug released as a function of time.
Visualizations
Logical Workflow for Nanoparticle Formulation and Characterization
Caption: Workflow for PEA nanoparticle synthesis and evaluation.
Signaling Pathway for a Hypothetical Anti-Cancer Drug Released from the Formulation
This diagram illustrates a simplified signaling pathway that could be targeted by a hypothetical kinase inhibitor released from the nanoparticles.
Caption: Inhibition of the MAPK/ERK signaling pathway.
Experimental Workflow for Hydrogel-Based Controlled Release Study
Caption: Workflow for in vitro drug release from a hydrogel.
Disclaimer: The protocols and data presented in these application notes are hypothetical and for illustrative purposes. They are based on established principles of polymer chemistry and drug delivery. Due to the limited specific data available in the public domain on the use of this compound for controlled release applications, these protocols should be considered as a starting point for research and development. Experimental conditions will require optimization for any specific drug and application.
References
- 1. This compound | C14H28N2O6 | CID 95283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uwo.scholaris.ca [uwo.scholaris.ca]
- 3. Well-Defined Poly(Ortho Ester Amides) for Potential Drug Carriers: Probing the Effect of Extra- and Intracellular Drug Release on Chemotherapeutic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the development of poly(ester amide)s-based carriers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradable Poly(ester amide)s for Biomedical Applications | MDPI [mdpi.com]
- 6. Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. ijpras.com [ijpras.com]
- 8. Emerging Fabrication Strategies of Hydrogels and Its Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrogels and Nanogels: Pioneering the Future of Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Use of N'-(4-aminobutyl)-N-methyl-1,3-propanediamine (CAS 6334-25-4) in Thermosetting Resins
Introduction
N'-(4-aminobutyl)-N-methyl-1,3-propanediamine, hereafter referred to as AMMP, is an aliphatic amine with primary and secondary amine functionalities, making it a candidate for use as a curing agent for thermosetting resins, particularly epoxy systems. Aliphatic amines are known for their high reactivity, enabling rapid cure at ambient or low temperatures.[1][2] This document provides detailed application notes and protocols for researchers and scientists interested in evaluating AMMP as a curing agent for a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin.
The curing of epoxy resins with amine hardeners occurs through the nucleophilic addition of the amine's active hydrogens to the epoxide ring of the resin.[3] This reaction opens the epoxy ring and forms a stable carbon-nitrogen bond, leading to the development of a cross-linked, three-dimensional polymer network.[4] The presence of both primary and secondary amines in the AMMP molecule suggests a two-stage reactivity profile which can influence the final network structure and properties.
Physicochemical Properties of AMMP (CAS 6334-25-4)
A thorough understanding of the curing agent's properties is essential for proper formulation.
| Property | Value | Reference |
| CAS Number | 6334-25-4 | N/A |
| Molecular Formula | C8H21N3 | N/A |
| Molecular Weight | 159.27 g/mol | N/A |
| Appearance | Clear Liquid (Assumed) | [5] |
| Boiling Point | Not available | N/A |
| Density | Not available | N/A |
| Amine Hydrogen Equivalent Weight (AHEW) | 39.82 g/eq | Calculated |
Note: The Amine Hydrogen Equivalent Weight (AHEW) is calculated as: AHEW = Molecular Weight / Number of Active Hydrogens. For AMMP (C8H21N3), there are two hydrogens on the primary amine and one on the secondary amine, totaling 3 active hydrogens. The tertiary amine does not participate in the primary curing reaction.[3][6] Therefore, AHEW = 159.27 / 4 = 39.82 g/eq.
Experimental Protocols
The following protocols outline the procedures for formulating and characterizing an epoxy resin system cured with AMMP.
Protocol 1: Formulation of DGEBA/AMMP Thermoset
This protocol describes the preparation of a thermosetting formulation based on a stoichiometric ratio of AMMP to a standard DGEBA epoxy resin. A 1:1 stoichiometric ratio of amine hydrogens to epoxide groups is generally used to achieve maximum network development and optimal properties.[4][7]
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) resin, Epoxide Equivalent Weight (EEW) = 188 g/eq
-
N'-(4-aminobutyl)-N-methyl-1,3-propanediamine (AMMP), AHEW = 39.82 g/eq
-
Disposable mixing cups and stirring rods
-
Analytical balance
-
Vacuum desiccator
Procedure:
-
Calculate the required mass of AMMP per 100 parts of DGEBA resin (phr) using the following formula:[3] phr = (AHEW / EEW) * 100 phr = (39.82 / 188) * 100 = 21.18 phr
-
Weigh 100.0 g of DGEBA resin into a clean, dry mixing cup.
-
Weigh 21.18 g of AMMP into a separate container.
-
Slowly add the AMMP to the DGEBA resin while stirring continuously.
-
Mix thoroughly for 3-5 minutes, ensuring a homogeneous mixture. Scrape the sides and bottom of the cup to ensure all components are incorporated.
-
Place the mixture in a vacuum desiccator for 10-15 minutes to remove any entrapped air bubbles.
-
The formulation is now ready for casting and curing.
Protocol 2: Isothermal Curing and Thermal Analysis by DSC
Differential Scanning Calorimetry (DSC) is used to determine the curing behavior, including the total heat of reaction and the glass transition temperature (Tg) of the cured material.
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum DSC pans
Procedure:
-
Prepare the DGEBA/AMMP formulation as described in Protocol 1.
-
Immediately after mixing, transfer 5-10 mg of the uncured liquid resin into a hermetic aluminum DSC pan and seal it.
-
Place the sample in the DSC cell.
-
Dynamic Scan (to determine total heat of reaction):
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 250°C at a heating rate of 10°C/min.
-
Record the heat flow as a function of temperature. The integrated area of the exothermic peak represents the total heat of reaction (ΔH_total).
-
-
Isothermal Scan (to determine degree of cure):
-
Equilibrate a fresh sample at the desired isothermal cure temperature (e.g., 60°C).
-
Hold the sample at this temperature for a specified time (e.g., 120 minutes).
-
Cool the sample to 25°C.
-
Ramp the temperature from 25°C to 250°C at 10°C/min to measure the residual heat of reaction (ΔH_residual).
-
The degree of cure (α) is calculated as: α = (ΔH_total - ΔH_residual) / ΔH_total
-
-
Tg Determination:
-
After a full cure cycle (e.g., based on isothermal scan results), cool the sample to 25°C.
-
Ramp the temperature from 25°C to 180°C at a rate of 20°C/min.
-
The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve.
-
Protocol 3: Mechanical Property Testing
This protocol describes the preparation of specimens for and the execution of tensile testing to determine the mechanical properties of the cured DGEBA/AMMP thermoset. Standardized test methods, such as those from ASTM, should be followed.[8]
Equipment:
-
Silicone or steel molds for tensile specimens (as per ASTM D638 or D5083)[8]
-
Forced-air oven
-
Universal Testing Machine (UTM) with tensile grips
Procedure:
-
Prepare the DGEBA/AMMP formulation as described in Protocol 1.
-
Pour the degassed mixture into the specimen molds.
-
Cure the specimens in a forced-air oven using a defined cure schedule (e.g., 2 hours at 80°C followed by 2 hours at 120°C for post-curing). The schedule should be determined from DSC analysis to ensure full cure.
-
Allow the specimens to cool slowly to room temperature before demolding.
-
Condition the specimens for at least 24 hours at standard laboratory conditions (23°C, 50% RH).
-
Measure the width and thickness of the gauge section of each specimen.
-
Mount the specimen in the grips of the Universal Testing Machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 2 mm/min) until the specimen fractures.
-
Record the load and elongation data.
-
Calculate the Tensile Strength, Young's Modulus, and Elongation at Break from the resulting stress-strain curve.
Illustrative Data Presentation
The following tables present hypothetical, yet plausible, data for a DGEBA/AMMP system compared to a standard aliphatic amine curing agent, Triethylenetetramine (TETA).
Table 1: Thermal and Curing Characteristics
| Property | DGEBA/AMMP (Hypothetical) | DGEBA/TETA (Typical) | Test Method |
| Mix Viscosity @ 25°C (cP) | 1500 - 2500 | 1000 - 2000 | Rotational Viscometer |
| Gel Time @ 25°C (min) | 45 - 60 | 30 - 45 | ASTM D2471 |
| Peak Exotherm Temp. (°C) | 110 | 135 | DSC (10°C/min) |
| Glass Transition Temp. (Tg, °C) | 115 - 125 | 105 - 115 | DSC (Post-Cure) |
Table 2: Mechanical Properties of Cured Resin
| Property | DGEBA/AMMP (Hypothetical) | DGEBA/TETA (Typical) | Test Method |
| Tensile Strength (MPa) | 75 - 85 | 70 - 80 | ASTM D5083[8] |
| Young's Modulus (GPa) | 2.8 - 3.2 | 2.7 - 3.1 | ASTM D5083[8] |
| Elongation at Break (%) | 4.5 - 5.5 | 5.0 - 6.0 | ASTM D5083[8] |
| Shore D Hardness | 85 - 88 | 84 - 87 | ASTM D2240 |
Visualizations
Chemical Curing Mechanism
The diagram below illustrates the reaction pathway for the curing of an epoxy resin with AMMP. The active hydrogens on the primary and secondary amines sequentially attack the carbon atoms of the epoxide ring.
Caption: Epoxy-amine curing reaction with AMMP.
Experimental Workflow
This diagram outlines the logical flow of experiments from formulation to final characterization of the thermoset material.
Caption: Workflow for thermoset preparation and testing.
References
- 1. hanepoxy.net [hanepoxy.net]
- 2. longchangchemical.com [longchangchemical.com]
- 3. Epoxy Curing Agents - Part 1: Amines - Polymer Innovation Blog [polymerinnovationblog.com]
- 4. threebond.co.jp [threebond.co.jp]
- 5. echemi.com [echemi.com]
- 6. appliedpoleramic.com [appliedpoleramic.com]
- 7. pcimag.com [pcimag.com]
- 8. store.astm.org [store.astm.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Curing of N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide Resins
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the curing temperature of resin systems incorporating N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (CAS No. 6334-25-4), also known as THEA, is a synthetic organic compound classified as a fatty amide.[1][2] It is a white, crystalline powder at room temperature.[3][4] Due to its chemical structure, which includes four hydroxyethyl groups, it is highly functional for crosslinking reactions.[2]
Q2: What is the primary role of this compound in resin formulations?
Its primary role is to act as a crosslinking agent or hardener, particularly for carboxyl-terminated polyester or acrylic resins used in powder coatings.[1][3] It is often used as a safer, non-toxic alternative to triglycidyl isocyanurate (TGIC) hardeners.[3] The hydroxyl groups on the THEA molecule react with the carboxyl groups of the polyester resin to form a durable, crosslinked polymer network.
Q3: What is a typical curing temperature for resin systems using this compound?
These systems are known for their low-temperature curing capabilities.[3] A common starting point for the curing temperature is approximately 150°C.[3] However, the optimal temperature can vary based on the specific resin formulation, the substrate, and the desired final properties.
Q4: What key factors influence the optimal curing temperature and time?
Several factors can affect the curing process, including the specific polyester resin used, the ratio of resin to the THEA crosslinker, the presence and type of catalysts or other additives, and the heating rate of the curing oven.[5][6] Understanding the curing kinetics through thermal analysis is crucial for optimization.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the curing process.
Q1: Why is my cured resin surface still tacky or soft?
This indicates an incomplete cure, which can stem from several sources.[5]
-
Incorrect Curing Temperature/Time: The oven temperature may be too low, or the curing time may be insufficient for the crosslinking reaction to complete. The optimal temperature for most thermosets is around 77°F (25°C), but systems with THEA are designed for thermal curing at higher temperatures.[5]
-
Improper Mixing Ratio: An incorrect ratio of resin to hardener is a primary cause of curing failures.[8][9][10] Even small deviations can leave unreacted material.[5]
-
Inadequate Mixing: If the resin and hardener are not mixed thoroughly, unmixed pockets will remain, preventing those areas from curing properly.[8][11] It is critical to scrape the sides and bottom of the mixing container.[11]
-
Moisture Contamination: Moisture from the air, substrate, or mixing equipment can interfere with the curing chemistry.[11][12]
-
Low Ambient Temperature: Curing in a room that is too cold can significantly slow down the chemical reaction, preventing a full cure.[9][11]
Q2: What causes bubbles, blisters, or other surface defects in the final product?
Surface defects are often related to trapped volatiles or improper curing conditions.
-
Trapped Air or Moisture: Air introduced during mixing or moisture evaporating during heating can form bubbles.[11][13] Applying a vacuum to the mixture before curing can help remove trapped air.[13]
-
Rapid Curing: If the outer layer of the resin cures too quickly compared to the interior, volatiles cannot escape, leading to small blisters or "fish eyes".[14] This can be caused by setting the curing temperature too high.
-
Shrinkage: Thermosetting resins naturally shrink during curing. If a thick section cures faster than a thin section, the shrinking material can pull from uncured areas, causing blemishes.[13]
Q3: The cured resin is brittle and cracks easily. How can this be prevented?
Brittleness and cracking are typically signs of excessive internal stress or a non-optimal polymer network.
-
High Stress from Curing: A high pressure gradient, especially near gates in injection molding, can cause stress cracks.[14]
-
Rapid Cooling: Cooling the part too quickly after curing can lock in thermal stress. A controlled, gradual cooling process is recommended.[15]
-
Non-Optimal Cure Temperature: Curing at a temperature that is too high or too low can affect the final crosslink density and mechanical properties of the material.[16]
Q4: Why has the cured resin turned yellow?
Yellowing is often a sign of thermal degradation.
-
Over-baking: Exposing the resin to a temperature that is too high or for a duration that is too long can cause the polymer to degrade and discolor. It is crucial to precisely control both the curing temperature and time. One of the benefits of certain high-purity grades of THEA is improved resistance to yellowing when over-baking occurs.[3]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 6334-25-4 | [3][4] |
| Molecular Formula | C₁₄H₂₈N₂O₆ | [3][4] |
| Molecular Weight | 320.39 g/mol | [1][17] |
| Appearance | White Powder / Solid | [3][4][17] |
| Melting Point | 122 - 130 °C | [2][3][4] |
| Hydroxyl Value | 650 - 740 mgKOH/g | [4] |
| Volatiles | ≤ 1.0 % |[3] |
Table 2: Troubleshooting Summary for Common Curing Issues
| Issue | Potential Cause | Recommended Solution(s) | Source(s) |
|---|---|---|---|
| Incomplete Cure | Incorrect Temperature/Time | Verify oven settings; perform a temperature optimization study using DSC. | [5] |
| Improper Mix Ratio | Carefully measure components by weight or volume as specified. | [8][11] | |
| Moisture Contamination | Store resin in a dry area; pre-dry substrates and additives. | [11][15] | |
| Surface Defects | Trapped Air/Moisture | Degas mixture under vacuum; use a slower heating ramp. | [13] |
| Curing Too Rapidly | Reduce curing temperature; implement a staged heating profile. | [14] | |
| Brittleness/Cracking | High Internal Stress | Optimize part and mold design; reduce injection/holding pressure. | [14][15] |
| Rapid Cooling | Increase the cooling time and allow the part to cool slowly under pressure. | [15] |
| Yellowing | Over-baking | Reduce curing temperature and/or time; ensure even heat distribution. |[3] |
Experimental Protocols
Protocol 1: Determining Optimal Curing Parameters using Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a primary technique for characterizing the curing process of thermosetting resins.[18] It measures the heat flow associated with the exothermic curing reaction.[19]
Objective: To determine the onset, peak, and end-of-cure temperatures, and to calculate the degree of cure at various isothermal temperatures.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the uncured, thoroughly mixed resin formulation into a standard aluminum DSC pan.
-
Prepare a fully cured reference sample by heating a small amount of the mixture in an oven well above its expected final cure temperature, then allowing it to cool. This will be used to determine the total heat of reaction if needed.
-
Alternatively, the total heat of reaction can be determined from a dynamic (non-isothermal) scan of an uncured sample.[19]
-
-
Part A: Non-Isothermal (Dynamic) Scan
-
Purpose: To identify the temperature range of the curing reaction.
-
Procedure:
-
Place the sealed DSC pan containing the uncured sample into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.[18][20] The temperature range should be broad enough to capture the entire curing exotherm, for example, from room temperature to 250°C.[21]
-
Record the heat flow versus temperature. The resulting exothermic peak indicates the curing reaction.
-
From the curve, determine the onset temperature (T_onset), the peak temperature (T_peak), and the total heat of reaction (ΔH_total), which is the area under the exothermic peak.[19]
-
-
-
Part B: Isothermal Scan
-
Purpose: To evaluate the extent and rate of cure at specific, constant temperatures.
-
Procedure:
-
Place a new uncured sample into the DSC.
-
Rapidly heat the sample to a desired isothermal temperature (e.g., 140°C, 150°C, 160°C) and hold it at that temperature for a set duration (e.g., 30-60 minutes).
-
Record the heat flow versus time. The reaction is complete when the heat flow returns to the baseline.
-
-
-
Part C: Residual Cure Scan
-
Purpose: To determine the degree of cure achieved during the isothermal hold.
-
Procedure:
-
After the isothermal step (Part B), cool the sample back to room temperature.
-
Perform a second dynamic scan (as in Part A) on the same sample.
-
Any residual (remaining) cure will appear as a smaller exothermic peak. Measure the area of this peak to find the residual heat of reaction (ΔH_residual).
-
-
-
Data Analysis (Degree of Cure Calculation):
-
The degree of cure (α) for the sample held at a specific isothermal temperature can be calculated using the following equation:
-
Degree of Cure (%) = [1 - (ΔH_residual / ΔH_total)] * 100
-
-
By comparing the degree of cure achieved at different isothermal temperatures and times, you can determine the optimal conditions to achieve a full cure (≥99%) efficiently.
-
Visualizations
Caption: Troubleshooting workflow for incomplete resin curing.
Caption: Experimental workflow for curing temperature optimization using DSC.
References
- 1. This compound | C14H28N2O6 | CID 95283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 6334-25-4 [smolecule.com]
- 3. echemi.com [echemi.com]
- 4. nicesynth-chem.com [nicesynth-chem.com]
- 5. powerblanket.com [powerblanket.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Only Epoxy Resin Troubleshooting Tips You Need - Resin Obsession [resinobsession.com]
- 9. chillepoxy.com [chillepoxy.com]
- 10. terrazzo-usa.com [terrazzo-usa.com]
- 11. artnglow.com [artnglow.com]
- 12. Defects that might occur when working with epoxy resins | Chimatech [chimatech.bg]
- 13. crosslinktech.com [crosslinktech.com]
- 14. plasticstoday.com [plasticstoday.com]
- 15. kemet.co.uk [kemet.co.uk]
- 16. About Thermoset Resins - Explore Composites! [explorecomposites.com]
- 17. labproinc.com [labproinc.com]
- 18. Thermoset Characterization Part 1: Introduction to DSC - Polymer Innovation Blog [polymerinnovationblog.com]
- 19. Degree of cure - A104 - CKN Knowledge in Practice Centre [compositeskn.org]
- 20. Synthesis, Thermal Properties and Curing Kinetics of Hyperbranched BPA/PEG Epoxy Resin [mdpi.com]
- 21. ias.ac.in [ias.ac.in]
Technical Support Center: Preventing Yellowing in N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide Based Coatings
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and prevent yellowing in coatings formulated with N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving yellowing issues encountered during the formulation and application of coatings containing this compound, a β-hydroxyalkylamide (HAA) crosslinking agent.
Problem: The coating exhibits a yellow tint immediately after curing or upon cooling.
| Potential Cause | Suggested Corrective Action |
| Overbaking (Excessive Cure Temperature or Time) | Verify that the oven temperature and dwell time align with the coating manufacturer's specifications. HAA-cured systems can be more susceptible to yellowing than TGIC-based systems under overbake conditions.[1][2] Reduce the curing temperature or time incrementally and re-evaluate the color. |
| Contamination in the Oven | Ensure the curing oven is clean and free from contaminants. Check for and address any potential sources of nitrogen oxides (NOx) if using a gas-fired oven, as these can contribute to yellowing.[3] |
| Incompatible Formulation Components | Review the entire coating formulation for any components known to cause yellowing at elevated temperatures. Certain additives or pigments may react or degrade during the curing cycle. |
Problem: The coating appears acceptable after curing but yellows over time, especially when exposed to light.
| Potential Cause | Suggested Corrective Action |
| Photo-oxidation from UV Exposure | Incorporate a UV stabilization package into the coating formulation. This should ideally consist of a synergistic blend of a UV absorber and a Hindered Amine Light Stabilizer (HALS).[4][5][6][7] The UV absorber will absorb harmful UV radiation, while the HALS will scavenge free radicals generated by UV exposure.[5] |
| Thermal Degradation from Heat Exposure | Add a primary antioxidant, such as a hindered phenol, to protect the polymer backbone from thermal degradation. For enhanced stability, a secondary antioxidant (e.g., a phosphite) can be included to decompose hydroperoxides. |
| Environmental Contaminants | Evaluate the service environment for the presence of airborne pollutants or chemicals that could be reacting with the coating surface and causing discoloration. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to coating yellowing?
This compound is a β-hydroxyalkylamide (HAA) used as a crosslinking or curing agent, primarily in polyester-based powder coatings.[1][8] It is considered a safer alternative to triglycidyl isocyanurate (TGIC).[1][8] While modern HAA systems can offer excellent exterior durability and UV resistance, they can be more prone to yellowing than TGIC systems, particularly under overbaking conditions.[2][9]
Q2: What are the primary causes of yellowing in coatings based on this chemistry?
The primary causes of yellowing are:
-
Thermal Degradation: Exposure to excessive heat during the curing process can lead to chemical changes in the polymer backbone, causing discoloration.[2]
-
Photo-oxidation: Exposure to ultraviolet (UV) radiation from sunlight initiates a degradation process that forms colored byproducts, resulting in a yellow appearance.[6]
Q3: How can I prevent yellowing in my coating formulation?
A multi-faceted approach is most effective:
-
Optimize Curing Conditions: Strictly adhere to the recommended curing schedule (temperature and time) to avoid overbaking.[10][11]
-
Incorporate a Stabilizer Package: The addition of antioxidants and UV stabilizers is crucial for long-term color stability. A synergistic blend of a primary antioxidant (hindered phenol), a secondary antioxidant (phosphite), a UV absorber, and a Hindered Amine Light Stabilizer (HALS) is recommended for optimal protection against both thermal and photo-degradation.[4][6]
Q4: What is the synergistic effect of UV absorbers and HALS?
UV absorbers and Hindered Amine Light Stabilizers (HALS) work together to protect the coating from UV degradation through different mechanisms, creating a more robust stabilization system. UV absorbers function by absorbing harmful UV radiation and dissipating it as thermal energy. HALS are radical scavengers; they interrupt the degradation process initiated by free radicals that are formed when the polymer is exposed to UV light.[5][7] This combination has been shown to be more effective at preventing discoloration than using either additive alone.[4]
Q5: Are there specific types of antioxidants and UV stabilizers recommended for polyamide-based systems?
Yes, for polyamide systems, hindered phenolic primary antioxidants are commonly used. These can be combined with phosphite secondary antioxidants for improved performance. In terms of UV protection, a combination of a UV absorber (like a benzotriazole) and a HALS is highly effective. The specific choice of stabilizer will depend on the complete formulation and the end-use application of the coating.
Data on Stabilizer Performance
The following table summarizes hypothetical yet representative data on the performance of different stabilizer packages in a polyester powder coating cured with this compound after accelerated weathering.
| Stabilizer Package | Concentration (% by weight) | Yellowness Index (ASTM E313) after 1000 hours of Accelerated Weathering (ASTM G154) |
| Control (No Stabilizers) | 0 | 25.0 |
| Hindered Phenolic Antioxidant | 0.5 | 18.0 |
| UV Absorber (Benzotriazole type) | 0.5 | 15.0 |
| Hindered Amine Light Stabilizer (HALS) | 0.5 | 12.0 |
| Hindered Phenolic Antioxidant + HALS | 0.5 + 0.5 | 8.0 |
| UV Absorber + HALS | 0.5 + 0.5 | 6.0 |
| Hindered Phenolic Antioxidant + UV Absorber + HALS | 0.5 + 0.5 + 0.5 | 4.0 |
Note: The data presented in this table is illustrative and intended to demonstrate the relative effectiveness of different stabilizer combinations. Actual results will vary depending on the specific coating formulation and testing conditions.
Experimental Protocols
Measurement of Yellowness Index
Objective: To quantify the yellowness of a coating sample using a spectrophotometer in accordance with ASTM E313.[12]
Apparatus:
-
Spectrophotometer or colorimeter with the capability to measure color coordinates (CIE Lab* or XYZ).
-
White calibration standard.
-
Coated panels for testing.
Procedure:
-
Instrument Calibration: Calibrate the spectrophotometer according to the manufacturer's instructions using the white calibration standard.
-
Sample Preparation: Ensure the coated panels are clean and free of any surface contaminants. The sample should be opaque and have a uniform surface.[13]
-
Measurement:
-
Place the coated panel at the measurement port of the instrument.
-
Initiate the measurement to obtain the tristimulus values (X, Y, Z) or CIE Lab* values.
-
Take measurements at multiple locations on the sample to ensure an accurate average reading.
-
-
Calculation: The Yellowness Index (YI) is calculated from the tristimulus values using the formula specified in ASTM E313.[14][15] Most modern color measurement software will perform this calculation automatically.
Accelerated Weathering Test
Objective: To simulate the effects of outdoor weathering on a coating's color stability using a fluorescent UV and condensation apparatus as per ASTM D4587.[16][17][18][19][20]
Apparatus:
-
Fluorescent UV and condensation weathering device (e.g., QUV).
-
UVA-340 fluorescent lamps to simulate sunlight.
-
Coated panels prepared for testing.
Procedure:
-
Sample Preparation: Prepare multiple identical coated panels. Retain some as unexposed controls.
-
Test Cycle: Program the weathering device to run a cycle that includes both UV exposure and condensation periods. A common cycle for coatings is 8 hours of UV exposure at a controlled temperature (e.g., 60°C) followed by 4 hours of condensation at a lower temperature (e.g., 50°C).
-
Exposure: Mount the coated panels in the device and begin the exposure cycle.
-
Evaluation: Periodically remove the panels at predetermined intervals (e.g., 250, 500, 1000 hours) and measure the Yellowness Index as described in the protocol above. Compare the Yellowness Index of the exposed samples to the unexposed controls to determine the change in color over time.
Visualizations
References
- 1. POLYESTER POWDER COATINGS – TGIC, TGIC-FREE, HAA, & PRIMID EXPLAINED - Houston Powder Coaters News - Houston Powder Coaters - Powder Coating Specialists [houstonpowdercoaters.com]
- 2. Technology Interchange: Polyester Powder Coatings: TGIC vs. HAA > Powder Coated Tough Magazine [powdercoatedtough.com]
- 3. nipponpaint-industrial.com [nipponpaint-industrial.com]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. schem.net [schem.net]
- 7. researchgate.net [researchgate.net]
- 8. besd-polyesterresin.com [besd-polyesterresin.com]
- 9. chemquest.com [chemquest.com]
- 10. canadianmetalworking.com [canadianmetalworking.com]
- 11. Trouble Shooting - IFS Coatings [ifscoatings.com]
- 12. 3nh.com [3nh.com]
- 13. Yellowness Index | labCognition Online Help [docs.labcognition.com]
- 14. Whiteness and Yellowness Indices in a SpectroEye [xrite.com]
- 15. matestlabs.com [matestlabs.com]
- 16. store.astm.org [store.astm.org]
- 17. wewontech.com [wewontech.com]
- 18. micomlab.com [micomlab.com]
- 19. store.astm.org [store.astm.org]
- 20. webstore.ansi.org [webstore.ansi.org]
Technical Support Center: Enhancing Polymer Mechanical Properties with N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for utilizing N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide, a β-hydroxyalkylamide (HAA), to improve the mechanical properties of polymers. This document is intended to assist in overcoming common experimental challenges and to provide clear protocols for formulation and testing.
Troubleshooting Guide
This guide addresses specific issues that may be encountered when using this compound as a crosslinking agent in polymer systems, particularly in polyester powder coatings.
| Issue | Potential Cause | Recommended Solution |
| Pinholes or Craters in the Cured Coating | The crosslinking reaction of β-hydroxyalkylamides with carboxyl-functional polyesters releases water as a byproduct.[1][2] If this water vapor is released after the film has started to solidify, it can create surface defects.[1][2] Applying the coating too thickly can trap these volatiles.[3] | - Optimize Film Thickness: Avoid applying a single heavy coat. If a thick coating is required, apply 2-3 thinner layers.[3] A reasonable thickness to aim for is 50-80μm.[4] - Use a Degassing Agent: Incorporate a degassing agent, such as benzoin, into the formulation to help eliminate surface defects.[5] - Pre-heat the Substrate: For porous substrates like galvanized steel, pre-baking the part can help release trapped gasses before the coating is applied.[3] |
| Poor Homogenization (Uneven Gloss, "Orange Peel" Effect) | There is a significant difference in polarity between the highly polar this compound and the less polar polyester resin, which can make them difficult to mix evenly.[1] Poor homogenization can lead to inconsistent appearance and reduced mechanical performance. | - Optimize Extrusion Conditions: More drastic mixing conditions in the extruder, such as higher temperatures and screw speeds, may be necessary to ensure a homogeneous mixture. In some cases, a double extrusion process might be beneficial. - Consider a Masterbatch: Creating a masterbatch of the crosslinker in a compatible resin before adding it to the main batch can improve dispersion. |
| Inconsistent Curing | Inadequate mixing of the powder coating components can lead to localized areas with incorrect ratios of resin to crosslinker. Contamination from other powder coatings can also interfere with the curing process.[3] | - Thoroughly Clean Equipment: Ensure all mixing and application equipment is thoroughly cleaned between different formulations to prevent cross-contamination.[3] - Verify Formulation Ratios: Double-check all measurements and calculations before mixing to ensure the correct stoichiometry between the carboxyl groups of the polyester and the hydroxyl groups of the HAA crosslinker. |
| Reduced Flexibility or Cracking | While crosslinking increases hardness and resistance, an excessively high crosslink density can lead to brittleness. The choice of monomers in the polyester resin also significantly impacts flexibility.[6] | - Adjust Crosslinker Concentration: The molar ratio of hydroxyl groups from the HAA to the carboxyl groups of the polyester is typically between 2:3 and 3:2. Experiment within this range to find the optimal balance for your desired properties. - Modify Polyester Backbone: Incorporate more flexible diols or diacids into the polyester resin synthesis to improve the inherent flexibility of the polymer network.[6] |
| Yellowing Upon Over-baking | While HAA-cured polyesters generally have good resistance to yellowing, excessive curing temperatures or times can still lead to some discoloration. | - Optimize Curing Schedule: Determine the minimum time and temperature required for a full cure. Typical curing schedules are around 10-15 minutes at 160-200°C.[5] - Use Heat-Stable Pigments: Ensure that the pigments used in the formulation are stable at the required curing temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in polymer formulations?
A1: this compound functions as a tetrafunctional β-hydroxyalkylamide crosslinking agent.[1] It is primarily used to cure carboxyl-functional polyester resins, creating a durable thermoset network. This reaction is particularly common in the production of powder coatings.
Q2: What are the main advantages of using this compound over other crosslinkers like TGIC?
A2: The main advantage of HAA crosslinkers like this compound is their improved safety profile. They are considered a non-toxic alternative to triglycidyl isocyanurate (TGIC), which has associated health concerns. HAA-cured polyesters also offer excellent UV resistance, making them suitable for outdoor applications.[7]
Q3: What type of polymers are most compatible with this compound?
A3: This crosslinker is specifically designed to react with polymers containing free carboxyl groups. Therefore, it is most commonly used with carboxyl-terminated polyester resins.[1] It can also be used with other carboxyl-functional polymers, such as acrylic resins.
Q4: How does this compound improve the mechanical properties of polymers?
A4: By forming a three-dimensional crosslinked network, this compound enhances several mechanical properties. These improvements include increased hardness, chemical resistance, solvent resistance, and durability.[5][7] The resulting coatings are also known for good flexibility and impact resistance.[7]
Q5: Are there any specific safety precautions to consider when handling this compound?
A5: While it is considered a safer alternative to TGIC, standard laboratory safety practices should always be followed. It is a powder and can cause respiratory irritation. It is recommended to handle it in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.
Quantitative Data on Mechanical Properties
The following table summarizes typical performance data for HAA polyester powder coatings. It is important to note that specific results are formulation-dependent.
| Mechanical Property | Test Method | Typical Result |
| Pencil Hardness | ASTM D3363 | H to 2H[8] |
| Impact Resistance (Direct and Reverse) | Modified ASTM D2794 | Up to 160 inch-lbs[8] |
| Flexibility (Mandrel Bend) | Modified ASTM D522 | No loss of adhesion or cracking over a 1/8" diameter[8] |
| Adhesion (Cross-hatch) | ASTM D3359, Method B | 5B (no coating is lifted or removed)[8] |
| Abrasion Resistance | Modified ASTM D4060 | 40-60 mg weight loss (CS-10 wheels, 1 kg load, 1000 cycles)[8] |
Experimental Protocols
Protocol 1: Preparation of a Polyester-HAA Powder Coating
This protocol outlines the general steps for creating a powder coating formulation using a carboxyl-functional polyester resin and this compound as the crosslinker.
Materials:
-
Carboxyl-functional polyester resin
-
This compound
-
Flow control agent
-
Degassing agent (e.g., benzoin)
-
Pigments and/or fillers as required
Procedure:
-
Premixing: All components are weighed and dry-blended in a high-speed mixer to ensure a uniform preliminary mixture.
-
Extrusion: The premix is then melt-mixed in a heated extruder. The temperature should be high enough to melt the resin but low enough to prevent premature crosslinking. This step is crucial for achieving a homogeneous dispersion of all components.
-
Cooling and Crushing: The extrudate is cooled rapidly on chill rolls to form a brittle sheet, which is then crushed into smaller chips.
-
Milling and Sieving: The chips are finely ground or milled to the desired particle size distribution for powder coating application. The powder is then sieved to remove oversized particles.
Protocol 2: Application and Curing of the Powder Coating
Procedure:
-
Substrate Preparation: The metal substrate (e.g., steel or aluminum panels) must be thoroughly cleaned and pre-treated to ensure good adhesion and corrosion resistance. This may involve degreasing, and phosphating.[9]
-
Electrostatic Application: The powder is applied to the grounded substrate using an electrostatic spray gun.[9] The voltage and air pressure should be adjusted to achieve a uniform coating of the desired thickness.
-
Curing: The coated substrate is then placed in a curing oven. A typical curing schedule is 10-15 minutes at a metal temperature of 160-200°C. The exact time and temperature will depend on the specific formulation and the mass of the substrate.[5]
Protocol 3: Mechanical Property Testing
The following ASTM standards are recommended for evaluating the mechanical properties of the cured coating:
-
Adhesion: ASTM D3359 - Standard Test Methods for Measuring Adhesion by Tape Test.
-
Hardness: ASTM D3363 - Standard Test Method for Film Hardness by Pencil Test.
-
Impact Resistance: ASTM D2794 - Standard Test Method for Resistance of Organic Coatings to the Effects of Rapid Deformation (Impact).
-
Flexibility: ASTM D522 - Standard Test Methods for Mandrel Bend Test of Attached Organic Coatings.
-
Abrasion Resistance: ASTM D4060 - Standard Test Method for Abrasion Resistance of Organic Coatings by the Taber Abraser.
Visualizations
Caption: Crosslinking reaction between a carboxyl-functional polyester and HAA.
Caption: Workflow for creating and testing a powder coating with HAA.
References
- 1. DE60028049T2 - MIXTURES OF β-HYDROXYALKYLAMIDES AND THEIR USE AS NETWORKING AGENTS IN THE MANUFACTURE OF POWDER COATINGS - Google Patents [patents.google.com]
- 2. US6767479B1 - Cross-linking mixtures of beta-hydroxyalkylamide and compound of formula (II) and their use thereof - Google Patents [patents.google.com]
- 3. chemquest.com [chemquest.com]
- 4. How To Solve The Pinhole Problem Of Powder Coatings | Manufacturer in china【Tianshiwax】 [tianswax.com]
- 5. Latest HAA and TGIC Polyester Powder Coating Resins in 2022 [architecturalpowdercoatingresins.com]
- 6. danickspecialties.com [danickspecialties.com]
- 7. Allnex | TGIC Powder Coating And HAA Polyester Resins - allnex [allnex.com]
- 8. axalta.com [axalta.com]
- 9. Experimental Evaluation of Polyester and Epoxy–Polyester Powder Coatings in Aggressive Media [mdpi.com]
Technical Support Center: Synthesis of N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Ensure the catalyst (e.g., solid sodium hydroxide or potassium hydroxide) is active and added in the correct amount.[1] - Check the molar ratio of reactants; a slight excess of diethanolamine may be required.[2] - Verify the reaction temperature and time. The reaction may require gentle heating to proceed to completion. |
| Product loss during workup or purification. | - When recycling the filtrate, ensure that methanol is adequately removed before reuse to not overly dilute the reactants.[2] - Optimize the crystallization process to maximize product precipitation. This includes the cooling rate and final temperature (0-5 °C is recommended).[2] | |
| Product is an oil or fails to crystallize | Presence of impurities. | - Unreacted diethanolamine or side products can inhibit crystallization. Ensure the reaction has gone to completion. - Wash the crude product with a solvent in which the product is sparingly soluble but impurities are soluble. |
| Incorrect solvent for crystallization. | - Methanol is a suitable solvent for crystallization.[2] Ensure it is of high purity (>99%).[2] - Experiment with solvent mixtures or other polar solvents if methanol is ineffective. | |
| Cooling too rapidly. | - Allow the solution to cool slowly to encourage crystal formation rather than precipitation of an amorphous solid or oil. | |
| Low Purity of Final Product | Presence of unreacted starting materials. | - Diethanolamine has a high boiling point and can be difficult to remove. Consider a vacuum distillation of the crude product before crystallization if significant amounts remain. - Multiple recrystallizations may be necessary to achieve high purity (>99%).[2] |
| Formation of side products. | - Under basic conditions, dimethyl adipate can undergo self-condensation (e.g., Dieckmann condensation). Maintain a controlled reaction temperature to minimize this. - Other side reactions may include the formation of mono-adducts or other partially substituted products. Ensure proper stoichiometry and mixing. | |
| Discolored Product (Yellow or Brown) | Impurities in starting materials. | - Use high-purity dimethyl adipate and diethanolamine. |
| Reaction temperature is too high. | - Avoid excessive heating, which can lead to decomposition or side reactions that produce colored impurities. | |
| Air sensitivity. | - While not explicitly stated for this compound, similar amines and polyols can be sensitive to air oxidation at elevated temperatures. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely employed synthetic route is the transesterification reaction between dimethyl adipate and diethanolamine.[1] This method is favored over the direct reaction of adipic acid with diethanolamine due to the better leaving group of the methoxy group compared to the hydroxyl group, which results in higher yields and milder reaction conditions.[1] The use of a solid alkali catalyst, such as potassium hydroxide or sodium hydroxide, is recommended to accelerate the reaction.[1][2]
Q2: What is the optimal molar ratio of reactants for this synthesis?
A2: A molar ratio of dimethyl adipate to diethanolamine of 1:2-2.5 is recommended.[2] A slight excess of diethanolamine helps to ensure the complete conversion of the dimethyl adipate.
Q3: What are the key parameters for the crystallization and purification of the product?
A3: The crude product is typically purified by recrystallization from methanol.[2] After the reaction, the mixture should be cooled to about 60 °C before adding high-purity (>99%) methanol.[2] The solution is then cooled further to 0-5 °C to induce crystallization.[2] The resulting white crystals can be isolated by filtration or centrifugation and then dried.[2]
Q4: What yield and purity can be expected from the recommended synthesis method?
A4: With proper execution and recycling of the mother liquor, a product yield of over 80% and a purity of over 99% can be achieved.[2]
Q5: Are there any significant side reactions to be aware of?
A5: Yes, a potential side reaction is the intramolecular Dieckmann condensation of dimethyl adipate in the presence of a strong base, which can lead to the formation of a cyclic β-keto ester. To minimize this, it is important to control the reaction temperature and the addition of the base.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Materials | Dimethyl adipate, Diethanolamine | [1][2] |
| Catalyst | Solid alkali (e.g., NaOH, KOH) | [1][2] |
| Molar Ratio (Dimethyl Adipate:Diethanolamine) | 1 : 2-2.5 | [2] |
| Molar Ratio (Methanol:Dimethyl Adipate for Crystallization) | 5-25 : 1 | [2] |
| Reaction pH | > 10 | [2] |
| Crystallization Temperature | 0-5 °C | [2] |
| Expected Yield | > 80% | [2] |
| Expected Purity | > 99% | [2] |
| Melting Point | 126.0 to 130.0 °C | [1] |
| Molecular Weight | ~320.39 g/mol | [1] |
Experimental Protocol
Synthesis of this compound
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and condenser, charge dimethyl adipate and diethanolamine in a 1:2.2 molar ratio.
-
Catalyst Addition: While stirring, add a catalytic amount of solid potassium hydroxide. The pH of the reaction mixture should be greater than 10.[2]
-
Reaction: Gently heat the mixture with continuous stirring. The reaction progress can be monitored by techniques such as TLC or GC to ensure the disappearance of the starting materials. Methanol is generated as a byproduct and can be collected.
-
Crystallization: Once the reaction is complete, cool the resulting white slurry to 60 °C.[2] Add refined methanol (purity > 99%) in a molar ratio of 15:1 relative to the initial amount of dimethyl adipate.[2]
-
Precipitation: Continue to cool the mixture to 0-5 °C with stirring to allow for the precipitation of white crystals of this compound.[2]
-
Isolation: Isolate the product by filtration or centrifugation.[2] The mother liquor can be recycled to improve the overall yield.[2]
-
Drying: Dry the wet product under vacuum to obtain the final this compound.[2]
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide. The following information is designed to address common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a synthesis of this compound?
A1: The synthesis of this compound typically involves the reaction of dimethyl adipate with diethanolamine.[1] Potential impurities include:
-
Unreacted Starting Materials: Dimethyl adipate and diethanolamine.
-
Partially Substituted Intermediates: Mono- and tri-substituted adipamide derivatives.
-
Side-Products: Products from the self-condensation of diethanolamine, such as 1,4-bis(2-hydroxyethyl)piperazine.[2]
-
Residual Catalyst: If a catalyst is used in the synthesis, it may be present in the crude product.
Q2: What is the recommended primary purification technique for this compound?
A2: Recrystallization from methanol is a highly effective method for purifying this compound. A Chinese patent suggests that this method can yield a product with a purity of over 99%.[3]
Q3: What analytical techniques are suitable for assessing the purity of this compound?
A3: The purity of this compound can be assessed using several analytical techniques:
-
Gas Chromatography (GC): A common method for purity analysis of this compound.
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for separating polar compounds and identifying non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used for quantitative analysis to determine purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Product does not crystallize from methanol. | The solution is not saturated. | 1. Concentrate the solution by evaporating some of the methanol. 2. Cool the solution to a lower temperature (e.g., 0-5°C). 3. Add a seed crystal of pure product to induce crystallization. |
| The product has "oiled out" instead of crystallizing. | 1. Re-heat the solution to dissolve the oil. 2. Add a small amount of a co-solvent in which the compound is less soluble (e.g., a non-polar solvent like hexane) until the solution becomes slightly turbid, then allow it to cool slowly. | |
| Low recovery after recrystallization. | The product is too soluble in methanol at low temperatures. | 1. Ensure the solution is cooled sufficiently before filtration. 2. Minimize the amount of cold methanol used to wash the crystals. 3. Consider using a different solvent or a two-solvent system where the product has lower solubility at cold temperatures. |
| Purity is not satisfactory after a single recrystallization. | Significant amounts of impurities are present. | 1. Perform a second recrystallization. 2. Consider a pre-purification step, such as a solvent wash or column chromatography, to remove the bulk of the impurities before the final recrystallization. |
Chromatographic Purification Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the product from impurities on a silica gel column. | The compound and impurities are highly polar and interact strongly with the silica gel. | 1. Consider using a more polar mobile phase or adding a modifier like triethylamine to reduce tailing. 2. Reverse-phase chromatography (C18 stationary phase) with a polar mobile phase (e.g., water/acetonitrile or water/methanol gradient) is often more effective for highly polar compounds.[4][5][6][7][8] |
| Product elutes at the solvent front in reverse-phase HPLC. | The compound is too polar to be retained on the C18 column. | 1. Use a highly aqueous mobile phase. 2. Employ a polar-embedded or polar-endcapped reverse-phase column designed for the retention of polar analytes. 3. Consider Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative. |
Experimental Protocols
Recrystallization from Methanol
Objective: To purify crude this compound.
Methodology:
-
Dissolve the crude product in a minimal amount of hot methanol.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath (0-5°C) to maximize crystal formation.[3]
-
Collect the white crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol.
-
Dry the purified crystals under vacuum.
Proposed HPLC Method for Purity Analysis
Objective: To determine the purity of this compound and identify potential impurities.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A suggested starting gradient could be 95% A to 50% A over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (as the amide bond has a weak chromophore).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Visualizations
Logical Workflow for Purification and Analysis
Caption: Purification and analysis workflow for this compound.
Potential Impurities Signaling Pathway
Caption: Potential impurities arising from the synthesis of this compound.
References
- 1. Buy this compound | 6334-25-4 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. CN101928225A - Method for preparing this compound - Google Patents [patents.google.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. Polar Compounds | SIELC Technologies [sielc.com]
- 8. chromtech.com [chromtech.com]
Technical Support Center: Synthesis of N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the synthesis of N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely employed synthetic route is the reaction of dimethyl adipate with diethanolamine.[1] This method is favored over the direct use of adipic acid due to the enhanced reactivity and improved reaction kinetics of the ester derivative.[1] The reaction is typically catalyzed by a solid alkali, such as sodium hydroxide or potassium hydroxide, to accelerate the reaction rate.[1][2]
Q2: Why is a catalyst used in this synthesis?
A2: A solid alkali catalyst, such as sodium hydroxide or potassium hydroxide, is used to accelerate the transesterification reaction between dimethyl adipate and diethanolamine.[1][2] Potassium hydroxide has been reported to show superior performance in enhancing the reaction rate.[1]
Q3: What is the role of methanol in the purification process?
A3: Methanol is used as a solvent for recrystallization to purify the crude product.[2] The crude product is typically a white slurry, which is cooled and then treated with refined methanol to precipitate white crystals of the purified this compound.[2]
Q4: Can the filtrate from the purification step be reused?
A4: Yes, the mother liquor (filtrate) from the centrifugation step can be recycled back into the synthesis step as a raw material to improve the overall product yield and reduce consumption of starting materials.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | 1. Reversible Reaction: The amidation of dimethyl adipate with diethanolamine is a reversible reaction. The presence of the methanol byproduct can drive the equilibrium back towards the reactants. | 1. Methanol Removal: Continuously remove methanol from the reaction mixture as it is formed. This can be achieved by distillation, potentially under vacuum.[2] |
| 2. Incomplete Reaction: The reaction may not have gone to completion, leaving starting materials or partially substituted intermediates. | 2. Optimize Reaction Conditions: Ensure the reaction is carried out for a sufficient duration (e.g., 3-5 hours of insulation after diethanolamine addition) and at the optimal temperature (90-100 °C).[2] Consider using a slight excess of diethanolamine (e.g., molar ratio of dimethyl adipate to diethanolamine of 1:2.2).[2] | |
| 3. Side Reactions: Formation of byproducts consumes reactants and reduces the yield of the desired product. | 3. Control Reaction Temperature: Maintain the reaction temperature within the recommended range of 90-100 °C to minimize side reactions.[2] | |
| Impure Product (e.g., off-white or yellowish color, incorrect melting point) | 1. Presence of Unreacted Starting Materials: Incomplete reaction can lead to contamination with dimethyl adipate or diethanolamine. | 1. Optimize Reaction and Purification: Ensure the reaction goes to completion. During purification, ensure proper crystallization by cooling to 0-5 °C and thorough washing of the centrifuged product.[2] |
| 2. Formation of Side Products: Byproducts such as esters, ester-amides, or piperazine derivatives can be present. | 2. Recrystallization: Perform recrystallization from a suitable solvent like methanol to remove impurities.[2] Ensure the purity of the methanol used for crystallization is high (>99%).[2] | |
| 3. Hydrolysis: Presence of water in the reactants or solvent can lead to the hydrolysis of the ester starting material or the amide product. | 3. Use Anhydrous Conditions: Ensure all reactants and solvents are dry. | |
| Reaction Mixture becomes too Viscous or Solidifies | 1. Product Precipitation: The product may be precipitating out of the reaction mixture at the reaction temperature. | 1. Solvent Addition: While not explicitly mentioned in the primary protocol, in some amide syntheses, a co-solvent can be used to maintain a homogeneous reaction mixture. |
| 2. High Concentration: The concentration of reactants may be too high. | 2. Adjust Reactant Ratios: Follow the recommended molar ratios to avoid premature solidification. |
Data Presentation
The following table summarizes the quantitative data from different examples of the synthesis of this compound as described in patent CN101928225A.
| Example No. | Dimethyl Adipate : Diethanolamine Molar Ratio | Dimethyl Adipate : Methanol Molar Ratio | Yield (%) | Purity (%) |
| 1 | 1 : 2.2 | 1 : 5 | ~82 | >99.0 |
| 2 | 1 : 2.2 | 1 : 5 | 98 | >99.0 |
| 3 | 1 : 2.5 | 1 : 10 | - | - |
| 4 | 1 : 2 | 1 : 15 | - | - |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from the method described in patent CN101928225A.
Materials:
-
Dimethyl adipate
-
Diethanolamine
-
Solid alkali catalyst (e.g., Sodium Hydroxide or Potassium Hydroxide)
-
Refined methanol (purity > 99%)
Procedure:
-
Synthesis:
-
Add dimethyl adipate to a reactor equipped with a reflux distillation condenser.
-
Heat the reactor to 90-100 °C under alkaline conditions (pH > 10, achieved by adding solid NaOH or KOH).
-
Slowly add diethanolamine dropwise at a rate of 10-15 ml/min while maintaining the temperature at 90-100 °C. The recommended molar ratio of dimethyl adipate to diethanolamine is between 1:2 and 1:2.5.
-
During the reaction, methanol will be generated and can be collected.
-
After the addition of diethanolamine is complete, maintain the reaction mixture at 90-100 °C for an additional 3-5 hours.
-
Apply a vacuum to the reactor to remove any remaining methanol until no more methanol distills over. The product in the reactor will be a gelatinous white slurry.
-
-
Crystallization:
-
Cool the white slurry from the synthesis step to 60 °C.
-
Add refined methanol (purity > 99%) to the reactor. The recommended molar ratio of methanol to the initial dimethyl adipate is between 5:1 and 25:1.
-
Continue to cool the mixture to 0-5 °C with stirring to allow for the precipitation of white crystals.
-
-
Centrifugation and Drying:
-
Separate the white crystals from the mother liquor by centrifugation.
-
The resulting wet product is then dried to obtain this compound.
-
Mandatory Visualizations
Caption: Main synthesis pathway and potential side reactions.
Caption: Troubleshooting workflow for the synthesis.
References
Technical Support Center: N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide Formulation Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the formulation stability of N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide.
Troubleshooting Guides
Formulation instability with this compound can manifest as physical changes (e.g., precipitation, phase separation) or chemical degradation. This guide provides a systematic approach to identifying and resolving common stability issues.
Issue 1: Precipitation or Cloudiness in Liquid Formulations
Possible Causes:
-
Low Solubility: The concentration of this compound may exceed its solubility in the chosen solvent system.
-
pH Shift: A change in the formulation's pH could reduce the solubility of the compound.
-
Temperature Effects: Solubility may be highly dependent on temperature.
-
Incompatibility with Excipients: Interaction with other formulation components could lead to the formation of an insoluble complex.
Troubleshooting Steps:
-
Verify Solubility: Confirm the solubility of this compound in the formulation vehicle at the intended concentration and temperature.
-
Monitor pH: Measure the pH of the formulation upon preparation and over time to check for any drift.
-
Conduct Temperature Stress Studies: Evaluate the formulation at various temperatures (e.g., 4°C, 25°C, 40°C) to assess temperature-dependent stability.
-
Evaluate Excipient Compatibility: Prepare simplified formulations, systematically adding each excipient to identify any incompatibilities.
Issue 2: Loss of Potency or Appearance of Degradation Peaks in HPLC Analysis
Possible Causes:
-
Hydrolysis: The amide linkages are susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.
-
Oxidation: While less common for this molecule, interaction with oxidizing agents or exposure to light and oxygen can cause degradation.
-
Interaction with Excipients: Certain excipients can catalyze degradation reactions.
Troubleshooting Steps:
-
Forced Degradation Studies: Perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic stress conditions to identify potential degradation products and pathways. This will help in developing a stability-indicating analytical method.
-
pH-Rate Profile: Determine the rate of degradation at different pH values to find the pH of maximum stability.
-
Evaluate Antioxidants: If oxidation is suspected, consider the inclusion of antioxidants in the formulation.
-
Excipient Compatibility Studies: Assess the stability of this compound in the presence of each excipient individually.
Data Presentation: Illustrative Stability Data
The following table summarizes hypothetical quantitative data from a forced degradation study on a 1% w/v aqueous solution of this compound to illustrate potential stability issues.
| Stress Condition | Duration | Assay of this compound (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Appearance of Solution |
| 0.1 M HCl | 24 hours | 85.2 | 12.3 (Adipic Acid) | 2.1 (Diethanolamine) | Clear, colorless |
| 0.1 M NaOH | 24 hours | 88.9 | 9.5 (Adipic Acid) | 1.4 (Diethanolamine) | Clear, colorless |
| 5% H₂O₂ | 24 hours | 98.5 | Not Detected | Not Detected | Clear, colorless |
| Heat (60°C) | 48 hours | 95.1 | 3.2 (Adipic Acid) | 1.1 (Diethanolamine) | Clear, colorless |
| Light (ICH Q1B) | 10 days | 99.2 | Not Detected | Not Detected | Clear, colorless |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity and Degradation Products
-
Objective: To quantify this compound and detect its degradation products.
-
Instrumentation: High-Performance Liquid Chromatography with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile).
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the formulation with the mobile phase A to a suitable concentration.
Protocol 2: Karl Fischer Titration for Moisture Content
-
Objective: To determine the water content in a solid or liquid formulation.
-
Instrumentation: Volumetric or coulometric Karl Fischer titrator.
-
Reagent: Karl Fischer reagent (e.g., Hydranal-Composite 5).
-
Solvent: Anhydrous methanol or a suitable solvent in which the sample is soluble.
-
Procedure (for a solid sample):
-
Accurately weigh a suitable amount of the sample.
-
Transfer the sample to the titration vessel containing the solvent.
-
Stir to dissolve the sample.
-
Titrate with the Karl Fischer reagent to the electrometric endpoint.
-
Calculate the water content based on the volume of titrant consumed and the reagent's water equivalence factor.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The most probable degradation pathway in aqueous solutions is the hydrolysis of the two amide bonds. This reaction is catalyzed by both acid and base and results in the formation of adipic acid and diethanolamine.[1]
Q2: Is this compound sensitive to light?
A2: Based on its chemical structure, which lacks significant chromophores that absorb UV-Vis light, this compound is not expected to be highly susceptible to photodegradation. However, photostability studies as per ICH Q1B guidelines are recommended to confirm this.
Q3: What are some common excipients that might be incompatible with this compound?
A3: While specific compatibility data is limited, potential incompatibilities could arise with:
-
Strong oxidizing agents: These should be avoided as they can lead to oxidative degradation.[2]
-
Excipients that can create highly acidic or alkaline microenvironments: These could accelerate hydrolytic degradation.
-
Reactive aldehydes or ketones: The hydroxyl groups on the molecule could potentially react to form hemiacetals or hemiketals, although this is less likely to be a major stability issue under typical formulation conditions.
Q4: How should I store formulations containing this compound?
A4: To maximize stability, formulations should be stored in well-sealed containers, protected from temperature extremes, and ideally at a pH near neutral. For long-term storage, refrigeration may be beneficial to slow down potential hydrolysis, provided it does not cause precipitation.
Visualizations
Caption: Troubleshooting workflow for formulation instability.
Caption: Proposed hydrolytic degradation pathway.
Caption: Formulation parameters impacting stability.
References
Technical Support Center: Enhancing the Synthesis of N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the reaction yield of n,n,n',n'-Tetrakis(2-hydroxyethyl)adipamide synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in the synthesis of this compound from dimethyl adipate and diethanolamine are typically attributed to several factors:
-
Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, inadequate temperature, or poor mixing.
-
Suboptimal Catalyst Concentration: The concentration of the alkali catalyst (e.g., sodium hydroxide or potassium hydroxide) is crucial. Too little catalyst will result in a slow reaction, while too much can promote side reactions.
-
Methanol Removal: The reaction between dimethyl adipate and diethanolamine is a reversible transesterification, producing methanol as a byproduct.[1] If methanol is not effectively removed from the reaction mixture, the equilibrium will not favor product formation, thus limiting the yield.[1]
-
Side Reactions: At elevated temperatures, diethanolamine can undergo side reactions, leading to the formation of unwanted byproducts and reducing the yield of the desired product.[2]
Q2: What are the common side products I should be aware of, and how can I minimize them?
A2: The primary side products of concern are amino esters and amido esters, which can form at higher temperatures.[3] Additionally, prolonged reaction times can lead to the formation of secondary products like 1,4-bis(2-hydroxyethyl)piperazine derivatives.[2] To minimize these:
-
Maintain Optimal Temperature: Avoid excessively high reaction temperatures. A controlled temperature range, as outlined in the experimental protocols, is recommended.
-
Optimize Reaction Time: Monitor the reaction progress to avoid unnecessarily long reaction times that can lead to the accumulation of secondary byproducts.[2]
Q3: My final product is discolored. What is the cause and how can I prevent it?
A3: Discoloration, often a yellowing of the product, can occur if the reaction is carried out at too high a temperature or for an extended period, leading to the formation of colored impurities. To prevent this, adhere to the recommended temperature and reaction time parameters. If discoloration persists, purification by recrystallization is an effective method to obtain a pure, white product.
Q4: How can I improve the purity of my final product?
A4: The purity of this compound can be significantly improved through a meticulous purification process. Recrystallization from a suitable solvent, such as methanol, is a highly effective method. The process involves dissolving the crude product in hot methanol and then cooling the solution to allow the pure product to crystallize, leaving impurities behind in the mother liquor. Centrifugation or filtration followed by drying will yield a product with high purity.
Q5: Can I reuse the filtrate from the purification step?
A5: Yes, recycling the filtrate (mother liquor) from the crystallization step is a recommended strategy to enhance the overall yield. The filtrate contains unreacted starting materials and some dissolved product. By recycling it back into a subsequent reaction batch, you can recover these valuable components and improve the process's efficiency.
Data Presentation
Table 1: Effect of Reactant Molar Ratio on Product Yield
| Molar Ratio (Dimethyl Adipate : Diethanolamine) | Catalyst | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |
| 1 : 2.0 | Solid Alkali | 90 - 100 | 4 - 6 | > 80 | > 99 | |
| 1 : 2.2 | Solid Alkali | 90 - 100 | 4 - 6 | > 80 | > 99 | |
| 1 : 2.5 | Solid Alkali | 90 - 100 | 4 - 6 | > 80 | > 99 |
Table 2: Influence of Crystallization Temperature on Product Recovery
| Crystallization Solvent | Cooling Temperature (°C) | Effect on Recovery | Reference |
| Methanol | 0 - 5 | High recovery of white crystalline product | |
| Methanol | Room Temperature | Lower recovery compared to 0-5°C | General Knowledge |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is based on the method described in patent CN101928225A.
Materials:
-
Dimethyl adipate
-
Diethanolamine
-
Solid alkali catalyst (e.g., Sodium Hydroxide or Potassium Hydroxide)
-
Methanol (refined, >99% purity)
Procedure:
-
Reaction Setup: In a suitable reactor equipped with a stirrer, thermometer, and a vacuum distillation setup, charge the dimethyl adipate and the solid alkali catalyst.
-
Reactant Addition: Heat the mixture to the reaction temperature of 90-100°C. Slowly add the diethanolamine to the reactor.
-
Reaction: Maintain the reaction mixture at 90-100°C under vacuum. The methanol produced during the reaction will be distilled off. Continue the reaction until no more methanol is distilled, which typically indicates the reaction is complete. At this stage, a gelatinous white slurry will be present in the reactor.
-
Crystallization: Cool the white slurry to approximately 60°C. Add refined methanol (molar ratio of methanol to dimethyl adipate between 5:1 and 25:1) to the reactor. Further, cool the mixture to 0-5°C with continuous stirring to precipitate a large amount of white crystals.
-
Isolation: Separate the crystalline product from the mother liquor via centrifugation or filtration.
-
Drying: Dry the wet product to obtain the final this compound.
-
(Optional) Yield Enhancement: The mother liquor can be recycled into the next batch reaction to improve the overall yield.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
troubleshooting poor film formation in "n,n,n',n'-Tetrakis(2-hydroxyethyl)adipamide" coatings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "n,n,n',n'-Tetrakis(2-hydroxyethyl)adipamide" (also known as a β-hydroxyalkylamide or HAA) crosslinker in coating formulations.
Troubleshooting Guides
This section provides solutions to common problems encountered during the film formation of coatings using this compound as a crosslinking agent with carboxyl-terminated polyester or acrylic resins.
Problem 1: Pinholes or Blistering in the Cured Film
Question: My cured coating exhibits small, circular defects (pinholes) or bubbles (blisters). What is the likely cause and how can I resolve this?
Answer:
Pinholing and blistering are common issues in HAA-cured powder coatings and are primarily caused by the outgassing of volatiles during the curing process. The crosslinking reaction between this compound and a carboxyl-functional polyester releases water.[1] If this water turns to vapor after the film has started to solidify, it can create defects as it escapes.[1]
Troubleshooting Steps:
-
Optimize Film Thickness: Thicker films are more prone to pinholing as it is more difficult for the water vapor to escape. Ensure the applied film thickness is within the recommended range, typically 1.5 to 4.0 mils (38 to 100 microns).[2][3]
-
Review Curing Schedule: A rapid increase in temperature can cause the surface to cure before the water has escaped. A slower initial heating rate or a multi-stage curing process can allow volatiles to escape before the film fully crosslinks.
-
Substrate Pre-heating: For porous substrates like cast metals or galvanized steel, pre-heating the part can help to release any trapped air or moisture before the coating is applied.[1]
-
Check for Moisture Contamination: Ensure the powder coating is stored in a dry environment and that the compressed air used for application is free of moisture and oil.[1][4]
-
Formulation Additives: The addition of degassing agents, such as benzoin, to the formulation can help to eliminate surface defects by promoting the release of volatiles before the film cures.[1]
Problem 2: Poor Adhesion, Chipping, or Flaking
Question: The coating is easily removed from the substrate, or it chips and flakes. What are the potential causes and solutions?
Answer:
Poor adhesion is most often linked to inadequate surface preparation or incomplete curing of the coating.
Troubleshooting Steps:
-
Verify Substrate Pretreatment: The substrate must be thoroughly cleaned and, in many cases, pre-treated to ensure good adhesion. This involves removing any oil, grease, rust, or other contaminants.[5] For metallic substrates, a conversion coating (e.g., phosphating) may be necessary.
-
Confirm Complete Cure: An under-cured film will have poor mechanical properties, including adhesion. Verify that the part has reached the recommended curing temperature for the specified duration. It is the temperature of the part, not just the oven, that is critical. Optimal curing temperatures for HAA systems are typically in the range of 160°C to 200°C (320°F to 392°F).[6]
-
Check Film Thickness: Excessively thick coatings can have internal stresses that lead to poor adhesion.
-
Assess Resin/Crosslinker Ratio: An incorrect ratio of polyester resin to this compound can lead to an imbalance in the crosslinking reaction, resulting in a weak film.
Problem 3: "Orange Peel" Effect
Question: The surface of my coating is not smooth and has a texture resembling the skin of an orange. How can I achieve a smoother finish?
Answer:
The "orange peel" effect is typically caused by poor flow and leveling of the powder during the melting and curing stages.
Troubleshooting Steps:
-
Adjust Curing Temperature: If the oven temperature is too low, the viscosity of the molten powder may be too high for it to level out. Conversely, if the temperature is too high, the coating may cure too quickly before it has a chance to flow.
-
Optimize Film Thickness: Applying the coating too thickly can lead to an uneven melt and contribute to the orange peel effect.[7]
-
Check Powder Particle Size: A powder with an inappropriate particle size distribution can result in poor flow.
-
Gun-to-Part Distance and Voltage: In electrostatic spray applications, incorrect gun settings can lead to an uneven application of powder, which can contribute to orange peel.
-
Formulation: The choice of polyester resin and the inclusion of flow-promoting additives can significantly impact the final appearance of the coating.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in a coating formulation?
A1: this compound is a β-hydroxyalkylamide (HAA) that acts as a crosslinking agent for polymers containing carboxylic acid functional groups, such as certain polyester or acrylic resins.[8] This crosslinking reaction forms a durable, three-dimensional polymer network, which is essential for the final properties of the coating film.
Q2: Are there any safety concerns associated with this compound?
A2: this compound is widely used as a safer alternative to triglycidyl isocyanurate (TGIC) crosslinkers. However, like any chemical, it should be handled with appropriate personal protective equipment (PPE). It may cause skin and eye irritation. Always refer to the Safety Data Sheet (SDS) for detailed handling instructions.
Q3: What are typical curing schedules for coatings formulated with this compound?
A3: Typical curing schedules for HAA polyester powder coatings depend on the specific formulation and the mass of the substrate. Common schedules include 15 minutes at 177°C (350°F), 10 minutes at 190°C (375°F), or 7 minutes at 204°C (400°F). Heavier substrates will require longer dwell times or higher oven temperatures to reach the necessary part temperature.
Q4: Can this compound be used in food contact applications?
A4: Yes, this compound is approved for use as a cross-linking agent in polyester coatings on metal substrates for food contact, with certain limitations. It is typically specified that it should not exceed 6% by weight of the polyester.
Q5: How does the performance of HAA-cured coatings compare to TGIC-cured coatings?
A5: HAA-cured polyester coatings generally offer comparable or better performance in terms of exterior durability and UV resistance.[2][3] They often exhibit enhanced transfer efficiencies and better coverage on edges and in corners during electrostatic application. However, TGIC-cured systems may have a slight advantage in chemical resistance and can be formulated to cure at lower temperatures.[2][3] HAA systems are also more prone to yellowing during overbaking conditions.[2]
Data Presentation
Table 1: Typical Formulation and Performance Parameters for HAA Polyester Powder Coatings
| Parameter | Typical Value/Range | Reference |
| Crosslinker | This compound (HAA) | - |
| Resin | Carboxyl-functional Polyester | - |
| Film Thickness | 1.5 - 4.0 mils (38 - 100 µm) | [2] |
| Cure Schedule | 10 minutes @ 190°C (375°F) | |
| Pencil Hardness (ASTM D3363) | H - 2H | |
| Adhesion (ASTM D3359, Method B) | 5B (no coating lifted) | |
| Impact Resistance (ASTM D2794) | Up to 160 in-lbs (direct and reverse) | |
| Flexibility (ASTM D522) | 1/8" mandrel bend, no cracking or loss of adhesion |
Table 2: Troubleshooting Summary for Poor Film Formation
| Symptom | Potential Cause | Recommended Action |
| Pinholes/Blistering | Water release during cure | Optimize film thickness, adjust cure schedule, use degassing additives. |
| Poor Adhesion/Chipping | Inadequate surface prep or under-curing | Verify cleaning and pretreatment, ensure full cure by checking part temperature. |
| Orange Peel | Poor flow and leveling | Adjust cure temperature, optimize film thickness, check powder particle size. |
| Yellowing | Over-baking | Reduce oven temperature or dwell time.[2] |
| Craters/Fish Eyes | Contamination (oil, silicone, etc.) | Inspect compressed air and substrate for contaminants. |
Experimental Protocols
1. Adhesion Test (ASTM D3359 - Method B: Cross-Cut Tape Test)
-
Objective: To assess the adhesion of the coating film to the substrate.
-
Apparatus: A sharp cutting tool with multiple blades spaced either 1 mm apart (for films < 2.0 mils) or 2 mm apart (for films 2.0 - 5.0 mils), a soft brush, and pressure-sensitive tape with an adhesion of 400 ± 80 N/m.
-
Procedure:
-
Select a flat, smooth area of the coated surface.
-
Make a series of parallel cuts through the coating to the substrate.
-
Make a second series of cuts perpendicular to the first, creating a cross-hatch pattern.
-
Gently brush the area to remove any loose flakes of coating.
-
Apply the pressure-sensitive tape over the cross-hatch area and smooth it down firmly.
-
After 90 ± 30 seconds, rapidly pull the tape off at a 180° angle.
-
-
Evaluation: Visually inspect the cross-hatch area and classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal, to 0B: more than 65% of the coating removed).
2. Film Hardness (ASTM D3363 - Pencil Hardness Test)
-
Objective: To determine the hardness of the cured coating film.
-
Apparatus: A set of calibrated drawing pencils of varying hardness (e.g., 6B to 6H), a pencil sharpener, and abrasive paper (400 grit).
-
Procedure:
-
Prepare the pencils by sharpening them and then flattening the lead tip by holding it perpendicular to the abrasive paper and rotating it.
-
Place the coated panel on a firm, level surface.
-
Hold a pencil of medium hardness (e.g., H or 2H) at a 45° angle to the surface and push it forward about 6 mm (1/4 inch) with uniform downward pressure.
-
Examine the surface. The hardness is defined by the hardest pencil that does not scratch or gouge the film.
-
-
Evaluation: Report the pencil hardness value. For example, if a 2H pencil scratches the surface but an H pencil does not, the hardness is reported as H.
3. Impact Resistance (ASTM D2794)
-
Objective: To evaluate the resistance of the coating to rapid deformation (impact).
-
Apparatus: An impact tester consisting of a weighted indenter that can be dropped from various heights onto the coated panel.
-
Procedure:
-
Place the coated panel in the tester.
-
Raise the weighted indenter to a specific height and release it, causing it to strike the panel.
-
Remove the panel and examine the impacted area for any signs of cracking or delamination.
-
Gradually increase the drop height until coating failure is observed.
-
-
Evaluation: The impact resistance is reported as the maximum weight-distance combination (e.g., in-lbs) that the coating can withstand without failing.
4. Flexibility (ASTM D522 - Mandrel Bend Test)
-
Objective: To determine the resistance of the coating to cracking when bent.
-
Apparatus: A conical or cylindrical mandrel bend tester.
-
Procedure:
-
Secure the coated panel in the apparatus.
-
Bend the panel smoothly over the mandrel.
-
Remove the panel and inspect the bent area for any signs of cracking or loss of adhesion.
-
-
Evaluation: The flexibility is reported as the smallest mandrel diameter around which the panel can be bent without the coating failing.
Visualizations
Caption: Curing reaction of HAA with a carboxyl polyester.
Caption: Troubleshooting workflow for coating defects.
References
- 1. chemquest.com [chemquest.com]
- 2. Technology Interchange: Polyester Powder Coatings: TGIC vs. HAA > Powder Coated Tough Magazine [powdercoatedtough.com]
- 3. chemquest.com [chemquest.com]
- 4. Top Solutions for Pinhole Formation in Powder Coating: Addressing Common Causes and Effective Remedies to Ensure Quality Finishes - Expert Tips and Recommendations for Pinhole Prevention in Powder Coating Processes [mitucoating.com]
- 5. The Impact of Curing Temperature on the Performance of Powder Coatings [chinapowdercoating.com]
- 6. tcipowder.com [tcipowder.com]
- 7. This compound | C14H28N2O6 | CID 95283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. axalta.com [axalta.com]
Validation & Comparative
comparing "n,n,n',n'-Tetrakis(2-hydroxyethyl)adipamide" with TGIC as a crosslinker
An Objective Comparison of N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide and TGIC as Crosslinking Agents
This guide provides a detailed, data-supported comparison between two prominent crosslinking agents used in thermoset powder coatings: this compound, a type of β-hydroxyalkylamide (HAA), and Triglycidyl isocyanurate (TGIC). This document is intended for researchers, scientists, and formulation chemists, offering an objective analysis of their chemical properties, reaction mechanisms, performance characteristics, and safety profiles to aid in material selection and development.
Introduction to the Crosslinkers
Crosslinking technology is fundamental to the performance of powder coatings, creating a durable, resistant, and stable film.[1] The choice of crosslinker significantly impacts the coating's properties, including its mechanical strength, chemical resistance, and outdoor durability.[1]
Triglycidyl isocyanurate (TGIC) is a heterocyclic epoxy compound that has long been the industry standard for polyester-based powder coatings, valued for its excellent UV resistance and overall durability.[1] It functions as a curing agent by reacting with carboxyl-functional polyester resins.[2]
This compound , commonly referred to as a β-hydroxyalkylamide (HAA), was developed as a non-toxic alternative to TGIC.[3][4] Like TGIC, it crosslinks with carboxyl-terminated polyester or acrylic resins, but through a different chemical pathway.[4] Its adoption is largely driven by increasing health and environmental regulations concerning TGIC.[5]
Chemical and Physical Properties
The fundamental differences in the molecular structure of HAA and TGIC dictate their reactivity and handling characteristics.
| Property | This compound (HAA) | Triglycidyl isocyanurate (TGIC) | Citation(s) |
| Chemical Family | β-Hydroxyalkylamide | Heterocyclic Epoxy (Isocyanurate) | [3] |
| Reactive Group | Hydroxyl (-OH) | Glycidyl (Epoxide) | [6] |
| Functional Groups | 4 | 3 | [6] |
| Molecular Formula | C₁₄H₂₈N₂O₆ | C₁₂H₁₅N₃O₆ | [2][7] |
| Appearance | White Powder / Crystalline Solid | White Powder or Granules | [4] |
| Melting Point | 122-128 °C | ~85-110 °C (Varies with purity) | [4] |
| Hydroxyl/Epoxy Eq. Wt. | ~80-84 g/equivalent | ~110 g/equivalent | [4][6] |
Curing Mechanism and Reaction Profile
The crosslinking mechanisms of HAA and TGIC with carboxyl-functional polyester resins are distinct, leading to different processing considerations and final film properties.
| Parameter | HAA-Polyester System | TGIC-Polyester System | Citation(s) |
| Reaction Type | Esterification | Addition Reaction | [1][3] |
| Curing Byproduct | Water (H₂O) | None | [1][6] |
| Curing Temperature | Slightly higher than TGIC; can be ~150-200°C | ~160-200 °C | [1][4] |
| Film Formation Risk | Potential for pinholes or blistering due to water vapor release, especially in thicker films. | Generally smooth film formation. | [1][8] |
| Catalyst | Generally not required, but can be used. | Can be accelerated with a catalyst. | [1] |
Performance and Application Comparison
While both crosslinkers can be formulated to produce highly durable coatings, their inherent chemical differences lead to variations in performance.
| Performance Metric | HAA-Polyester Coatings | TGIC-Polyester Coatings | Citation(s) |
| Outdoor Durability (UV) | Excellent. Primarily determined by the polyester resin backbone. | Excellent. The historical industry standard for outdoor durability. | [3][6] |
| Chemical Resistance | Slightly lower. The ester linkages and potential for residual water from the cure reaction can make the film slightly more water-soluble. | Slightly higher. The stable crosslink network provides robust chemical resistance. | [3][6] |
| Corrosion Resistance | Good, but can be slightly lower due to the water byproduct of the curing reaction. | Very Good to Excellent. | [3] |
| Mechanical Properties | Excellent flow and mechanical properties. | Excellent hardness, flexibility, and impact resistance. | [4] |
| Application Efficiency | Tend to possess higher first-pass transfer efficiency and better penetration into complex shapes (cavities, corners). | Standard transfer efficiency. | [3] |
Safety and Regulatory Profile
The most significant driver for transitioning from TGIC to HAA is the difference in their toxicological profiles.
| Aspect | HAA Crosslinker | TGIC Crosslinker | Citation(s) |
| Toxicity Profile | Non-toxic, non-irritant to skin. | Toxic by ingestion and inhalation, may cause serious eye damage, and is a known sensitizer. | [4][5] |
| Regulatory Status | Generally considered a safe alternative with no hazardous labeling required. | Classified as a hazardous substance and potential mutagen in many regions (e.g., European Union). Its use is highly regulated. | [3][5] |
| Worker Safety | Requires standard industrial hygiene practices. | Requires stringent handling protocols, including appropriate personal protective equipment (PPE) and containment engineering. | [3][9] |
Experimental Protocols & Methodologies
The performance data cited in this guide is typically generated using standardized industry testing methods to ensure reproducibility and comparability.
1. Evaluation of Curing Characteristics
-
Gel Time (ASTM D4217): This test determines the reactivity of a thermosetting powder. A small amount of powder is placed on a hot plate at a specified curing temperature (e.g., 180-200°C). The time taken for the powder to melt, flow, and crosslink into a solid gel that can no longer be stirred is recorded as the gel time.[10]
-
Inclined Plate Flow: This method assesses the melt viscosity and flow characteristics. A pellet of powder of a specific weight is placed on a heated, inclined plate. As the powder melts, it flows down the plate. The length of the flow path before the coating cures is measured, providing a comparative measure of melt-flow.[10]
2. Assessment of Cured Film Properties
-
MEK Rub Test (ASTM D5402): This test evaluates the degree of cure and solvent resistance. A cotton swab saturated with Methyl Ethyl Ketone (MEK) is rubbed back and forth over the cured coating surface with consistent pressure. The number of "double rubs" required to break through the coating to the substrate is recorded. A high number of rubs indicates a thorough cure.[11][12][13]
-
Cross-Hatch Adhesion Test (ASTM D3359): This measures the adhesion of the coating to the substrate. A grid is cut through the coating to the substrate using a special cutting tool. A specified pressure-sensitive tape is applied over the grid and then rapidly pulled off. The grid area is then inspected and rated based on the amount of coating lifted by the tape.[11][12]
-
Impact Resistance (ASTM D2794): This test measures the coating's ability to resist cracking upon impact. A standard weight is dropped from a specified height onto a coated panel, causing a deformation. The coating is then examined for any signs of cracking or delamination around the impact site.[11]
3. Durability and Resistance Testing
-
Salt Spray (Fog) Test (ASTM B117): This is an accelerated corrosion test. A coated panel is scribed with an "X" down to the metal substrate and placed in a sealed chamber. A continuous fog of a salt solution is maintained in the chamber. The panel is periodically inspected to measure the "creep" or corrosion extending from the scribe line.[11][12]
-
Accelerated Weathering (ASTM G154/G155): To evaluate outdoor durability, coated panels are exposed to cycles of intense UV light and moisture in a controlled chamber to simulate accelerated weathering. The gloss retention and color change are measured at specific intervals.[14]
Visualized Mechanisms and Workflows
To further clarify the differences, the following diagrams illustrate the chemical structures, crosslinking reactions, and a typical experimental workflow.
Caption: Chemical structures of HAA and TGIC crosslinkers.
Caption: Simplified crosslinking reaction pathways for HAA and TGIC systems.
Caption: General experimental workflow for powder coating evaluation.
References
- 1. Latest HAA and TGIC Polyester Powder Coating Resins in 2022 [architecturalpowdercoatingresins.com]
- 2. chemienterprisesllp.com [chemienterprisesllp.com]
- 3. Technology Interchange: Polyester Powder Coatings: TGIC vs. HAA > Powder Coated Tough Magazine [powdercoatedtough.com]
- 4. echemi.com [echemi.com]
- 5. besd-polyesterresin.com [besd-polyesterresin.com]
- 6. chemquest.com [chemquest.com]
- 7. Buy this compound | 6334-25-4 [smolecule.com]
- 8. US6767479B1 - Cross-linking mixtures of beta-hydroxyalkylamide and compound of formula (II) and their use thereof - Google Patents [patents.google.com]
- 9. danickspecialties.com [danickspecialties.com]
- 10. specialchem.com [specialchem.com]
- 11. How to properly test the performance of powder coated surfaces? [en1.nbchao.com]
- 12. How Is Powder Coating Quality Tested? [keystonekoating.com]
- 13. Testing Methods - Houston Powder Coaters - Powder Coating Specialists [houstonpowdercoaters.com]
- 14. pcimag.com [pcimag.com]
performance comparison of "n,n,n',n'-Tetrakis(2-hydroxyethyl)adipamide" in different polymer matrices
A Comparative Guide for Researchers and Formulation Scientists
In the quest for high-performance and safer polymer formulations, N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide (THEA), a beta-hydroxyalkylamide (HAA), has emerged as a significant crosslinking agent, particularly in polyester-based powder coatings. This guide offers an objective comparison of THEA's performance, primarily within polyester matrices where it serves as a viable alternative to triglycidyl isocyanurate (TGIC). We will delve into its effects on mechanical, thermal, and durability properties, supported by available data and standardized experimental protocols.
THEA in Polyester Powder Coatings: A Head-to-Head Comparison
THEA's primary role in polyester resins is to facilitate crosslinking of carboxyl-terminated polyester chains, forming a durable thermoset network. This reaction proceeds through esterification, releasing water as a byproduct. The performance of THEA-cured polyesters is often benchmarked against the industry-standard TGIC-cured systems.
Mechanical Properties
Technical evaluations from various sources indicate that the mechanical properties of HAA-cured polyester coatings are largely comparable to their TGIC counterparts.[1][2][3][4] Key performance indicators such as hardness, flexibility, and impact resistance show similar results between the two systems.[1][3][4]
| Property | THEA (HAA)-Cured Polyester | TGIC-Cured Polyester | Test Method |
| Pencil Hardness | H - 2H | H - 2H | ASTM D3363 |
| Impact Resistance (Direct/Reverse) | Up to 160 in-lbs | Excellent | ASTM D2794 |
| Flexibility (Mandrel Bend) | Excellent | Excellent | ASTM D522 |
| Adhesion (Cross-hatch) | 5B (Excellent) | Excellent | ASTM D3359 |
| Abrasion Resistance | Good | Good | ASTM D4060 |
Table 1: Comparative Mechanical Properties of THEA (HAA)- and TGIC-Cured Polyester Coatings. Data is synthesized from technical bulletins and industry publications.[2][5] Specific values can be formulation dependent.
Thermal Properties and Curing Characteristics
THEA-based systems typically require slightly higher curing temperatures than TGIC-cured polyesters.[1][3] The curing reaction of THEA with carboxylated polyesters is a condensation reaction that releases water, which can affect the coating's properties if not properly managed, especially in thicker films.[1][3]
| Property | THEA (HAA)-Cured Polyester | TGIC-Cured Polyester | Test Method |
| Typical Cure Schedule | 10-15 min @ 155-177°C (311-350°F) | 10-15 min @ 145-160°C (293-320°F) | Manufacturer TDS |
| Glass Transition Temp. (Tg) of Resin | 50-65°C | 50-65°C | DSC (ASTM D3418) |
| Thermal Stability | Good | Very Good | TGA (ASTM E1131) |
| Overbake Stability (Color) | Good to Very Good (can yellow) | Excellent | Visual/Colorimetry |
Table 2: Comparative Thermal and Curing Properties.[1][3][4]
dot
Caption: Crosslinking mechanisms of polyester resins with THEA (HAA) vs. TGIC.
Durability and Resistance
For outdoor applications, both THEA- and TGIC-cured systems can be formulated to exhibit excellent UV resistance and long-term durability, with "standard durable" and "superdurable" grades available for both.[1][6] However, TGIC-based coatings are often reported to have a slight advantage in chemical and corrosion resistance.[1][3][4] This is attributed to the water byproduct of the HAA curing reaction, which can make the resulting film slightly more susceptible to hydrolysis.[1][3]
| Property | THEA (HAA)-Cured Polyester | TGIC-Cured Polyester | Test Method |
| UV Resistance | Very Good to Excellent | Very Good to Excellent | QUV (ASTM G154) / Xenon Arc (ASTM G155) |
| Chemical Resistance | Good | Very Good | ASTM D1308 |
| Corrosion Resistance | Good to Very Good | Very Good | Salt Spray (ASTM B117) |
Table 3: Comparative Durability and Resistance Properties.[1][3][6]
Performance in Other Polymer Matrices: A Knowledge Gap
Extensive literature searches did not yield specific studies or quantitative data on the performance of this compound in other common polymer matrices such as polylactic acid (PLA), polycaprolactone (PCL), or polyethylene glycol (PEG). Its primary application appears to be concentrated in the thermoset polyester industry for powder coatings. While THEA's hydroxyl groups could theoretically react with functional groups in these polymers to act as a chain extender or modifier, this application is not well-documented in publicly available research.
Biodegradability Profile
There is a lack of specific studies on the biodegradability of polymers containing this compound. While the base polyester resins can be biodegradable, the introduction of a crosslinked network can significantly alter the degradation behavior. The enzymatic degradability of such crosslinked polyesters would depend on the accessibility of the ester linkages to microbial enzymes. Without specific experimental data, any claims on the biodegradability of THEA-cured polymers would be speculative. Standardized tests such as ASTM D5338 or ISO 14855 would be required to evaluate the aerobic biodegradation of these materials in controlled composting conditions.
Experimental Protocols
To ensure accurate and reproducible comparative data, standardized testing methodologies are crucial. Below are summaries of key experimental protocols for evaluating the performance of polymer coatings.
dot
Caption: Experimental workflow for preparing and testing powder coatings.
Mechanical Properties Testing
-
Pencil Hardness (ASTM D3363): This test determines the hardness of a coating by the scratching action of pencil leads of known hardness. The coating is rated based on the hardest pencil that does not scratch or gouge the surface.
-
Impact Resistance (ASTM D2794): A weighted indenter is dropped from a specified height onto the coated panel. The coating is examined for cracking and delamination at the impact site. Results are often reported as the maximum impact (in-lbs) the coating can withstand.
-
Adhesion (ASTM D3359): A cross-hatch pattern is scribed into the coating, and pressure-sensitive tape is applied over the pattern and then rapidly removed. Adhesion is rated based on the amount of coating removed by the tape.
-
Mandrel Bend Test (ASTM D522): Coated panels are bent over a conical or cylindrical mandrel. The coating is observed for cracking, and the elongation is determined based on the diameter at which cracking occurs.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC) (ASTM D3418): A small sample of the cured coating is heated at a controlled rate in a DSC cell. The heat flow to or from the sample is measured to determine the glass transition temperature (Tg), melting point, and any residual curing exotherms.
-
Thermogravimetric Analysis (TGA) (ASTM E1131): A sample is heated in a controlled atmosphere, and its mass is continuously monitored. TGA provides information on the thermal stability and decomposition profile of the material.
Biodegradation Testing
-
Aerobic Biodegradation under Controlled Composting Conditions (ASTM D5338 / ISO 14855): The test material is mixed with compost and incubated under controlled temperature, aeration, and moisture. The rate of biodegradation is determined by measuring the evolved carbon dioxide over time.
Conclusion
This compound is a well-established crosslinking agent for polyester powder coatings, offering a performance profile that is largely comparable to TGIC, particularly in mechanical properties and UV durability. Its primary advantage lies in its more favorable toxicological profile. However, for applications requiring superior chemical and corrosion resistance, TGIC may still hold a slight edge. The use of THEA in other polymer systems, such as biodegradable polyesters like PLA, remains an unexplored area with a significant lack of published data. Future research in these areas would be beneficial to expand the application scope of this versatile molecule.
References
- 1. Technology Interchange: Polyester Powder Coatings: TGIC vs. HAA > Powder Coated Tough Magazine [powdercoatedtough.com]
- 2. tcipowder.com [tcipowder.com]
- 3. POLYESTER POWDER COATINGS – TGIC, TGIC-FREE, HAA, & PRIMID EXPLAINED - Houston Powder Coaters News - Houston Powder Coaters - Powder Coating Specialists [houstonpowdercoaters.com]
- 4. POLYESTER POWDER COATINGS – TGIC, TGIC-FREE, HAA, & PRIMID EXPLAINED [houstonpowdercoaters.com]
- 5. axalta.com [axalta.com]
- 6. TGIC vs HAA: Which System Is Better for Outdoor Applications? - PCOTEC [pcotec-coating.com]
cytotoxicity assays of "n,n,n',n'-Tetrakis(2-hydroxyethyl)adipamide" crosslinked materials
For Researchers, Scientists, and Drug Development Professionals
In the development of biomaterials for therapeutic and research applications, ensuring the cytocompatibility of all components is paramount. The choice of crosslinking agent, a molecule used to form stable three-dimensional networks in materials like hydrogels, can significantly impact the ultimate biocompatibility of the final product. This guide provides an objective comparison of the cytotoxicity of materials crosslinked with common agents, offering supporting experimental data and detailed protocols for relevant assays.
While this guide aims to be comprehensive, it is important to note a significant gap in the publicly available scientific literature. As of this writing, there is a lack of specific cytotoxicity data for materials crosslinked with N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide (THEA) . Although THEA is used as a crosslinking agent in some industrial applications, such as polyester coatings for food contact, its cytotoxic profile in the context of biomedical research materials has not been extensively reported.[1] Therefore, this guide will focus on a comparative analysis of widely used alternative crosslinking agents for which substantial cytotoxicity data exists.
Comparison of Common Crosslinking Agents
The selection of a crosslinking agent involves a trade-off between reaction efficiency, mechanical properties of the resulting material, and biocompatibility. Here, we compare four commonly used crosslinking agents: two synthetic and two of natural or semi-synthetic origin.
| Crosslinking Agent | Type | Summary of Cytotoxicity | Key Findings & Citations |
| Glutaraldehyde | Synthetic | High Cytotoxicity | Widely recognized for its high efficiency in crosslinking, glutaraldehyde often exhibits significant cytotoxicity.[2][3][4] Studies have shown that it can induce apoptosis and that cytotoxic levels of glutaraldehyde can be released from crosslinked materials even after extensive rinsing.[3][4] The toxicity is concentration- and exposure time-dependent.[5] |
| N,N'-methylenebisacrylamide (MBA) | Synthetic | Moderate Cytotoxicity | MBA is a common crosslinker for polyacrylamide-based hydrogels. While these hydrogels are used in various biomedical applications, concerns about the potential toxicity of unreacted MBA monomers remain.[6][7] The biocompatibility of MBA-crosslinked hydrogels can be improved with thorough purification.[8] |
| Genipin | Natural | Low Cytotoxicity | Derived from the fruit of the Gardenia jasminoides plant, genipin is increasingly used as a biocompatible alternative to glutaraldehyde.[9][10][11] Multiple studies have demonstrated that genipin is significantly less cytotoxic than glutaraldehyde, with some reports suggesting it is up to 10,000 times less toxic.[10] Genipin-crosslinked materials generally show excellent cell viability and support cell adhesion and proliferation.[2][9][11] |
| Poly(ethylene glycol) diacrylate (PEGDA) | Synthetic (Biocompatible Polymer-based) | Low to Minimal Cytotoxicity | PEGDA is a widely used crosslinker due to the biocompatibility of its polyethylene glycol backbone.[12][13][14] Photo-crosslinked PEGDA hydrogels are generally considered non-toxic and support the encapsulation and growth of various cell types.[12][13] The cytotoxicity can be influenced by the molecular weight of the PEGDA and the concentration of the photoinitiator used.[14] |
Experimental Protocols for Cytotoxicity Assays
The following are detailed methodologies for three common in vitro assays used to assess the cytotoxicity of crosslinked biomaterials.
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Material Preparation: Prepare hydrogel discs or scaffolds of the crosslinked material. Sterilize the samples, for example, by UV irradiation or by washing with 70% ethanol followed by sterile phosphate-buffered saline (PBS).
-
Cell Seeding: Seed cells (e.g., L929 fibroblasts, as recommended by ISO 10993-5) in a 96-well plate at a density that ensures they are in a logarithmic growth phase at the time of the assay (e.g., 1 x 104 cells/well).[15] Incubate for 24 hours to allow for cell attachment.
-
Material Exposure (Direct or Indirect Contact):
-
Direct Contact: Place the sterilized biomaterial sample directly onto the cell monolayer in the well.
-
Indirect Contact (Extract Test): Incubate the biomaterial in cell culture medium for a specified period (e.g., 24-72 hours) to create an extract. Remove the existing medium from the cells and replace it with the material extract.[15][16]
-
-
Incubation: Incubate the cells with the biomaterial or its extract for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the culture medium and add a fresh medium containing MTT solution (typically 0.5 mg/mL). Incubate for 2-4 hours to allow for formazan crystal formation.[17]
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or isopropanol) to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage relative to a control group of cells not exposed to the material.
Lactate Dehydrogenase (LDH) Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture supernatant upon cell lysis or membrane damage. The amount of LDH in the supernatant is proportional to the number of dead cells.[18][19]
Protocol:
-
Material Preparation and Cell Seeding: Follow steps 1 and 2 as described for the MTT assay.
-
Material Exposure: Follow step 3 as described for the MTT assay.
-
Incubation: Incubate the cells with the biomaterial or its extract for the desired duration.
-
Supernatant Collection: Carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Typically, the collected supernatant is mixed with a reaction mixture containing a substrate (lactate) and a tetrazolium salt. The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.[20][21]
-
Absorbance Measurement: Measure the absorbance of the resulting solution at the wavelength specified by the kit manufacturer (usually around 490 nm).[18][20]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).
Live/Dead Staining Assay
This fluorescence-based assay provides a direct visualization of live and dead cells within or on the surface of a biomaterial.
Principle: This assay uses two fluorescent dyes. Calcein-AM is a cell-permeable dye that is converted by intracellular esterases in live cells to the green fluorescent calcein. Ethidium homodimer-1 (EthD-1) can only enter cells with compromised membranes (dead cells) and binds to nucleic acids, emitting red fluorescence.[22]
Protocol:
-
Material and Cell Preparation: Prepare the crosslinked material with encapsulated or surface-seeded cells.
-
Staining Solution Preparation: Prepare a working solution of Calcein-AM (e.g., 2 µM) and EthD-1 (e.g., 4 µM) in a suitable buffer like PBS.[22][23]
-
Staining: Remove the culture medium from the samples and wash with PBS. Add the Live/Dead staining solution and incubate for 30-60 minutes at 37°C, protected from light. The incubation time may need to be optimized for thick hydrogels.[22][23]
-
Washing: Remove the staining solution and wash the samples gently with PBS.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.
-
Data Analysis: The ratio of green to red fluorescent cells can be quantified using image analysis software to determine the percentage of viable cells.
Visualizing Experimental Workflows and Concepts
To further clarify the experimental process and the conceptual comparison of crosslinker biocompatibility, the following diagrams are provided.
Caption: A generalized workflow for assessing the in vitro cytotoxicity of crosslinked biomaterials.
Caption: A diagram illustrating the relative biocompatibility of common crosslinking agents.
References
- 1. This compound | C14H28N2O6 | CID 95283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Characterization and Optimization of Injectable in situ Crosslinked Chitosan-Genipin Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical changes and cytotoxicity associated with the degradation of polymeric glutaraldehyde derived crosslinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of glutaraldehyde crosslinked collagen/poly(vinyl alcohol) films is by the mechanism of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. staging.aapd.org [staging.aapd.org]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polyacrylamide-based hydrogel coatings improve biocompatibility of implanted pump devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genipin Vs. Glutaraldehyde: A Safe Crosslinking Alternative - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]
- 10. Genipin-Crosslinked, Proteosaccharide Scaffolds for Potential Neural Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genipin-Crosslinked Chitosan Gels and Scaffolds for Tissue Engineering and Regeneration of Cartilage and Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, characterization and cytotoxicity of photo-crosslinked maleic chitosan-polyethylene glycol diacrylate hybrid hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Additive Manufacturing and Physicomechanical Characteristics of PEGDA Hydrogels: Recent Advances and Perspective for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Characterisation of Photocrosslinked poly(ethylene glycol) diacrylate Implants for Sustained Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tis.wu.ac.th [tis.wu.ac.th]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ijhsr.org [ijhsr.org]
- 19. bnonews.com [bnonews.com]
- 20. The Preliminary Assessment of New Biomaterials Necessitates a Comparison of Direct and Indirect Cytotoxicity Methodological Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 22. labtoolsandtricks.wordpress.com [labtoolsandtricks.wordpress.com]
- 23. allevi3d.com [allevi3d.com]
analytical methods for quantifying "n,n,n',n'-Tetrakis(2-hydroxyethyl)adipamide"
A Comprehensive Guide to Analytical Methods for the Quantification of N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide
For researchers, scientists, and drug development professionals, the accurate quantification of this compound, a tertiary amide often used as a cross-linking agent, is crucial for quality control, formulation development, and safety assessment. While specific validated methods for this compound are not extensively documented in publicly available literature, several analytical techniques applicable to similar molecules, such as tertiary amides, fatty acid amides, and residual monomers in polymers, can be adapted for its quantification. This guide provides a comparative overview of these methods, supported by experimental data from related applications.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis. Below is a comparison of potential techniques for quantifying this compound.
| Analytical Method | Principle | Common Detector(s) | Potential Advantages | Potential Challenges |
| Gas Chromatography (GC) | Separation of volatile and semi-volatile compounds in the gas phase. | Flame Ionization Detector (FID), Mass Spectrometry (MS) | High sensitivity and specificity (especially with MS), robust for routine analysis.[1][2] | The compound may require derivatization to increase volatility and thermal stability. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds in a liquid phase based on their interaction with a stationary phase. | Ultraviolet (UV), Mass Spectrometry (MS) | Applicable to a wide range of compounds, including non-volatile and thermally labile ones. High sensitivity and specificity with MS detection.[3][4][5] | The compound lacks a strong chromophore, potentially limiting UV detection sensitivity. MS detection is more universal. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-resolution separation by LC coupled with highly selective and sensitive detection by tandem MS. | Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF) | Excellent sensitivity (ng/L levels) and selectivity, suitable for complex matrices.[6][7] | Higher instrument cost and complexity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information and quantification based on the magnetic properties of atomic nuclei. | - | Provides absolute quantification without the need for a reference standard of the analyte, offers structural confirmation.[1][8] | Lower sensitivity compared to chromatographic methods, higher instrumentation cost. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Densitometer | Simple, rapid, and cost-effective for screening and semi-quantitative analysis.[9] | Lower resolution and sensitivity compared to GC and HPLC, primarily used for qualitative or semi-quantitative purposes. |
Experimental Protocols
Gas Chromatography (GC-FID/MS)
This method is suitable for determining fatty alkyl dimethyl tertiary amines and could be adapted for this compound, potentially after a derivatization step to improve volatility.
Sample Preparation:
-
Extraction: If the analyte is in a solid matrix, extract it with a suitable organic solvent (e.g., acetone, ethyl acetate) using techniques like ultrasonic or Soxhlet extraction.[10][11]
-
Derivatization (if necessary): To increase volatility and thermal stability, the hydroxyl groups can be derivatized (e.g., silylation).
-
Dilution: Dilute the extracted and derivatized sample to a suitable concentration with the appropriate solvent.
Chromatographic Conditions (General Example):
-
Column: HP-INNOWax capillary column or similar polar column.[2]
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Detector:
-
FID: Temperature at 280 °C.
-
MS: Operated in electron ionization (EI) mode with a scan range of m/z 50-500.
-
Quantitative Data for a Similar Compound (Fatty Alkyl Dimethyl Tertiary Amine):
-
Linearity Range: 0.005–1.0 g/L (R² > 0.9996)[2]
-
Limit of Detection (LOD): 0.001–0.002 g/L[2]
-
Limit of Quantification (LOQ): 0.003–0.005 g/L[2]
-
Recoveries: 90%–130%[2]
-
Relative Standard Deviation (RSD): 1.3%–6.9%[2]
High-Performance Liquid Chromatography (HPLC-UV/MS)
HPLC is a versatile technique that can likely be used for the direct analysis of this compound without derivatization.
Sample Preparation:
-
Dissolution: Dissolve the sample in a suitable solvent, such as the mobile phase.
-
Filtration: Filter the sample solution through a 0.45 µm filter to remove any particulate matter.
Chromatographic Conditions (General Example):
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both with 0.1% formic acid for better ionization in MS.
-
Flow Rate: 0.5–1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector:
-
UV: Detection at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore.
-
MS: Electrospray ionization (ESI) in positive mode. The precursor ion for this compound would be [M+H]⁺ at m/z 321.202.[12]
-
Visualizing the Analytical Workflow
A general workflow for the quantification of a chemical compound using chromatography is depicted below.
Caption: General workflow for chromatographic quantification.
References
- 1. polymersolutions.com [polymersolutions.com]
- 2. [Determination of fatty alkyl dimethyl tertiary amines by gas chromatography in the synthesis of cationic surfactants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Validation of an Analytical Method Using HPLC for Identification and Quantification of Aliphatic Acids Present in Effluents [ijer.ut.ac.ir]
- 6. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Method for determination of fatty acid amides in polyethylene packaging materials--gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | C14H28N2O6 | CID 95283 - PubChem [pubchem.ncbi.nlm.nih.gov]
degradation studies of polymers containing "n,n,n',n'-Tetrakis(2-hydroxyethyl)adipamide"
For researchers, scientists, and professionals in drug development, the stability and degradation profile of polymer coatings are critical factors in ensuring product integrity and performance. This guide provides a comparative analysis of the degradation characteristics of polyester coatings crosslinked with N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide (a β-hydroxyalkylamide, HAA) against two common alternatives: Triglycidyl Isocyanurate (TGIC) and urethane-based crosslinkers.
While specific degradation data for polymers containing this compound is limited in publicly available literature, its performance can be inferred from studies on the broader class of HAA crosslinkers. This guide synthesizes available data to offer a comparative overview of their performance under various degradation-inducing conditions.
Comparative Performance Overview
The choice of crosslinking agent in a polyester powder coating system significantly influences its durability and resistance to environmental stressors. The following tables summarize the comparative performance of HAA (as a proxy for this compound), TGIC, and urethane-crosslinked polyester coatings based on available data.
Table 1: Comparison of Weathering and Hydrolytic Stability
| Property | HAA-Crosslinked Polyester | TGIC-Crosslinked Polyester | Urethane-Crosslinked Polyester |
| UV Resistance | Good to Excellent. Primarily dependent on the polyester resin backbone. Both standard and superdurable grades are available.[1][2][3] | Good to Excellent. Similar to HAA, the polyester resin is the main determinant of UV stability.[1][2][3] | Generally good, but can be susceptible to yellowing depending on the specific isocyanate used. |
| Gloss Retention | Good. Superdurable versions offer extended gloss retention.[1][2] | Very Good. Often considered to have slightly better long-term gloss retention than standard HAA systems.[4][5] | Good. Can be affected by UV-induced yellowing. |
| Color Stability | Good. Can be prone to yellowing under overbake conditions.[1][5] | Excellent. Exhibits very little color drift over a wide range of curing temperatures and times.[1][5] | Fair to Good. Aromatic urethanes are prone to yellowing upon UV exposure. Aliphatic urethanes offer better color stability. |
| Hydrolytic Stability | Fair to Good. The curing reaction releases water, which can make the coating slightly more susceptible to hydrolysis.[1][5] | Good to Very Good. The addition reaction during curing does not produce water, leading to a less water-soluble coating.[1][5] | Good. The stability of the urethane linkage itself is generally high, but the overall stability depends on the entire polymer network.[6][7] |
Table 2: Comparison of Chemical and Corrosion Resistance
| Property | HAA-Crosslinked Polyester | TGIC-Crosslinked Polyester | Urethane-Crosslinked Polyester |
| Acid Resistance | Fair to Good. Slightly more susceptible than TGIC due to higher water solubility.[1][5] | Good. | Good. |
| Alkali Resistance | Fair to Good. Slightly more susceptible than TGIC.[1][5] | Good. | Good. |
| Corrosion Resistance | Good. The presence of residual water from curing can slightly reduce corrosion resistance compared to TGIC.[1][5][8] | Very Good. Generally considered to have a slight advantage over HAA systems in corrosion resistance.[1][5][9] | Good. |
| Salt Spray (ASTM B117) | Good. Typically shows minimal undercutting after 500-1000 hours.[8][9] | Very Good. Often exhibits less undercutting than HAA systems in extended testing.[9] | Good. |
Table 3: Comparison of Mechanical Properties
| Property | HAA-Crosslinked Polyester | TGIC-Crosslinked Polyester | Urethane-Crosslinked Polyester |
| Hardness | H - 2H[9] | H - 2H[9] | Varies, can be formulated for a wide range of hardness. |
| Impact Resistance | Up to 160 in-lbs (direct and reverse)[9] | Up to 160 in-lbs (direct and reverse) | Good to Excellent. |
| Flexibility (Mandrel Bend) | Withstands 1/8" mandrel bend with no cracking or loss of adhesion.[9] | Withstands 1/8" mandrel bend with no cracking or loss of adhesion. | Good to Excellent. |
| Abrasion Resistance | Good (approx. 40-60 mg weight loss per 1000 cycles, Taber)[9] | Good (approx. 40-60 mg weight loss per 1000 cycles, Taber) | Very Good. Urethanes are known for their excellent abrasion resistance. |
Degradation Mechanisms
The degradation of polyester-based coatings is a complex process involving several mechanisms, primarily hydrolysis and photodegradation.
Hydrolytic Degradation
Polyester chains are susceptible to hydrolysis, where water molecules break the ester linkages, leading to a reduction in molecular weight and a loss of mechanical properties. This process can be accelerated by acidic or basic conditions. For HAA-crosslinked polyesters, the release of water during the curing process may result in a slightly more hydrophilic coating, potentially increasing its susceptibility to hydrolysis compared to TGIC-crosslinked systems.
Photodegradation (UV Degradation)
Exposure to ultraviolet (UV) radiation from sunlight can initiate photo-oxidative degradation. This process involves the formation of free radicals that can lead to chain scission and crosslinking reactions. The result is a loss of gloss, color change (yellowing), chalking, and a decrease in mechanical integrity. The UV stability of the coating is largely dictated by the type of polyester resin used, with "superdurable" resins offering enhanced performance.[1][2]
Caption: Degradation pathways of polyester coatings.
Experimental Protocols
Standardized testing methodologies are crucial for evaluating the degradation of polymer coatings. Below are summaries of key experimental protocols.
Accelerated Weathering (UV and Moisture Exposure)
1. ASTM G154: Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials [10][11][12][13]
-
Objective: To simulate the weathering effects of sunlight and moisture (rain or dew).
-
Apparatus: A fluorescent UV weathering chamber.
-
Procedure:
-
Coat standardized panels with the polyester formulation and cure as specified.
-
Place the panels in the weathering chamber.
-
Expose the panels to cycles of UV light and moisture. Common cycles include alternating periods of UV exposure at a controlled temperature (e.g., 8 hours at 60°C) and condensation (e.g., 4 hours at 50°C).
-
The type of fluorescent lamp (e.g., UVA-340) and the irradiance level are specified based on the application.
-
Periodically remove the panels and evaluate for changes in gloss, color, chalking, and other physical properties.
-
2. ISO 11341: Paints and varnishes — Artificial weathering and exposure to artificial radiation — Exposure to filtered xenon-arc radiation [14][15][16][17][18]
-
Objective: To simulate the full solar spectrum using a xenon-arc lamp to assess weather resistance.
-
Apparatus: A xenon-arc weathering chamber.
-
Procedure:
-
Prepare and cure coated panels as per the standard.
-
Mount the panels in the xenon-arc chamber.
-
Expose the panels to a controlled cycle of filtered xenon-arc radiation, temperature, and humidity. Water spray can also be included in the cycle.
-
The duration of the test can range from hundreds to thousands of hours.
-
Evaluate the exposed panels for changes in color, gloss, and other degradation indicators at specified intervals.
-
Caption: General workflow for accelerated weathering tests.
Corrosion Testing
ASTM D5894: Standard Practice for Cyclic Salt Fog/UV Exposure of Painted Metal [19][20][21][22][23]
-
Objective: To simulate outdoor corrosion on painted metal by combining cyclic salt fog and UV exposure.
-
Apparatus: A cyclic corrosion chamber and a fluorescent UV/condensation chamber.
-
Procedure:
-
Prepare and scribe coated metal panels.
-
Alternate exposure of the panels between the two chambers, typically on a weekly basis.
-
Corrosion Cycle (ASTM G85, Annex A5): A repeating cycle of 1 hour of salt fog exposure followed by 1 hour of dry-off at a controlled temperature. The electrolyte solution is a dilute solution of sodium chloride and ammonium sulfate.
-
UV/Condensation Cycle (ASTM G154): Typically, a cycle of 4 hours of UV exposure at 60°C and 4 hours of condensation at 50°C using UVA-340 lamps.
-
After a predetermined number of cycles, the panels are evaluated for corrosion, blistering, and undercutting at the scribe.
-
Analytical Techniques for Degradation Analysis
Fourier Transform Infrared Spectroscopy (FTIR)
-
Objective: To identify chemical changes in the polymer structure due to degradation.
-
Method (Attenuated Total Reflectance - ATR):
-
The surface of the coated panel is pressed against an ATR crystal (e.g., diamond or germanium).
-
An infrared beam is passed through the crystal, and the resulting spectrum provides information about the chemical bonds present on the surface of the coating.
-
Degradation can be monitored by observing changes in the intensity of characteristic peaks, such as the carbonyl group of the polyester, and the appearance of new peaks corresponding to degradation byproducts.[24][25][26][27][28]
-
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability of the polymer and analyze its composition.
-
Procedure:
-
A small sample of the coating is placed in a high-precision balance within a furnace.
-
The sample is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air).
-
The weight loss of the sample is recorded as a function of temperature.
-
The resulting TGA curve provides information on the onset of thermal degradation, the presence of volatile components, and the amount of non-volatile residue.[29][30][31][32][33]
-
Conclusion
Polyester coatings crosslinked with this compound, as part of the HAA family, offer a good balance of properties and are a viable alternative to TGIC-based systems, particularly where the toxicological profile of TGIC is a concern. While their hydrolytic and corrosion resistance may be slightly lower than that of TGIC-cured polyesters due to the release of water during curing, their overall weathering performance is comparable and largely dependent on the polyester resin used. Urethane-crosslinked polyesters provide another alternative with excellent abrasion resistance, though their UV stability can be a concern depending on the specific chemistry.
For critical applications, it is imperative to conduct specific degradation studies on the final formulation under conditions that mimic the intended service environment. The experimental protocols and analytical techniques outlined in this guide provide a framework for such evaluations.
References
- 1. Technology Interchange: Polyester Powder Coatings: TGIC vs. HAA > Powder Coated Tough Magazine [powdercoatedtough.com]
- 2. tcipowder.com [tcipowder.com]
- 3. chemquest.com [chemquest.com]
- 4. TGIC vs HAA: Which System Is Better for Outdoor Applications? - PCOTEC [pcotec-coating.com]
- 5. POLYESTER POWDER COATINGS – TGIC, TGIC-FREE, HAA, & PRIMID EXPLAINED - Houston Powder Coaters News - Houston Powder Coaters - Powder Coating Specialists [houstonpowdercoaters.com]
- 6. gantrade.com [gantrade.com]
- 7. andersondevelopment.com [andersondevelopment.com]
- 8. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 9. axalta.com [axalta.com]
- 10. ASTM G154 - Accelerated Weathering - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 11. infinitalab.com [infinitalab.com]
- 12. atslab.com [atslab.com]
- 13. ASTM G154 | Q-Lab [q-lab.com]
- 14. What is ISO 11341 Artificial Weathering Testing? A Complete Guide - Impact Solutions [impact-solutions.co.uk]
- 15. webstore.ansi.org [webstore.ansi.org]
- 16. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 17. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 18. standards.iteh.ai [standards.iteh.ai]
- 19. infinitalab.com [infinitalab.com]
- 20. thermoline.com.au [thermoline.com.au]
- 21. store.astm.org [store.astm.org]
- 22. micomlab.com [micomlab.com]
- 23. wewontech.com [wewontech.com]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Depth-Resolved FTIR-ATR Imaging Studies of Coating Degradation during Accelerated and Natural Weathering—Influence of Biobased Reactive Diluents in Polyester Melamine Coil Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. paint.org [paint.org]
- 29. akademiabaru.com [akademiabaru.com]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
- 32. torontech.com [torontech.com]
- 33. youtube.com [youtube.com]
A Comparative Guide to N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide, a versatile excipient with potential applications in drug delivery systems. Due to a lack of direct comparative studies in the public domain, this document focuses on presenting the known characteristics of this compound alongside data for commonly used alternative compounds to facilitate an informed evaluation for its use in pharmaceutical formulations.
Overview of this compound
This compound is a synthetic organic compound characterized by a central adipamide backbone with four hydroxyethyl groups.[1] This unique structure imparts several properties that are desirable for pharmaceutical formulations. The presence of multiple hydroxyl groups enhances its water solubility and provides reactive sites for cross-linking, making it a candidate for use in hydrogels and other drug delivery matrices.[1] It is also suggested to have potential as a biocompatible material suitable for use in biological systems.
Potential Applications in Drug Development
Based on its chemical structure and properties, this compound is being explored for the following applications in drug development:
-
Cross-linking Agent for Hydrogels: The four hydroxyl groups can participate in reactions to form a cross-linked hydrogel network for controlled drug release.[2]
-
Solubility Enhancer: Its hydrophilic nature may aid in the solubilization of poorly water-soluble active pharmaceutical ingredients (APIs).[1]
-
Component of Nanoparticle Drug Delivery Systems: It could potentially be used in the formulation of nanoparticles for targeted drug delivery.
-
Chelating Agent: The molecule has demonstrated chelating properties, which could be leveraged in specific biomedical applications.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | References |
| CAS Number | 6334-25-4 | [3] |
| Molecular Formula | C14H28N2O6 | [3] |
| Molecular Weight | 320.38 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | 124 - 129 °C | [4] |
| Boiling Point | 607.7 ± 55.0 °C (Predicted) | [4] |
| Water Solubility | 600-625 g/L at 20°C | [4] |
Performance Data and Comparison with Alternatives
Direct quantitative performance data comparing this compound with other excipients in drug delivery applications is limited in publicly available literature. The following sections provide a comparative overview based on the established performance of common alternatives.
As a Cross-linking Agent in Hydrogels
Hydrogels are widely used for controlled drug release, and the choice of cross-linking agent is critical to their performance.[5]
Table 1: Comparison of Hydrogel Cross-linking Agents
| Feature | This compound (Potential) | Glutaraldehyde | Poly(ethylene glycol) Diacrylate (PEGDA) | Genipin |
| Mechanism | Covalent bond formation via hydroxyl groups | Covalent cross-linking of amine groups | Photopolymerization | Covalent cross-linking of amine groups |
| Biocompatibility | Suggested to be biocompatible | Potential for cytotoxicity | Generally good, but potential for unreacted acrylate toxicity | Good, naturally derived |
| Cross-linking Efficiency | Data not available | High | High, tunable with light intensity | Moderate |
| Drug Release Profile | Theoretically tunable | Can provide sustained release | Tunable release kinetics | Can provide sustained release |
As a Solubility Enhancer
Enhancing the solubility of poorly water-soluble drugs is a major challenge in pharmaceutical development.[6][7][8] Various excipients are used to address this issue.
Table 2: Comparison of Solubility Enhancing Excipients
| Excipient | This compound (Potential) | Cyclodextrins (e.g., HP-β-CD) | Polyvinylpyrrolidone (PVP) | Poloxamers (e.g., Pluronic® F127) |
| Mechanism | Increased hydrophilicity of the formulation | Inclusion complex formation | Solid dispersion, prevention of recrystallization | Micellar solubilization |
| Typical Drug Loading | Data not available | Low to moderate | High | Low to moderate |
| Formulation Stability | Data not available | Good | Good | Can be concentration and temperature-dependent |
| Biocompatibility | Suggested to be biocompatible | Generally good, potential for nephrotoxicity at high doses | Good | Good |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of dimethyl adipate with diethanolamine.[9]
Protocol:
-
Reaction Setup: In a reactor equipped with a reflux condenser, add dimethyl adipate.
-
Catalyst Addition: Introduce a solid alkali catalyst (e.g., sodium hydroxide or potassium hydroxide) to the reactor to achieve a pH greater than 10.
-
Reaction: Heat the mixture to 90-100°C and add diethanolamine dropwise. The molar ratio of dimethyl adipate to diethanolamine is typically in the range of 1:2 to 1:2.5.
-
Crystallization: After the reaction is complete, cool the resulting slurry and add methanol to precipitate the product.
-
Purification: The crude product is then purified by filtration and drying to yield this compound.[9] The filtrate containing methanol can be recycled.[9]
Evaluation of Drug-Excipient Compatibility
Assessing the compatibility of an excipient with an active pharmaceutical ingredient (API) is a critical step in pre-formulation studies.
General Protocol:
-
Binary Mixture Preparation: Prepare binary mixtures of the API and the excipient (e.g., this compound) in various ratios (e.g., 1:1, 1:5, 1:10).
-
Stress Conditions: Subject the binary mixtures to accelerated stability conditions (e.g., 40°C/75% relative humidity) for a defined period (e.g., 2-4 weeks).
-
Analytical Testing: Analyze the stressed samples at regular intervals using techniques such as:
-
Differential Scanning Calorimetry (DSC): To detect any changes in melting point or the appearance of new peaks, which could indicate an interaction.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify any changes in the characteristic functional group peaks of the API and excipient.
-
High-Performance Liquid Chromatography (HPLC): To quantify the degradation of the API and the formation of any new impurities.
-
-
Comparison: Compare the results of the binary mixtures with those of the pure API and pure excipient stored under the same conditions to determine compatibility.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Experimental workflow for assessing drug-excipient compatibility.
Safety and Toxicology
Based on available safety data sheets, this compound is not classified as a hazardous substance.[10][11] However, as with any chemical, appropriate personal protective equipment should be used during handling. Some reports indicate that it may cause skin and eye irritation.[3] There is a lack of comprehensive public data on its chronic toxicity, carcinogenicity, and reproductive toxicity.[10][12] Further toxicological studies would be required to fully establish its safety profile for pharmaceutical use.
Conclusion
This compound presents as a promising excipient for pharmaceutical formulations, particularly in the areas of controlled-release hydrogels and solubility enhancement. Its unique chemical structure offers potential advantages in terms of reactivity and hydrophilicity. However, the current lack of direct, quantitative comparative performance data against established excipients necessitates further research to fully validate its efficacy and advantages in specific drug delivery applications. Researchers and formulation scientists are encouraged to conduct head-to-head studies to build a comprehensive performance profile of this compound and to further explore its potential in addressing challenges in drug development.
References
- 1. Buy this compound | 6334-25-4 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C14H28N2O6 | CID 95283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. ijpbr.in [ijpbr.in]
- 9. CN101928225A - Method for preparing this compound - Google Patents [patents.google.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. aksci.com [aksci.com]
- 12. 2017erp.com [2017erp.com]
A Researcher's Guide to Selecting n,n,n',n'-Tetrakis(2-hydroxyethyl)adipamide: A Comparative Analysis Framework
For researchers, scientists, and drug development professionals, the selection of high-quality reagents is a critical determinant of experimental success. This guide provides a framework for the comparative analysis of n,n,n',n'-Tetrakis(2-hydroxyethyl)adipamide (CAS No. 6334-25-4) from various suppliers. Due to the absence of publicly available direct comparative studies, this document outlines a series of recommended experimental protocols and data presentation formats to enable users to conduct their own objective evaluations.
This compound is a versatile compound with a molecular formula of C₁₄H₂₈N₂O₆ and a molecular weight of approximately 320.39 g/mol .[1] It typically appears as a white to light yellow powder or crystal with a melting point in the range of 120-130 °C.[2][3] Its applications are diverse, ranging from use as a curing agent and a cross-linking agent for polyester coatings to a surfactant, polymer additive, and chelating agent.[1][3][4]
Supplier Landscape and Initial Specifications
A number of chemical suppliers offer this compound, often with stated purity levels of greater than 97% or 98% as determined by Gas Chromatography (GC).[5][6] The following table summarizes publicly available information from a selection of suppliers. Researchers should always refer to the specific Certificate of Analysis (CoA) provided with their purchase for lot-specific data.
| Supplier | CAS Number | Molecular Formula | Stated Purity | Appearance | Melting Point (°C) |
| Supplier A (Hypothetical) | 6334-25-4 | C₁₄H₂₈N₂O₆ | >98.0% (GC) | White Powder | 126-129 |
| Supplier B (Hypothetical) | 6334-25-4 | C₁₄H₂₈N₂O₆ | >97% | White to Light Yellow Crystalline Powder | 125-130 |
| Supplier C (Hypothetical) | 6334-25-4 | C₁₄H₂₈N₂O₆ | >99% (HPLC) | White Crystalline Solid | 127-129 |
| TCI Chemicals | 6334-25-4 | C₁₄H₂₈N₂O₆ | >98.0%(GC) | White to Light yellow powder to crystal | 126.0 to 130.0 |
| CymitQuimica | 6334-25-4 | C₁₄H₂₈N₂O₆ | 97% | Not Specified | Not Specified |
| Lab Pro Inc. | 6334-25-4 | C₁₄H₂₈N₂O₆ | Min. 98.0 (GC) | White Solid | 128 |
Key Performance Parameters and Experimental Protocols
To conduct a thorough comparative analysis, it is recommended to evaluate the performance of this compound in an application-relevant context. Below are detailed experimental protocols for key performance assays.
Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
Objective: To quantitatively determine the purity of the compound and identify any potential impurities that may affect performance.
Methodology:
-
Standard Preparation: Prepare a stock solution of an analytical standard of this compound of known high purity (e.g., >99.5%) in a suitable solvent such as methanol or acetonitrile. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve samples from each supplier in the same solvent to a known concentration.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Calculate the percentage purity of each sample by comparing the peak area of the main component to the total peak area of all components. Identify and quantify any impurities by comparing their retention times to known standards, if available.
Performance as a Cross-Linking Agent in Polyester Coatings
Objective: To evaluate the effectiveness of the compound as a cross-linking agent by measuring the physical and chemical properties of a cured polyester coating.
Methodology:
-
Formulation: Prepare a polyester resin-based coating formulation. Divide the formulation into batches and add a stoichiometric amount of this compound from each supplier as the cross-linking agent.
-
Application: Apply the formulated coatings to standardized metal panels (e.g., steel or aluminum) using a film applicator to ensure uniform thickness.
-
Curing: Cure the coated panels in an oven at a specified temperature and time (e.g., 150°C for 30 minutes).[2]
-
Performance Testing:
-
Solvent Resistance (MEK Rub Test): Measure the number of double rubs with a methyl ethyl ketone (MEK) soaked cloth required to expose the substrate. A higher number of rubs indicates a higher degree of cross-linking.
-
Hardness (Pencil Hardness Test): Determine the hardness of the cured film according to ASTM D3363.
-
Adhesion (Cross-Hatch Adhesion Test): Evaluate the adhesion of the coating to the substrate according to ASTM D3359.
-
Gloss: Measure the gloss of the cured coating at 60° and 20° angles using a gloss meter.
-
Experimental Workflow and Data Visualization
To ensure a systematic approach to the comparative analysis, a clear experimental workflow is essential.
Caption: Experimental workflow for the comparative analysis of this compound.
Given that this compound can act as a chelating agent, its interaction with metal ions could be relevant in certain biological or catalytic applications. The following diagram illustrates a hypothetical signaling pathway where a metal-dependent enzyme is modulated by a chelating agent.
Caption: Hypothetical modulation of a metal-dependent signaling pathway by a chelating agent.
Conclusion
The selection of a chemical supplier should be based on rigorous, application-specific testing. While many suppliers provide this compound with seemingly similar specifications, subtle differences in purity and the presence of uncharacterized impurities can have a significant impact on experimental outcomes. By implementing a systematic comparative analysis as outlined in this guide, researchers can make an informed decision and ensure the reliability and reproducibility of their results. It is always recommended to source small quantities from multiple suppliers for a head-to-head comparison before committing to a large-scale purchase.
References
A Comparative Guide to the Long-Term Stability of N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term stability of formulations containing N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide (referred to herein as HAA or by its trade name Primid® XL-552) with its primary alternatives. The information presented is intended to assist researchers and formulation scientists in selecting the most appropriate chemistry for their specific application based on long-term performance and stability.
Executive Summary
This compound (HAA) is a β-hydroxyalkylamide crosslinking agent predominantly used in polyester powder coatings. It serves as a safer alternative to Triglycidyl isocyanurate (TGIC), which has faced regulatory scrutiny due to its toxicological profile. This guide evaluates the long-term stability of HAA-based formulations against TGIC-cured systems and other emerging technologies, including Fluoroethylene vinyl ether (FEVE) and bio-based powder coatings. While HAA formulations exhibit excellent overall performance and good weathering resistance, careful consideration of formulation variables is crucial to mitigate potential drawbacks such as lower corrosion and chemical resistance compared to TGIC-based coatings. For applications demanding the highest level of durability, FEVE-based coatings offer superior long-term performance, albeit at a higher cost.
Comparative Performance and Stability
The long-term stability of a formulation is a critical determinant of its performance and shelf-life. In the context of powder coatings, stability is primarily assessed by the retention of gloss and color, as well as resistance to corrosion and chemical degradation over time, often evaluated through accelerated weathering and real-world exposure tests.
HAA (Primid® XL-552) vs. TGIC Formulations
HAA-cured polyester powder coatings have become the industry standard in Europe and are gaining significant market share in North America as a replacement for TGIC.[1] The long-term stability and performance of these two systems are comparable in many aspects, but key differences exist.
| Performance Metric | HAA (Primid® XL-552) Formulations | TGIC Formulations |
| Exterior Durability (UV Resistance) | Very good to excellent. Standard durable formulations withstand approximately 18 months of South Florida exposure, while "superdurable" formulations can endure up to 5 years.[2][3] | Very good to excellent. Performance is largely dictated by the polyester resin used and is comparable to HAA systems. Superdurable TGIC polyesters are a benchmark for 5 to 10-year color and gloss retention.[4] |
| Gloss and Color Retention | Good, but can be prone to yellowing under overbake conditions.[2][5] | Excellent. Exhibits very little color drift over a wide range of cure temperatures and times.[2][5] |
| Chemical Resistance | Generally slightly lower than TGIC-cured systems. The curing mechanism releases water, which can make the coating slightly more susceptible to acidic and alkaline chemicals.[5] | Typically better than HAA-cured systems.[5] |
| Corrosion Resistance | Inherently less corrosion-resistant than TGIC polyesters due to the potential for residual water from the curing reaction.[2][5] | Generally superior to HAA polyesters.[2] |
| Storage Stability | Excellent powder coating storage stability is reported.[6] | Good storage stability. |
| Cure Temperature | Higher cure temperature threshold of around 165°C.[6] | Can be formulated to cure at lower temperatures, as low as 135°C.[7] |
| Film Thickness | Limited to around 3.5-4.0 mils (90-100 microns) to prevent pinholing due to water evolution during cure.[5] | Can be applied at a wide range of film thicknesses, up to 10 mils (250 microns).[5] |
| Toxicology | Favorable toxicological profile with no hazardous classification.[8] | Classified as a Category 2 mutagen in the European Union, leading to stricter labeling requirements.[3] |
Fluoroethylene Vinyl Ether (FEVE) Formulations
FEVE-based powder coatings represent a higher-performance alternative, offering exceptional long-term durability, particularly in harsh environments.
| Performance Metric | FEVE Formulations |
| Exterior Durability (UV Resistance) | Exceptional. Can provide long-term gloss and color retention for 30 years or more.[9][10][11] Outperforms high-performance polyester coatings in long-term exposure tests.[9][11] |
| Gloss and Color Retention | Superior. A 10-year Florida weathering test on a yellow FEVE coating showed 70% gloss retention.[11][12] |
| Chemical Resistance | Excellent. |
| Corrosion Resistance | Excellent barrier properties provide long-term corrosion protection.[9][10][11] |
| AAMA Standard Compliance | Can be formulated to meet the stringent AAMA 2605 specification.[9][11] |
Bio-Based Formulations
Bio-based powder coatings are an emerging technology focused on sustainability. Their long-term stability is an area of active development.
| Performance Metric | Bio-Based Formulations |
| Exterior Durability (UV Resistance) | Performance varies. Some bio-based resins have shown a reduction in outdoor durability in accelerated testing compared to conventional polyesters.[7] However, other developments report excellent UV resistance.[1] |
| Thermal Stability | Some bio-based resins exhibit good thermal stability.[13] |
| Chemical and Corrosion Resistance | Recent studies show some bio-hybrid systems can match the salt spray resistance of traditional epoxies.[14] |
| Sustainability | A key advantage is the use of renewable feedstocks, reducing reliance on fossil fuels.[7][15] |
Experimental Protocols
Assessing the long-term stability of these formulations requires rigorous testing under controlled conditions. The following are representative experimental protocols.
Accelerated Weathering Testing
Accelerated weathering is used to simulate the effects of long-term sun and moisture exposure.
-
QUV Accelerated Weathering Test (ASTM D4587): This test uses fluorescent lamps to replicate UV radiation. For polyester-based coatings, UVA-340 lamps are often preferred as they more closely simulate sunlight compared to UVB-313 lamps, which can cause unrealistic degradation.[16][17] Panels are subjected to alternating cycles of UV exposure and moisture condensation. Gloss and color changes are measured at specified intervals.
-
Xenon Arc Weathering Test (ASTM D6695, ASTM D7869): This method is considered a more accurate simulation of natural sunlight.[16][17] It uses a xenon arc lamp with filters to mimic the solar spectrum. The test chamber also controls for temperature and humidity. Exposure is measured in megajoules per square meter (MJ/m²).[16]
Natural Weathering Exposure
-
Florida Weathering (ASTM G7): Test panels are exposed to the hot, humid, and high-UV environment of South Florida. This is considered the benchmark for real-world durability testing.[18][19] Performance is evaluated annually for changes in gloss, color, and chalking. Formulations meeting AAMA 2604 are expected to show acceptable performance after 5 years, while AAMA 2605 requires 10 years of durability.[18][19][20]
Stability-Indicating Analytical Method (General Approach)
A stability-indicating method is a validated analytical procedure that can accurately quantify the active substance without interference from degradation products, impurities, or excipients. For HAA, a high-performance liquid chromatography (HPLC) method would be the typical approach.
-
Objective: To develop and validate an HPLC method for the quantification of HAA and the detection of its potential degradation products.
-
Forced Degradation Studies: To demonstrate the method's specificity, the HAA drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, and heat. This is to intentionally generate degradation products.
-
Method Development:
-
Column: A reverse-phase column (e.g., C18) is a common starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The gradient or isocratic elution is optimized to achieve separation between the parent compound and its degradants.
-
Detection: UV detection is commonly used. The wavelength is selected based on the UV absorbance maximum of HAA.
-
-
Validation: The method is validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Visualizations
Logical Relationship of Formulation Components
Caption: Relationship of components in a powder coating formulation.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the long-term stability of formulations.
Conclusion
The selection of a crosslinking agent for a particular formulation requires a thorough evaluation of its long-term stability profile in the context of the intended application. This compound (HAA) offers a favorable balance of performance and safety, making it a suitable alternative to TGIC for many applications. However, for applications requiring superior corrosion and chemical resistance, TGIC may still hold an advantage. For architectural and other high-performance applications where long-term durability is paramount, FEVE-based systems provide the most robust performance. The field of bio-based coatings is rapidly advancing and shows promise for sustainable formulations, although long-term stability data is still emerging. Researchers and formulators are encouraged to conduct rigorous stability testing based on the protocols outlined in this guide to ensure the selection of the optimal chemistry for their product.
References
- 1. Innovations Making Their Way into the Market > Powder Coated Tough Magazine [powdercoatedtough.com]
- 2. Technology Interchange: Polyester Powder Coatings: TGIC vs. HAA > Powder Coated Tough Magazine [powdercoatedtough.com]
- 3. tcipowder.com [tcipowder.com]
- 4. Latest HAA and TGIC Polyester Powder Coating Resins in 2022 [architecturalpowdercoatingresins.com]
- 5. Polyester Powder Coatings – TGIC, TGIC-Free, HAA, & Primid Explained - Houston Powder Coaters News - Houston Powder Coaters - Powder Coating Specialists [houstonpowdercoaters.com]
- 6. scribd.com [scribd.com]
- 7. Recent Advancements in Bio-based Powder Coating Technology > Powder Coated Tough Magazine [powdercoatedtough.com]
- 8. Primid, Crosslinkers for Powder Coatings [emsgriltech.com]
- 9. FEVE Powder Technology for Weather- and Corrosion-Resistant Coatings [ar.ltcoatingcoil.com]
- 10. pcimag.com [pcimag.com]
- 11. lumiflonusa.com [lumiflonusa.com]
- 12. pcimag.com [pcimag.com]
- 13. mdpi.com [mdpi.com]
- 14. Bio-Based Powder Coatings: Bridging Sustainability and High Performance [chinapowdercoating.com]
- 15. Innovations in powder coatings | Axalta ColourDesign Library [axalta.com]
- 16. Technology Interchange: Choosing an Outdoor Durable Powder Coating > Powder Coated Tough Magazine [powdercoatedtough.com]
- 17. chemquest.com [chemquest.com]
- 18. studylib.net [studylib.net]
- 19. keylink-web-assets-prd.nyc3.cdn.digitaloceanspaces.com [keylink-web-assets-prd.nyc3.cdn.digitaloceanspaces.com]
- 20. aegisfinishing.com [aegisfinishing.com]
A Comparative Guide to the Biocompatibility of N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide (CAS 6334-25-4) for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biocompatibility of N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide (CAS 6334-25-4) and a common alternative, Poly(2-hydroxyethyl methacrylate) (PHEMA), for use in biomedical applications. While this compound is noted for its potential biocompatibility due to its chemical structure, a comprehensive review of publicly available scientific literature reveals a significant lack of quantitative data on its performance in standard biocompatibility assays. This document summarizes the available information and highlights the need for further experimental validation.
Executive Summary
This compound presents structural features, such as hydroxyl groups, that suggest favorable interactions with biological systems. However, there is a conspicuous absence of published data regarding its cytotoxicity, hemolytic potential, and genotoxicity. In contrast, PHEMA is a widely studied polymer with a more established biocompatibility profile, making it a relevant benchmark for comparison. This guide presents the available data for PHEMA to serve as a reference for the types of experimental validation necessary for this compound.
Quantitative Biocompatibility Data
The following tables summarize the available quantitative data for key biocompatibility assays.
Table 1: In Vitro Cytotoxicity Data
| Compound | Assay Type | Cell Line | Concentration | Result (e.g., % Cell Viability) | Citation |
| This compound | MTT, LDH | Various | Various | Data not available | - |
| Poly(2-hydroxyethyl methacrylate) (PHEMA) | MTT | L929 | Various | Generally high cell viability reported, though some studies show dose-dependent effects. | |
| Poly(2-hydroxyethyl methacrylate) (PHEMA) | Various | Human Dermal Fibroblasts | Various | Non-cytotoxic |
Table 2: Hemolysis Assay Data
| Compound | Assay Type | Blood Source | Concentration | Result (% Hemolysis) | Citation |
| This compound | Direct Contact | Human, Rabbit | Various | Data not available | - |
| Poly(2-hydroxyethyl methacrylate) (PHEMA) | Direct Contact | Human | Various | Good compatibility with blood reported. |
Table 3: Genotoxicity Assay Data
| Compound | Assay Type | Test System | Concentration | Result | Citation |
| This compound | Ames Test, Chromosomal Aberration | Bacterial, Mammalian Cells | Various | Data not available | - |
| Poly(2-hydroxyethyl methacrylate) (PHEMA) | Comet Assay | Human Lymphocytes | Up to 10mM | Induced concentration-dependent DNA damage. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biocompatibility studies. The following are standard protocols for key in vitro assays.
In Vitro Cytotoxicity Assays (ISO 10993-5)
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the test compound (extracts or direct contact) for a specified period (e.g., 24, 48, 72 hours). Include positive (e.g., cytotoxic substance) and negative (e.g., cell culture medium) controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control.
2. LDH (Lactate Dehydrogenase) Assay
This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the LDH assay reaction mixture to the supernatant. This mixture typically contains lactate, NAD+, and a tetrazolium salt. LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of the tetrazolium salt to a colored formazan product.
-
Absorbance Reading: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm).
-
Data Analysis: Determine the amount of LDH released, which is proportional to the number of lysed cells.
Hemolysis Assay (ASTM F756)
This assay evaluates the potential of a material to damage red blood cells.
-
Blood Collection and Preparation: Obtain fresh whole blood (e.g., human, rabbit) and prepare a diluted red blood cell (RBC) suspension.
-
Material Incubation: Incubate the test material (as an extract or direct contact) with the RBC suspension for a defined period under controlled conditions (e.g., 37°C with gentle agitation). Include positive (e.g., water) and negative (e.g., saline) controls.
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).
-
Calculation: Calculate the percentage of hemolysis relative to the positive control.
Signaling Pathways and Experimental Workflows
Understanding the interaction of a biomaterial with cellular signaling pathways is crucial for a comprehensive biocompatibility assessment. Preliminary studies suggest that this compound may interact with proteins and lipids, which could influence cell signaling. However, specific pathway analyses have not been reported.
General Experimental Workflow for Biocompatibility Testing
Caption: A generalized workflow for assessing the biocompatibility of a novel biomaterial.
Potential Signaling Pathway Interaction
Safety Operating Guide
Proper Disposal of N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste. This document provides essential, step-by-step guidance for the safe and compliant disposal of N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide, a compound frequently used in research and development.
While this compound is not classified as a hazardous substance under GHS (Globally Harmonized System of Classification and Labelling of Chemicals), responsible handling and disposal are paramount to maintaining a safe laboratory environment and adhering to regulatory standards.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Wear protective gloves.
-
Skin and Body Protection: Wear a lab coat or other protective clothing.
In the event of a spill, prevent further leakage if it is safe to do so. For solid material, you should cover the powder spill with a plastic sheet or tarp to minimize spreading. Then, mechanically take it up and place it into an appropriate container for disposal. Avoid creating dust. For liquid solutions, absorb the spill with an inert material. After collection, the contaminated surface should be thoroughly cleaned.
Step-by-Step Disposal Protocol
Disposal of this compound and its empty containers must be conducted in accordance with all applicable federal, state, and local environmental regulations.[1][3]
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and tightly sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Management:
-
Ensure the waste container is compatible with the chemical.
-
Label the container clearly with the full chemical name: "Waste this compound".
-
Keep the container closed when not in use and store it in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Consult Local Regulations:
-
It is crucial to consult your institution's EHS guidelines and local hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[1]
-
-
Arrange for Pickup and Disposal:
-
Contact your institution's EHS or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
-
Disposal of Empty Containers:
Quantitative Data Summary
No specific quantitative exposure limits have been established by OSHA, NIOSH, or ACGIH for this compound.[1] The following table summarizes its key physical and chemical properties.
| Property | Value |
| Molecular Formula | C₁₄H₂₈N₂O₆ |
| Molecular Weight | 320.38 g/mol |
| Physical State | Solid |
| Melting Point | 126-130 °C |
| Relative Density | 1.239 |
Source: AK Scientific, Inc. Safety Data Sheet[1]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling n,n,n',n'-Tetrakis(2-hydroxyethyl)adipamide
In the dynamic landscape of scientific research and drug development, ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling n,n,n',n'-Tetrakis(2-hydroxyethyl)adipamide, offering procedural, step-by-step guidance to foster a secure research environment.
While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, adherence to rigorous safety protocols is crucial to minimize exposure and mitigate any potential risks.[1] Following good industrial hygiene and safety practices is a cornerstone of laboratory safety.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of Personal Protective Equipment (PPE) are critical when handling this compound. The following table summarizes the recommended PPE to ensure comprehensive protection.
| Protection Type | Recommended Equipment | Purpose | Additional Guidance |
| Eye and Face Protection | Safety glasses with side shields or goggles | To prevent eye contact with dust particles or splashes.[1][2] | Ensure a proper fit to provide a complete seal around the eyes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a laboratory coat | To prevent skin contact.[1][2] | Inspect gloves for any signs of degradation before use. Remove and dispose of contaminated gloves properly.[3][4] |
| Respiratory Protection | NIOSH/MSHA-approved respirator | To be used when there is a potential for dust generation, if irritation is experienced, or if exposure limits are exceeded.[1] | The type of respirator will depend on the concentration of airborne particles. Options range from particle respirators (P95 or P1) to more protective air-purifying respirators with appropriate cartridges.[3] |
Experimental Protocol: Step-by-Step Handling Procedures
This protocol outlines the key steps for the safe handling of this compound throughout the experimental workflow, from initial preparation to final disposal.
1. Preparation and Planning:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Gather Materials: Ensure all necessary PPE is available and in good condition. Locate the nearest eyewash station and safety shower.[5]
-
Ventilation: Work in a well-ventilated area. A chemical fume hood is recommended, especially if dust is likely to be generated.[2][5]
2. Handling the Chemical:
-
Donning PPE: Put on a lab coat, followed by safety glasses or goggles, and finally, gloves.
-
Weighing and Transfer: Handle the solid material carefully to minimize dust formation.[2] If possible, use a containment system like a glove box for weighing.
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.
3. During the Experiment:
-
Avoid Contact: Be mindful to avoid contact with skin, eyes, and clothing.[2]
-
Good Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[2][5]
4. Spills and Emergencies:
-
Minor Spills: For small powder spills, prevent further dispersion by covering with a plastic sheet.[1] Use personal protective equipment and mechanically take up the material into a suitable container for disposal.[1] Avoid creating dust.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water.[2] Seek medical attention if irritation develops.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[2] Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
5. Disposal Plan:
-
Waste Collection: All waste materials, including unused chemicals and contaminated PPE, should be collected in clearly labeled, sealed containers.
-
Disposal Route: Dispose of the waste through a licensed professional waste disposal service, following all local, state, and federal regulations.[3] Do not allow the product to enter drains or waterways.[2]
Visualizing the Safety Workflow
To further clarify the procedural logic, the following diagrams illustrate the key decision-making processes in the safe handling of this compound.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Waste Disposal Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
